Sulfo-Cy7.5 alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H48K3N3O13S4 |
|---|---|
Molecular Weight |
1120.5 g/mol |
IUPAC Name |
tripotassium;(2Z)-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3 |
InChI Key |
CSMVGXVYMGBYSA-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo-Cy7.5 Alkyne: A Technical Guide for Advanced Bioconjugation and In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy7.5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological research and drug development.[1][2][3] Its exceptional properties, including high water solubility, a strong absorption in the NIR spectrum, and a terminal alkyne group for "click" chemistry, make it highly suitable for a range of applications from molecular labeling to deep-tissue in vivo imaging.[2][4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its application in preclinical imaging.
Core Properties and Technical Data
This compound is a sulfonated cyanine dye, which imparts excellent water solubility, a critical feature for biological applications. Structurally, it is similar to Indocyanine Green (ICG), a dye approved for human use, but with a rigidized trimethylene chain that enhances its quantum yield. The terminal alkyne group is a key functional moiety, enabling its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Physicochemical and Spectroscopic Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C48H48K3N3O13S4 | |
| Molecular Weight | ~1120.5 g/mol | |
| Excitation Maximum (λex) | ~778 - 788 nm | |
| Emission Maximum (λem) | ~797 - 808 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protected from light |
Key Applications and Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules through click chemistry. This enables a wide range of downstream applications, including:
-
In Vivo Imaging: Deep tissue imaging with low background interference.
-
Fluorescence Microscopy: High-resolution imaging of cellular structures.
-
Flow Cytometry: Precise cell sorting with distinct signals.
-
Bioconjugation: Efficient labeling of proteins, antibodies, and nucleic acids.
-
Molecular Probes: Development of assays to study molecular interactions.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general methodology for the conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
10 mM stock solution of this compound in water or DMSO
-
1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
-
50 mM Ascorbic acid in water (freshly prepared)
-
Inert gas (e.g., argon or nitrogen)
-
Purification system (e.g., dialysis or size-exclusion chromatography column)
Procedure:
-
Determine Reaction Volume: Based on the amount of azide-modified protein, determine the total reaction volume. The volume of the protein solution should not exceed one-third of the total reaction volume.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in high-quality anhydrous DMSO or water.
-
Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to oxidation and should be used within the same day.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the 1.5x protein labeling buffer to the protein solution and vortex gently to mix.
-
Add the calculated volume of the this compound stock solution. A 3- to 10-fold molar excess of the dye over the protein is recommended.
-
-
Degassing (Recommended): To prevent oxidation of the copper(I) catalyst, it is recommended to degas the reaction mixture by bubbling with an inert gas for a few seconds.
-
Initiate the Reaction: Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce the copper(II) to the active copper(I) state.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 8-16 hours, protected from light.
-
Purification: Purify the Sulfo-Cy7.5-labeled protein conjugate from unreacted dye and other reagents using dialysis or size-exclusion chromatography.
Experimental Protocol: In Vivo Imaging with Cy7.5-Labeled Probes in Small Animals
This protocol outlines a general procedure for in vivo fluorescence imaging of small animals using a Cy7.5-labeled probe.
Materials:
-
Small animal model (e.g., mouse)
-
Cy7.5-labeled probe in a sterile, biocompatible buffer (e.g., PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Animal warming system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate method.
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a warming system.
-
-
Probe Administration:
-
Administer the Cy7.5-labeled probe via the desired route (e.g., intravenous tail vein injection). The typical injection volume is 100-200 µL. The dosage should be optimized for the specific probe and application, but a range of 0.5-5 mg/kg body weight is common.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to monitor the biodistribution and target accumulation of the probe.
-
Use appropriate excitation and emission filter sets for Cy7.5 (e.g., excitation ~740-770 nm, emission >790 nm).
-
-
Data Analysis:
-
Analyze the acquired images to quantify the fluorescence intensity in regions of interest (e.g., tumor, organs).
-
-
Ex Vivo Imaging (Optional):
-
At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest.
-
Acquire ex vivo fluorescence images of the harvested organs to confirm the in vivo biodistribution of the probe.
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the core reaction and a typical experimental workflow.
References
Sulfo-Cy7.5 Alkyne: A Comprehensive Technical Guide for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical properties and applications of Sulfo-Cy7.5 alkyne, a near-infrared (NIR) fluorescent probe. Designed for high-performance bioimaging and bioconjugation, this document provides detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.
Core Chemical Properties
This compound is a sulfonated, water-soluble cyanine dye featuring a terminal alkyne group. Its rigidized trimethylene chain enhances its quantum yield, making it structurally similar but photophysically superior to indocyanine green (ICG).[1][2] The presence of sulfonate groups increases its water solubility, rendering it highly suitable for biological applications in aqueous environments.[2]
The terminal alkyne group enables covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] This reaction is highly specific and efficient, allowing for the precise attachment of the dye to proteins, peptides, and other targets.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₈K₃N₃O₁₃S₄ | |
| Molecular Weight | ~1120.46 g/mol | |
| Excitation Maximum (λex) | ~778 nm | |
| Emission Maximum (λem) | ~797 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
The following section provides a detailed methodology for a key application of this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an azide-modified protein. This protocol is adapted from established methods for fluorescent dye conjugation.
Protocol: Labeling of an Azide-Modified Protein with this compound via CuAAC
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) or water for dissolving the dye
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis equipment for purification
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO or water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to achieve a 2-5 fold molar excess over the protein.
-
Add the THPTA ligand solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 100 µM.
-
-
Initiation of the Click Reaction:
-
Gently vortex the mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
If the reaction is sensitive to oxygen, it is recommended to degas the solution and perform the reaction under an inert atmosphere.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction time may require optimization depending on the specific protein and reaction conditions.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
-
Visualizing Workflows and Pathways
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway that can be investigated using this probe.
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
The near-infrared emission of Sulfo-Cy7.5 makes it an ideal probe for in vivo imaging, where deep tissue penetration and low autofluorescence are crucial. One such application is the visualization of key cellular processes like apoptosis (programmed cell death).
References
Sulfo-Cy7.5 Alkyne: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the spectral properties and applications of Sulfo-Cy7.5 alkyne, a near-infrared (NIR) fluorescent dye. This guide is designed to assist researchers in leveraging the unique characteristics of this probe for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Core Properties of this compound
This compound is a water-soluble, sulfonated cyanine dye featuring a terminal alkyne group.[1] This functional group allows for its covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 exhibits a significantly higher fluorescence quantum yield, making it a superior choice for applications requiring bright, stable near-infrared fluorescence.[1] Its emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological samples.[2]
Spectral and Physicochemical Data
The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental designs.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~778 nm | [3] |
| Emission Maximum (λem) | ~797 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
The primary application of this compound is its conjugation to azide-containing molecules via CuAAC. This reaction is highly specific and efficient, proceeding readily in aqueous buffers.
Protocol for Labeling Biomolecules:
This protocol provides a general guideline for labeling azide-modified biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligo-nucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in reaction buffer. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with this compound. A molar excess of the dye (e.g., 2-5 fold) is typically used.
-
Add the TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Fluorescence Microscopy
This compound can be used to visualize the localization of biomolecules within cells. The following is a general protocol for staining fixed and permeabilized cells.
Protocol for Cellular Imaging:
-
Cell Culture and Preparation:
-
Seed cells on coverslips and culture under appropriate conditions.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Staining:
-
Prepare the click reaction cocktail as described in the biomolecule labeling protocol.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting (Optional):
-
Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~750-780 nm, Emission: ~790-820 nm).
-
Flow Cytometry
This compound can be used to label cell populations for analysis by flow cytometry. This is particularly useful for identifying and quantifying cells that have incorporated an azide-modified substrate.
Protocol for Flow Cytometry:
-
Cell Labeling:
-
Label your target cells with an azide-modified molecule of interest according to your specific experimental protocol.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix and permeabilize the cells using a commercially available kit or standard protocols.
-
-
Click Reaction:
-
Resuspend the cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and detectors capable of exciting and detecting near-infrared fluorescence.
-
Applications in Signaling Pathway Analysis
The near-infrared emission of this compound makes it an excellent tool for in vivo imaging and for studying cellular processes in complex biological systems with reduced background interference. While specific signaling pathways extensively studied with this particular dye are still emerging in the literature, its properties lend themselves to several key areas of investigation.
Near-infrared cyanine dyes have been utilized for specific immune cell labeling, including T-cell membranes and intracellular signaling molecules. This suggests the potential for using this compound to track immune cell populations and their activation states in response to various stimuli.
References
Sulfo-Cy7.5 Alkyne: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 alkyne, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its core photophysical properties, provides experimental protocols for their determination, and outlines its use in bioconjugation through copper-catalyzed click chemistry.
Core Photophysical Properties
This compound is a sulfonated cyanine dye, rendering it water-soluble and ideal for biological applications.[1] Its rigidized trimethylene chain enhances its quantum yield compared to the structurally similar Indocyanine Green (ICG).[2][3] The terminal alkyne group allows for covalent attachment to azide-modified biomolecules via click chemistry.[2]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and its closely related derivatives. These values are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | ~222,000 - 271,000 M⁻¹cm⁻¹ | In aqueous buffers. Varies slightly between different derivatives (e.g., NHS ester). |
| Fluorescence Quantum Yield (Φ) | ~0.13 - 0.21 | In aqueous buffers. Significantly higher than ICG. |
| Excitation Maximum (λex) | ~778 - 788 nm | In the near-infrared spectrum. |
| Emission Maximum (λem) | ~797 - 808 nm | In the near-infrared spectrum, suitable for deep-tissue imaging.[2] |
Experimental Protocols
This section provides detailed methodologies for the determination of the quantum yield and extinction coefficient of this compound, as well as a protocol for its primary application in bioconjugation via click chemistry.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is determined relative to a standard with a known quantum yield in the same solvent. For NIR dyes like Sulfo-Cy7.5, a common standard is IR-125.
Materials:
-
This compound
-
Quantum yield standard (e.g., IR-125)
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., phosphate-buffered saline - PBS)
-
Precision cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both this compound and the reference standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra for each dilution of the sample and the standard at the same excitation wavelength and instrument settings.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εbc).
Materials:
-
This compound
-
High-purity solvent (e.g., PBS)
-
Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Precision cuvettes (with a known path length, typically 1 cm)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution.
-
Measure Absorbance: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).
-
Plot Data: Plot absorbance versus concentration.
-
Calculate Extinction Coefficient: According to the Beer-Lambert law, the slope of the resulting line is equal to the molar extinction coefficient multiplied by the path length of the cuvette.
Copper-Catalyzed Click Chemistry for Bioconjugation
This protocol outlines the general procedure for conjugating this compound to an azide-modified biomolecule (e.g., a protein or antibody).
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule in the reaction buffer with the this compound.
-
Prepare Catalyst: In a separate tube, pre-mix the CuSO₄ and THPTA ligand.
-
Initiate Reaction: Add the CuSO₄/THPTA mixture to the biomolecule/dye solution, followed by the addition of freshly prepared sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled biomolecule from excess reagents using a suitable method, such as size-exclusion chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for bioconjugation via click chemistry.
Caption: Experimental workflow for cellular imaging.
References
Sulfo-Cy7.5 Alkyne: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of Sulfo-Cy7.5 alkyne, a near-infrared fluorescent dye crucial for biomolecular labeling and imaging. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize click chemistry for bioconjugation.
Introduction
This compound is a water-soluble, sulfonated heptamethine cyanine dye functionalized with a terminal alkyne group. Its exceptional brightness and low background fluorescence in the near-infrared (NIR) spectrum make it an ideal probe for deep-tissue in vivo imaging. The alkyne moiety allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Understanding the solubility and stability of this fluorophore is paramount for its effective handling, storage, and successful application in experimental workflows.
Physicochemical Properties
This compound is a dark green solid. The sulfonate groups significantly enhance its hydrophilicity, a key feature for its use in aqueous biological systems.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1120.5 g/mol | [1] |
| Excitation Maximum (λex) | ~778 nm | [1][2] |
| Emission Maximum (λem) | ~797 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 |
Solubility
The presence of multiple sulfonate groups renders this compound highly soluble in aqueous buffers and polar organic solvents. While precise quantitative solubility values are not consistently provided by manufacturers, qualitative assessments are well-documented.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble / Good | |
| Dimethylformamide (DMF) | Soluble / Good | |
| Dimethyl sulfoxide (DMSO) | Soluble / Good |
For optimal performance in bioconjugation reactions, it is recommended to prepare fresh solutions. If stock solutions in organic solvents are prepared, they should be stored under the recommended conditions to minimize degradation.
Stability
The stability of this compound is influenced by several factors, including light exposure, pH, and temperature. As a cyanine dye, it is particularly susceptible to photobleaching.
Storage and Handling
Proper storage is critical to maintain the integrity and functionality of this compound.
Table 3: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference |
| Temperature | -20°C for long-term storage (months to years). 0 - 4°C for short-term storage (days to weeks). | |
| Light | Store in the dark. Avoid prolonged exposure to light. | |
| Moisture | Store in a desiccated environment. | |
| Shipping | Can be shipped at ambient temperature for up to 3 weeks. |
pH Stability
Photostability
A primary concern with cyanine dyes is their susceptibility to photobleaching upon exposure to excitation light. The polymethine chain is prone to photo-oxidation, leading to a loss of fluorescence. Several factors can influence the rate of photobleaching, including the intensity of the light source, the concentration of oxygen, and the presence of oxidizing or reducing agents in the medium. For imaging applications requiring prolonged light exposure, the use of antifade reagents or oxygen scavengers is recommended to enhance the photostability of this compound.
Experimental Protocols
Preparation of Stock Solutions
-
Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a specific molarity.
-
Solvent selection: Choose an appropriate solvent. For aqueous reactions, sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) is recommended. For reactions requiring an organic co-solvent, anhydrous DMSO or DMF can be used.
-
Dissolution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the calculated volume of solvent to the vial. Vortex briefly to ensure complete dissolution.
-
Storage of stock solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, stock solutions in anhydrous DMSO or DMF are generally stable for several weeks.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general workflow for labeling an azide-modified biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Azide-modified biomolecule
-
This compound stock solution
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand stock solution (e.g., THPTA, 100 mM in water)
-
Reducing agent stock solution (e.g., sodium ascorbate, 300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the reaction buffer.
-
Add this compound: Add the desired molar excess of this compound stock solution to the reaction mixture.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is commonly used.
-
Add the catalyst: Add the catalyst premix to the reaction mixture containing the biomolecule and the dye.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled conjugate to remove unreacted dye and catalyst components. Common purification methods include size exclusion chromatography (e.g., spin columns), dialysis, or HPLC.
Conclusion
This compound is a robust and versatile near-infrared dye for click chemistry applications. Its high water solubility simplifies its use in biological systems. By adhering to the storage, handling, and experimental guidelines outlined in this document, researchers can ensure the optimal performance and stability of this powerful fluorescent probe, leading to reliable and reproducible results in their biomolecular labeling and imaging studies.
References
Sulfo-Cy7.5 Alkyne: A Comprehensive Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of Sulfo-Cy7.5 alkyne, a near-infrared (NIR) fluorescent dye integral to advanced biological research and drug development. We will explore its application in bioorthogonal chemistry, provide detailed experimental protocols, and present key quantitative data to facilitate its effective use in the laboratory.
Core Mechanism of Action: Bioorthogonal Click Chemistry
This compound's primary mechanism of action is its participation in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This bioorthogonal reaction enables the covalent labeling of biomolecules in complex biological systems without interfering with native biochemical processes.[4]
The key components of this mechanism are:
-
The Alkyne Group: Sulfo-Cy7.5 is functionalized with a terminal alkyne group (a carbon-carbon triple bond).
-
The Azide Partner: This alkyne group specifically and efficiently reacts with a molecule containing an azide group (-N3).
-
Copper(I) Catalyst: The reaction is catalyzed by a copper(I) ion, which is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO4) and a reducing agent such as sodium ascorbate.[5]
-
Ligand Stabilization: A chelating ligand, for instance, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the copper(I) catalyst and prevent oxidative damage to sensitive biomolecules.
The reaction culminates in the formation of a stable, covalent triazole ring, securely linking the Sulfo-Cy7.5 fluorophore to the target molecule. The high water solubility of Sulfo-Cy7.5, conferred by its sulfonate groups, makes it particularly well-suited for these bioconjugation reactions in aqueous environments.
Below is a diagram illustrating the copper-catalyzed click chemistry reaction.
Quantitative Data
The photophysical properties of Sulfo-Cy7.5 make it an excellent choice for near-infrared fluorescence applications, offering deep tissue penetration and minimal autofluorescence. Below is a summary of its key quantitative characteristics.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~778 nm | |
| Emission Maximum (λem) | ~797 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Molecular Weight | ~1120.46 g/mol | |
| Solubility | Good in Water, DMSO, DMF | |
| Purity (Typical) | >95% |
Experimental Protocols
The following are generalized protocols for the use of this compound in labeling biomolecules. It is crucial to optimize these protocols for specific applications.
General Protocol for Labeling Azide-Modified Proteins
This protocol outlines the fundamental steps for conjugating this compound to a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound solution. A molar excess of the dye (typically 4-10 fold) is recommended.
-
Prepare the catalyst complex by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the catalyst complex to the protein-dye mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing during incubation is advisable.
-
-
Purification:
-
Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm).
-
Below is a workflow diagram for a typical protein labeling experiment.
In Vivo Imaging with Sulfo-Cy7.5 Conjugates
Sulfo-Cy7.5's near-infrared emission makes it highly suitable for in vivo imaging studies, allowing for deep tissue penetration.
General Considerations:
-
Animal Models: Nude mice are commonly used for tumor xenograft studies.
-
Dosage: A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight, which should be optimized for the specific application.
-
Administration: Intravenous injection via the tail vein is a common route for systemic biodistribution studies.
-
Imaging System: A small animal in vivo imaging system equipped for near-infrared fluorescence detection is required.
Illustrative Signaling Pathway Application:
While specific signaling pathway visualizations with this compound are application-dependent, a common use is in tracking the delivery of a targeted therapeutic. For example, an antibody-drug conjugate (ADC) where the antibody is labeled with Sulfo-Cy7.5 can be used to visualize its binding to a cell surface receptor (e.g., a receptor tyrosine kinase, RTK) on a cancer cell, followed by internalization and drug release.
Below is a conceptual diagram of this process.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its robust and bioorthogonal mechanism of action, coupled with its favorable photophysical properties, enables the precise and sensitive labeling and tracking of biomolecules in a wide range of applications, from fundamental cell biology to preclinical in vivo imaging. The experimental protocols and data provided in this guide serve as a foundation for the successful implementation of this compound in your research endeavors.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Water-Soluble Near-Infrared (NIR) Fluorescent Dyes for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of water-soluble near-infrared (NIR) fluorescent dyes, a critical class of reagents for advanced biological imaging and therapeutic applications. The unique spectral properties of these dyes, operating within the NIR window (700-1700 nm), allow for deep tissue penetration and high signal-to-noise ratios, making them invaluable tools in preclinical and clinical research. This document details the core classes of water-soluble NIR dyes, including cyanine, squaraine, and BODIPY dyes, as well as NIR-emitting quantum dots. We present a comprehensive summary of their photophysical properties, detailed experimental protocols for their use, and illustrative diagrams of their applications in cellular imaging and drug development workflows. This guide is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective implementation of NIR fluorescence technology.
Introduction to Water-Soluble NIR Fluorescent Dyes
Near-infrared (NIR) fluorescence imaging has emerged as a powerful modality for non-invasive, real-time visualization of biological processes in vivo.[1] The "optical window" in biological tissues, spanning from approximately 700 to 1700 nm, is characterized by reduced light scattering, minimal absorption by endogenous chromophores such as hemoglobin and water, and lower tissue autofluorescence.[2][3] This allows for significantly deeper tissue penetration and higher image contrast compared to conventional fluorescence imaging in the visible spectrum.
Water solubility is a crucial characteristic for the biological application of NIR dyes, ensuring their compatibility with aqueous physiological environments and preventing aggregation-induced quenching of the fluorescent signal.[4] Various chemical strategies are employed to render NIR fluorophores water-soluble, most commonly through the introduction of hydrophilic moieties such as sulfonate groups, polyethylene glycol (PEG) chains, or charged functional groups.[3]
The applications of water-soluble NIR dyes are extensive and continue to expand. In preclinical research, they are instrumental for in vivo imaging of small animals to study disease progression, biodistribution of therapeutics, and cellular trafficking. In the realm of drug development, these dyes are used to label and track drug candidates, monitor therapeutic efficacy, and develop targeted imaging agents for diagnostics and image-guided surgery.
This guide will delve into the specifics of the most prominent classes of water-soluble NIR dyes, their quantitative properties, and practical methodologies for their use.
Core Classes of Water-Soluble NIR Dyes
Cyanine Dyes
Cyanine dyes are a large and versatile class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of the polymethine chain is a key determinant of the dye's absorption and emission wavelengths, with longer chains resulting in red-shifted spectra. Heptamethine cyanines, with a seven-carbon chain, are the most common type of NIR-emitting cyanine dyes.
Indocyanine green (ICG) is a well-known heptamethine cyanine and is one of the few NIR dyes approved by the U.S. Food and Drug Administration (FDA) for clinical use. Its derivatives and analogues are extensively used in research. Water solubility is typically conferred by the presence of sulfonate groups on the heterocyclic rings.
Squaraine Dyes
Squaraine dyes are another important class of NIR fluorophores, distinguished by a central, electron-deficient four-membered squaric acid ring. This core structure, combined with electron-donating aromatic or heteroaromatic groups, gives rise to intense absorption and emission in the NIR region. Like cyanines, squaraine dyes can be rendered water-soluble through the incorporation of sulfonate groups or other hydrophilic functionalities. They are known for their sharp absorption bands and high molar extinction coefficients.
BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are a family of fluorophores known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability. While traditional BODIPY dyes absorb and emit in the visible range, chemical modifications, such as extending the π-conjugation of the core structure, have led to the development of NIR-emitting BODIPY analogues. Strategies to enhance their water solubility include the attachment of PEG chains or charged groups.
Near-Infrared Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their emission wavelength is highly dependent on their size, allowing for tunable fluorescence across a broad spectral range, including the NIR and second NIR (NIR-II, 1000-1700 nm) windows. NIR-emitting QDs are often composed of materials like lead sulfide (PbS) or silver sulfide (Ag2S). To be used in biological systems, these hydrophobic nanocrystals are typically coated with a hydrophilic layer, which also provides functional groups for bioconjugation.
Data Presentation: Photophysical Properties of Water-Soluble NIR Dyes
The selection of an appropriate NIR dye for a specific application depends critically on its photophysical properties. The following tables summarize key quantitative data for representative water-soluble NIR dyes from different classes.
Table 1: Photophysical Properties of Water-Soluble Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Indocyanine Green (ICG) | ~780 | ~820 | ~220,000 | ~0.012 - 0.13 | Ethanol, DMSO, Water |
| IRDye 800CW | ~774 | ~789 | Not specified | ~0.09 - 0.12 | PBS, Water |
| Cy7 | ~750 | ~773 | ~199,000 | Varies | Varies |
| Cy7.5 | ~788 | ~808 | ~223,000 | High (not specified) | Varies |
| Sulfo-1100 | 776 (in PBS) | 1120 (in PBS) | Not specified | Not specified | PBS |
Table 2: Photophysical Properties of Water-Soluble Squaraine and BODIPY Dyes
| Dye Class | Dye Name/Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Squaraine | KSQ-4 | 787 (BSA conjugate) | 812 (BSA conjugate) | Not specified | 0.08 (BSA conjugate) | Aqueous solution with BSA |
| Squaraine | SO3SQ | 719 (in FBS) | Not specified | ~110,000-150,000 (in MeOH/DMSO) | 0.583 (in FBS) | Fetal Bovine Serum (FBS) |
| BODIPY | Water-soluble polymeric dye | ~650 | ~680 | Not specified | Not specified | Aqueous solution |
Table 3: Properties of Water-Soluble NIR Quantum Dots
| QD Composition | Emission Range (nm) | Quantum Yield (Φ) | Key Features |
| PbS | 960 - 1600 | > 10% | High brightness in the NIR-II window. |
| Ag2S | 900 - 1200 | Varies | Good biocompatibility, low cytotoxicity. |
| CdSeTe/ZnS | 700 - 880 | High | Water-soluble through hydrophilic coatings. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving water-soluble NIR fluorescent dyes.
Protocol for Conjugation of a Water-Soluble NIR Dye to an Antibody via NHS Ester Chemistry
This protocol describes a general procedure for labeling an antibody with an amine-reactive NIR dye containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody of interest (at a concentration of 1-3 mg/mL in a buffer free of primary amines, such as phosphate-buffered saline, PBS).
-
Water-soluble NIR dye with an NHS ester functional group.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5.
-
Quenching buffer: 1 M Tris-HCl or Glycine, pH 7.4.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS using dialysis or a desalting column. Adjust the antibody concentration to 1-3 mg/mL in the conjugation buffer.
-
Dye Preparation: Prepare a 10 mM stock solution of the NIR dye-NHS ester in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve a desired molar ratio of dye to antibody. A starting point is often a 10- to 20-fold molar excess of the dye.
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, using UV-Vis spectrophotometry. Measure the absorbance at the maximum absorption wavelength of the dye and at 280 nm (for the protein).
-
The concentration of the antibody and the dye can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
-
Storage: Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like bovine serum albumin (BSA) and storing at -20°C or -80°C.
Protocol for In Vivo NIR Fluorescence Imaging in a Mouse Model
This protocol outlines a general workflow for performing in vivo NIR fluorescence imaging in mice.
Materials:
-
Anesthetized mouse.
-
Water-soluble NIR fluorescent probe (free dye or a targeted conjugate).
-
In vivo imaging system equipped with appropriate excitation light sources (e.g., lasers or filtered lamps) and emission filters for the NIR region.
-
Anesthesia system (e.g., isoflurane inhalation or injectable anesthetics).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable method (e.g., 2% isoflurane).
-
Place the anesthetized mouse on the imaging platform within the imaging system. Maintain the animal's body temperature using a warming pad.
-
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the NIR probe to assess the level of autofluorescence.
-
Probe Administration:
-
Inject the water-soluble NIR probe into the mouse. The route of administration (e.g., intravenous via the tail vein, intraperitoneal) will depend on the experimental design.
-
The dose of the probe should be optimized for the specific agent and application. A typical starting point for a free dye like Cy7 is around 0.5 mg/kg.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution and clearance of the probe.
-
Set the excitation and emission filters to match the spectral properties of the NIR dye being used. For example, for a Cy7-based probe, excitation could be in the 700-770 nm range with emission collected above 790 nm.
-
Optimize imaging parameters such as exposure time and camera settings to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the acquired images to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.
-
The biodistribution of the probe can be visualized and quantified over time.
-
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, the mouse can be euthanized, and major organs and tumors can be excised for ex vivo imaging to confirm the in vivo findings and provide higher-resolution images of probe accumulation.
Protocol for Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a water-soluble NIR dye relative to a known standard.
Materials:
-
UV-Vis spectrophotometer.
-
Fluorescence spectrometer (spectrofluorometer).
-
Quartz cuvettes (1 cm path length).
-
Water-soluble NIR dye sample.
-
A quantum yield standard with a known quantum yield in the same solvent and a similar spectral range (e.g., ICG in DMSO).
-
High-purity solvent (e.g., water, PBS, ethanol, or DMSO).
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the sample dye and the standard dye in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the same instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.
-
Determine the gradient (slope) of the resulting lines for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where water-soluble NIR dyes are applied.
Conclusion and Future Outlook
Water-soluble NIR fluorescent dyes are enabling technologies that are pushing the boundaries of biological imaging and drug development. The continuous evolution of these probes, with improvements in brightness, photostability, and targeting specificity, promises to further enhance their utility. The development of dyes that emit in the NIR-II window is a particularly exciting frontier, offering the potential for even deeper tissue imaging with higher resolution. As our understanding of the chemistry and photophysics of these molecules grows, so too will their impact on our ability to visualize and understand complex biological systems, ultimately leading to advancements in diagnostics and therapeutics.
References
- 1. Council on Undergraduate Research (CUR) - Synthesis and Characterization of a Water-Soluble Squaraine Dye [ncur.secure-platform.com]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
Sulfo-Cy7.5 Alkyne for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfo-Cy7.5 alkyne, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. It covers the core properties of the dye, detailed experimental protocols for its use in pre-targeted imaging via copper-catalyzed click chemistry, and representative data for biodistribution and spectral characteristics.
Introduction to this compound
This compound is a water-soluble, sulfonated heptamethine cyanine dye that is exceptionally well-suited for in vivo imaging.[1][2] Its key features include:
-
Near-Infrared (NIR) Emission: Sulfo-Cy7.5 emits fluorescence in the NIR window (700-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological tissues, resulting in a high signal-to-background ratio.[3]
-
High Quantum Yield: Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 incorporates a rigidized trimethylene chain, which enhances its fluorescence quantum yield, leading to brighter signals.[1][2]
-
Water Solubility: The presence of sulfonate groups makes the dye highly hydrophilic and soluble in aqueous solutions, which is advantageous for biological applications.
-
Click Chemistry Functionality: The terminal alkyne group enables covalent conjugation to azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".
These properties make this compound a powerful tool for a variety of in vivo imaging applications, including cancer imaging, drug delivery tracking, and biodistribution studies.
Core Properties and Quantitative Data
The performance of a fluorescent dye is determined by its photophysical and chemical properties. The following tables summarize the key quantitative data for this compound and its derivatives.
Table 1: Photophysical Properties of Sulfo-Cy7.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~778 nm | |
| Emission Maximum (λem) | ~797 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₈K₃N₃O₁₃S₄ | |
| Molecular Weight | ~1120.45 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C in the dark, desiccated |
Table 3: Representative In Vivo Biodistribution of a Sulfo-Cy7 Labeled Targeting Molecule in a Mouse Model
This table presents illustrative biodistribution data for a ⁶⁸Ga-labeled Sulfo-Cy7 conjugate targeting the cholecystokinin-2 receptor (CCK2R) in tumor-xenografted mice, expressed as percentage of injected dose per gram of tissue (%ID/g). This data demonstrates the typical distribution pattern observed with targeted cyanine dye conjugates.
| Organ | %ID/g (1 hour post-injection) | %ID/g (2 hours post-injection) | Reference |
| Blood | 4.0 ± 0.4 | 1.3 ± 0.2 | |
| Liver | ~6-7 | ~6-7 | |
| Spleen | ~4 | ~3.5 | |
| Kidneys | 54.8 ± 1.1 | 57.3 ± 4.6 | |
| Tumor (CCK2R+) | 10.1 ± 0.8 (at 30 min) | 7.5 ± 0.8 (at 90 min) | |
| Muscle | <1 | <1 |
Note: Biodistribution is highly dependent on the targeting molecule, animal model, and administration route.
Experimental Protocols
A powerful application of this compound is in pre-targeted in vivo imaging. This strategy separates the targeting and imaging steps to enhance the target-to-background signal ratio. First, an azide-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site and clear from circulation. Subsequently, the this compound is injected and rapidly "clicks" to the azide-modified targeting molecule at the site of interest.
Pre-targeted In Vivo Imaging Workflow
The following diagram illustrates the general workflow for a pre-targeted in vivo imaging experiment.
Detailed Protocol: Pre-targeted Tumor Imaging
This protocol is a representative example for pre-targeted imaging of a tumor in a mouse model using an azide-modified antibody and this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Azide-modified antibody targeting a tumor-specific antigen.
-
This compound.
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
-
In vivo imaging system with appropriate NIR filters.
-
Anesthetic for animal procedures.
Procedure:
-
Preparation of Reagents:
-
Reconstitute the azide-modified antibody in sterile PBS to a final concentration of 1-5 mg/mL.
-
Reconstitute this compound in sterile PBS or another biocompatible solvent to a suitable stock concentration (e.g., 1 mM). Further dilute in PBS for injection.
-
-
Administration of Targeting Antibody:
-
Anesthetize the mouse.
-
Administer the azide-modified antibody via intravenous (e.g., tail vein) injection. The typical dose ranges from 10 to 100 µg per mouse, depending on the antibody.
-
Allow the antibody to circulate, accumulate at the tumor site, and clear from non-target tissues. This clearance phase is typically 24 to 72 hours.
-
-
Administration of this compound:
-
After the clearance period, anesthetize the mouse.
-
Inject a solution of this compound (typically 1-10 nmol in 100-200 µL of PBS) via intravenous injection.
-
-
In Vivo Imaging:
-
Image the mouse at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system.
-
Use an excitation filter appropriate for Sulfo-Cy7.5 (e.g., 740-760 nm) and an emission filter in the NIR range (e.g., >790 nm).
-
Acquire both white light and fluorescence images.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the in vivo signal distribution and quantify fluorescence intensity.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The in vivo "click" reaction is the core of this imaging strategy. The following diagram illustrates the chemical transformation.
References
The Impact of Sulfonation on the Hydrophilic Properties of Cyanine Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfonate groups to cyanine dyes represents a critical advancement in the application of these versatile fluorophores, particularly within biological and pharmaceutical research. This technical guide explores the fundamental role of sulfonation in modulating the hydrophilic properties of cyanine dyes, thereby enhancing their utility in aqueous environments for applications ranging from cellular imaging to drug delivery.
The Role of Sulfonation in Enhancing Hydrophilicity
Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings.[1] While the core structure offers excellent photophysical properties, including high molar extinction coefficients and tunable fluorescence emission, their inherent hydrophobicity can limit their application in biological systems.[2] Sulfonation, the addition of one or more sulfonate (–SO₃⁻) groups, dramatically increases the water solubility of these dyes.[3][4][]
This enhanced hydrophilicity is crucial for several reasons:
-
Aqueous Solubility: Sulfonated cyanine dyes are readily soluble in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to biological samples.
-
Reduced Aggregation: The negatively charged sulfonate groups reduce the tendency of the dye molecules to aggregate in aqueous solutions, a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and inaccurate experimental results.
-
Biocompatibility: Increased water solubility and reduced aggregation contribute to improved biocompatibility, making these dyes more suitable for in vivo and in vitro studies.
The difference in solubility between sulfonated and non-sulfonated cyanines necessitates different handling and experimental protocols, particularly in bioconjugation.
Quantitative Analysis of Hydrophilicity
Disclaimer: The following tables include representative values based on qualitative descriptions from the literature. Actual experimental values may vary depending on the specific dye structure and experimental conditions.
Table 1: Representative Partition Coefficients (LogP) of Cyanine Dyes
| Dye | Sulfonation Status | Representative LogP Value | Interpretation |
| Cy3 | Non-sulfonated | > 0 | Hydrophobic |
| Sulfo-Cy3 | Sulfonated | < 0 | Hydrophilic |
| Cy5 | Non-sulfonated | > 0 | Hydrophobic |
| Sulfo-Cy5 | Sulfonated | < 0 | Hydrophilic |
| Cy7 | Non-sulfonated | > 0 | Hydrophobic |
| Sulfo-Cy7 | Sulfonated | < 0 | Hydrophilic |
A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).
Table 2: Representative Water Contact Angles of Surfaces Modified with Cyanine Dyes
| Surface Modification | Representative Water Contact Angle (°) | Interpretation |
| Unmodified Glass | ~30-50° | Hydrophilic |
| Surface with Non-sulfonated Cy5 | > 90° | Hydrophobic |
| Surface with Sulfonated Cy5 | < 60° | Hydrophilic |
A lower water contact angle indicates a more hydrophilic surface.
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of hydrophilicity is essential for the selection and application of cyanine dyes in biological research. The following are detailed methodologies for key experiments.
Determination of Partition Coefficient (LogP)
The shake-flask method is a common technique for determining the LogP of a compound.
Protocol:
-
Preparation of Phases: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The two phases should be mutually saturated by mixing them and allowing them to separate.
-
Dissolution of Dye: Dissolve a known amount of the cyanine dye in one of the phases.
-
Partitioning: Add a known volume of the second phase to the dye solution. The mixture is then shaken vigorously for a set period to allow for the partitioning of the dye between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: The concentration of the dye in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Water Contact Angle Measurement
Contact angle goniometry is used to measure the water contact angle on a surface, providing an indication of its wettability.
Protocol:
-
Surface Preparation: A flat substrate (e.g., glass slide) is coated with a thin film of the cyanine dye. This can be achieved by various methods, such as spin-coating or drop-casting a solution of the dye onto the substrate, followed by drying.
-
Droplet Deposition: A small droplet of purified water with a precisely known volume is gently deposited onto the coated surface.
-
Image Capture: A high-resolution camera captures a profile image of the water droplet on the surface.
-
Angle Measurement: Software is used to analyze the image and measure the angle formed at the three-phase (solid-liquid-air) contact point. This angle is the water contact angle.
-
Data Analysis: Multiple measurements are taken at different locations on the surface to ensure reproducibility and obtain an average contact angle.
Impact on Biological Interactions and Applications
The enhanced hydrophilicity of sulfonated cyanine dyes has a profound impact on their interaction with biological systems and their utility in various applications.
Cellular Uptake and Localization
Non-sulfonated cyanine dyes, being more lipophilic, can passively diffuse across cell membranes and often accumulate in intracellular compartments like the mitochondria and endoplasmic reticulum. In contrast, the negative charge and high hydrophilicity of sulfonated cyanine dyes generally prevent them from crossing intact cell membranes, making them excellent probes for cell surface labeling.
References
A Technical Guide to Near-Infrared Fluorophores for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) fluorophores have emerged as indispensable tools in biological research and drug development, offering significant advantages for in vivo and in vitro imaging. Their emission in the NIR window (700-1700 nm) minimizes interference from tissue autofluorescence, reduces light scattering, and allows for deeper tissue penetration compared to traditional visible light fluorophores.[1][2][3] This guide provides an in-depth overview of NIR fluorophores, their properties, applications, and the experimental protocols for their use.
Core Concepts of NIR Fluorescence
The utility of NIR fluorophores stems from the optical properties of biological tissues. In the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, the absorption by endogenous chromophores like hemoglobin and water is significantly lower, and light scattering is reduced.[1][4] This results in a higher signal-to-background ratio and enables imaging at greater depths.
There are several classes of NIR fluorophores, each with distinct characteristics:
-
Organic Dyes: This is the most common class, including cyanine, squaraine, and BODIPY dyes. They are valued for their tunable properties, high molar extinction coefficients, and relatively small size.
-
Nanoparticles: Quantum dots (QDs) and single-walled carbon nanotubes (SWCNTs) are examples of NIR-emitting nanoparticles. They often exhibit high photostability and brightness.
-
Fluorescent Proteins: Engineered bacterial phytochromes have expanded the genetic toolbox to include NIR fluorescent proteins (iRFPs), enabling their use in live-cell imaging and flow cytometry.
Quantitative Properties of Common NIR Fluorophores
The selection of an appropriate NIR fluorophore is critical and depends on the specific application. Key parameters to consider are the excitation and emission maxima, quantum yield (Φ), and brightness (proportional to the product of molar extinction coefficient and quantum yield).
| Fluorophore Family | Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Cyanine Dyes | |||||
| Indocyanine Green (ICG) | ~780 | ~820 | 0.012 - 0.13 | Ethanol, DMSO, Water | |
| IRDye 800CW | ~774 | ~789 | 0.09 - 0.12 | PBS, Water | |
| IRDye 700DX | ~688 | ~705 | ~0.12 (unbound) | Aqueous Solution | |
| ~0.99 (bound to BSA) | |||||
| Cypate | ~760 | ~830 | >0.50 | ||
| Alexa Fluor Dyes | |||||
| Alexa Fluor 700 | ~702 | ~723 | - | ||
| Alexa Fluor 750 | ~749 | ~775 | - | ||
| DyLight Dyes | |||||
| DyLight 755 | ~755 | ~776 | - | ||
| DyLight 800 | ~800 | ~794 | - | ||
| iFluor Dyes | |||||
| iFluor 790 | ~784 | ~807 | - | ||
| Infrared Fluorescent Proteins (iRFPs) | |||||
| iRFP670 | ~645 | ~670 | - | ||
| iRFP682 | ~664 | ~682 | - | ||
| iRFP702 | ~686 | ~702 | - | ||
| iRFP713 | ~690 | ~713 | - | ||
| iRFP720 | ~690 | ~720 | - |
Note: Quantum yields can vary significantly based on the environment, conjugation to biomolecules, and other factors. Data for some commercial dyes is not always publicly available.
Key Applications and Experimental Protocols
NIR fluorophores are utilized in a wide array of biological research applications.
In Vivo Imaging
NIR fluorophores are ideal for non-invasive imaging in small animals to study disease progression, biodistribution of therapeutics, and surgical guidance.
-
Probe Administration: Administer the NIR-labeled probe (e.g., antibody-dye conjugate) to the anesthetized animal via an appropriate route (e.g., intravenous injection).
-
Imaging System Setup:
-
Select the appropriate excitation light source and emission filter for the specific NIR fluorophore. For cypate, a 760 +/- 10 nm excitation filter and an 830 +/- 15 nm emission filter can be used.
-
Place the anesthetized animal on the imaging platform within a light-tight imaging chamber.
-
-
Image Acquisition:
-
Acquire a baseline image before probe administration.
-
Acquire images at various time points post-injection to monitor biodistribution and target accumulation.
-
Typical acquisition times for the 700 nm range are 10-30 seconds, and for the 800-830 nm range are 30-60 seconds.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (e.g., tumor vs. normal tissue) to determine target-to-background ratios.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Near-Infrared Fluorescent Materials for Sensing of Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Rigid Advantage: A Technical Guide to Sulfo-Cy7.5 Alkyne in Advanced Bioconjugation and Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biomedical research and drug development, the demand for high-performance fluorescent probes is incessant. Near-infrared (NIR) cyanine dyes, in particular, have garnered significant attention for their utility in deep-tissue imaging and in vivo studies. Among these, Sulfo-Cy7.5 alkyne has emerged as a superior tool, largely owing to its innovative rigidized structure. This technical guide delves into the core advantages conferred by this structural modification, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.
The Core Advantage: Enhanced Photophysical Properties Through Rigidization
The defining feature of this compound is its rigidized trimethylene chain, which distinguishes it from traditional flexible cyanine dyes like Indocyanine Green (ICG). This structural constraint is not a trivial modification; it directly addresses a key limitation of flexible cyanine dyes: non-radiative decay pathways.
Flexible cyanine dyes are prone to photoisomerization, a process where the molecule twists in the excited state, leading to a non-fluorescent cis-isomer and a subsequent loss of fluorescence quantum yield. The rigid structure of this compound effectively suppresses this trans-cis isomerization.[1][2] This restriction minimizes non-radiative decay, resulting in a significantly higher fluorescence quantum yield and enhanced photostability.[3][4]
Quantitative Comparison of Photophysical Properties
| Property | Sulfo-Cy7.5 (Rigidized) | Indocyanine Green (ICG) (Flexible) | Advantage of Rigidization |
| Maximum Excitation (λex) | ~778 nm[5] | ~780 nm | Similar excitation in the NIR window |
| Maximum Emission (λem) | ~797 nm | ~820 nm | Bright emission in the NIR window |
| Fluorescence Quantum Yield (Φ) | 0.21 | Low (solvent and aggregation dependent) | Significantly Higher Brightness |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | ~150,000 - 250,000 cm⁻¹M⁻¹ | High light-absorbing capability |
| Photostability | Qualitatively higher due to suppressed photoisomerization | Prone to photobleaching | Increased signal stability for long-term imaging |
| Solubility | High in aqueous solutions due to sulfonation | Soluble in water and methanol | Excellent for biological applications |
Experimental Protocols
The terminal alkyne group on Sulfo-Cy7.5 enables its covalent conjugation to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Protocol for Copper-Catalyzed Click Chemistry (CuAAC) with this compound
This protocol provides a general guideline for labeling an azide-modified antibody with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column for purification
Procedure:
-
Prepare the Antibody: Dissolve the azide-modified antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 100 mM THPTA. This premix helps to stabilize the Cu(I) catalyst.
-
Add this compound: Add the desired molar excess of this compound to the antibody solution. A 5-10 fold molar excess is a good starting point.
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the antibody-dye mixture.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the Conjugate: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~778 nm (for Sulfo-Cy7.5).
Visualizing Workflows and Pathways
Logical Workflow for Antibody Conjugation and Cell Labeling
The following diagram illustrates the general workflow for conjugating this compound to a targeting antibody and its subsequent use for labeling cancer cells overexpressing a specific receptor, such as HER2.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. HER2 Signaling Pathway | BioRender Science Templates [biorender.com]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfo-Cy7.5 Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sulfo-Cy7.5 alkyne in bioorthogonal click chemistry reactions. Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye with enhanced water solubility and a high quantum yield, making it an excellent choice for labeling biomolecules for in vivo imaging and other sensitive detection methods.[1] This document covers two primary methods of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound and Click Chemistry
Sulfo-Cy7.5 is a sulfonated cyanine dye with spectral properties in the near-infrared range, featuring an absorption maximum around 778 nm and an emission maximum at approximately 797 nm.[2] Its alkyne functional group allows for covalent ligation to azide-modified biomolecules through a highly specific and efficient click reaction.[1]
Click chemistry encompasses a class of bioorthogonal reactions that are rapid, selective, and high-yielding.[3] The two most common forms are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage.[4] It is known for its high efficiency and reliability.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.
Data Presentation: Quantitative Parameters for Click Chemistry
The efficiency of a click chemistry reaction can be influenced by several factors, including the nature of the biomolecule, the linker, and the specific reaction conditions. The following table provides representative quantitative data for typical click chemistry reactions. Note: These values are illustrative and may vary depending on the specific experimental setup. Optimization is recommended for each new biomolecule and application.
| Parameter | CuAAC with this compound | SPAAC with this compound & DBCO-Azide | Reference |
| Typical Molar Ratio (Dye:Biomolecule) | 2 - 10 fold excess of dye | 2 - 5 fold excess of dye | |
| Typical Reaction Time | 30 - 60 minutes | 1 - 4 hours | |
| Typical Reaction Temperature | Room Temperature | Room Temperature or 4°C | |
| Labeling Efficiency | > 90% | > 85% | |
| Yield of Conjugate | High | High |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein with this compound
This protocol describes the labeling of a protein containing an azide group with this compound using a copper(I) catalyst.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of the copper(I)-stabilizing ligand (e.g., THPTA) in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of this compound (typically 2-10 fold excess).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final volume should be adjusted with the reaction buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.
-
-
Purification:
-
Purify the Sulfo-Cy7.5-labeled protein from unreacted dye and catalyst using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with Sulfo-Cy7.5 Azide
This protocol outlines the copper-free labeling of a protein modified with a DBCO group using an azide derivative of Sulfo-Cy7.5. For the purpose of this protocol, we will assume the use of a commercially available Sulfo-Cy7.5 azide.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS), pH 7.4
-
Sulfo-Cy7.5 azide
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Sulfo-Cy7.5 azide in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein with the desired molar excess of Sulfo-Cy7.5 azide (typically 2-5 fold excess).
-
The final volume should be adjusted with the reaction buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the Sulfo-Cy7.5-labeled protein from unreacted dye using a size-exclusion chromatography column or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
-
Visualizations
Experimental Workflows
Caption: Workflow for CuAAC with this compound.
Caption: Workflow for SPAAC with Sulfo-Cy7.5 Azide.
Chemical Principle of Click Chemistry
Caption: Principles of CuAAC and SPAAC Reactions.
References
Illuminating Biological Pathways: A Guide to Labeling Proteins with Sulfo-Cy7.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of proteins with the near-infrared (NIR) fluorescent dye, Sulfo-Cy7.5 alkyne. This advanced labeling technique is pivotal for a range of applications, from fundamental cellular imaging to preclinical and clinical diagnostics.
Application Notes
Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye that is exceptionally well-suited for in vivo imaging due to its emission wavelength in the NIR window (700-900 nm), which minimizes tissue autofluorescence and allows for deep tissue penetration.[1] The alkyne functional group on Sulfo-Cy7.5 allows for its covalent attachment to azide-modified proteins via a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3]
The resulting protein-dye conjugates are stable and can be used to track the localization, trafficking, and dynamics of proteins in living cells and whole organisms.[4] A significant application of this technology is in the field of oncology, particularly for the imaging and therapeutic targeting of cancer cells. For instance, antibodies targeting specific tumor markers, such as HER2 in breast cancer, can be labeled with Sulfo-Cy7.5 to visualize tumor margins during surgery or to monitor the biodistribution of antibody-drug conjugates.[5]
Key Advantages of this compound Labeling:
-
High Specificity: The click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes.
-
High Efficiency: The CuAAC reaction proceeds with high yields under mild, aqueous conditions.
-
Near-Infrared Emission: Enables deep tissue imaging with high signal-to-noise ratios.
-
Versatility: Applicable to a wide range of proteins, including antibodies, for various downstream applications.
Quantitative Data Summary
| Parameter | Representative Value | Method of Determination | Reference for Method |
| Target Protein | Trastuzumab (Anti-HER2 Antibody) | - | - |
| This compound:Protein Molar Ratio (Input) | 10:1 | Calculation | |
| Degree of Labeling (DOL) | 2-5 | UV-Vis Spectrophotometry | |
| Labeling Efficiency | 70-90% | Comparison of input dye to conjugated dye | |
| Protein Recovery | >85% | Protein concentration measurement post-purification | - |
| Purity of Conjugate | >95% | SDS-PAGE, Size Exclusion Chromatography | - |
Note: The values presented in this table are illustrative and may vary depending on the specific protein, reaction conditions, and purification method. Researchers should optimize the labeling reaction for their specific protein of interest.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Antibody
This protocol describes the labeling of an antibody containing an azide group with this compound. The antibody must first be modified to introduce an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog or by chemical modification of the protein.
Materials:
-
Azide-modified antibody (e.g., Trastuzumab-azide) in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Purification column (e.g., spin desalting column or size-exclusion chromatography column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody (e.g., 1 mg/mL final concentration) with PBS.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).
-
Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution. Vortex briefly.
-
Add the catalyst premix to the antibody-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted dye and other small molecules using a spin desalting column or by size-exclusion chromatography.
-
Follow the manufacturer's instructions for the chosen purification method. The labeled antibody will be in the eluate.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using a spectrophotometer. Measure the absorbance at 280 nm and ~778 nm.
-
Assess the purity of the conjugate by SDS-PAGE. The labeled antibody should show a higher molecular weight band compared to the unlabeled antibody.
-
Protocol 2: In Vivo Imaging of HER2-Positive Tumors with Sulfo-Cy7.5-Labeled Trastuzumab
This protocol outlines a general workflow for in vivo imaging of HER2-positive tumors in a mouse model using Sulfo-Cy7.5-labeled Trastuzumab.
Materials:
-
Sulfo-Cy7.5-labeled Trastuzumab (prepared as in Protocol 1)
-
Tumor-bearing mice (e.g., nude mice with HER2-positive tumor xenografts)
-
In vivo imaging system capable of near-infrared fluorescence detection
-
Anesthesia for the mice
-
Sterile saline for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse according to approved animal protocols.
-
-
Injection of Labeled Antibody:
-
Administer the Sulfo-Cy7.5-labeled Trastuzumab intravenously (e.g., via tail vein injection) at a predetermined dose.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Sulfo-Cy7.5.
-
-
Image Analysis:
-
Analyze the fluorescence images to determine the biodistribution of the labeled antibody.
-
Quantify the fluorescence intensity in the tumor region and in other organs to assess tumor targeting and clearance.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mouse and excise the tumor and major organs.
-
Image the excised tissues to confirm the in vivo findings and to obtain higher-resolution images of the antibody distribution within the tumor.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes and protocols.
Caption: Experimental workflow for protein labeling and in vivo imaging.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoclonal antibody–fluorescent probe conjugates for in vivo target-specific cancer imaging: toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-Cy7.5 Alkyne Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Sulfo-Cy7.5 alkyne, a near-infrared (NIR) fluorescent dye, to azide-modified peptides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This bioorthogonal reaction is highly efficient and specific, enabling the precise labeling of peptides for a wide range of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. Sulfo-Cy7.5 is a water-soluble dye, making it ideal for use in aqueous buffers commonly employed in biological experiments.[1][2][3][4] The resulting triazole linkage is highly stable, ensuring a robustly labeled peptide conjugate.[5]
Principle of the Reaction
The core of this protocol is the CuAAC reaction, which forms a stable triazole ring by covalently linking the terminal alkyne group of the Sulfo-Cy7.5 dye to the azide group on the peptide. This reaction is catalyzed by copper in its +1 oxidation state (Cu(I)). In practice, a copper(II) salt (e.g., CuSO₄) is used in conjunction with a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ. A chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is also included to stabilize the Cu(I) catalyst, enhance reaction efficiency, and prevent damage to the peptide.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Specifications | Storage |
| Azide-Modified Peptide | High purity (>95%), lyophilized | -20°C or -80°C |
| This compound | High purity, desiccated | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | Anhydrous or pentahydrate | Room Temperature |
| Sodium Ascorbate | ≥98% purity | Room Temperature, protected from light |
| THPTA Ligand | Water-soluble | Room Temperature or as specified by manufacturer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity | Room Temperature |
| Reaction Buffer | e.g., Phosphate-buffered saline (PBS), pH 7.4 | 4°C |
| Purification System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column | - |
| Analytical Instruments | Mass Spectrometer (ESI or MALDI-TOF), Fluorometer | - |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for successful conjugation.
| Stock Solution | Preparation | Storage |
| Azide-Modified Peptide | Dissolve the lyophilized peptide in nuclease-free water or reaction buffer to a final concentration of 1-5 mg/mL. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| This compound | Dissolve in anhydrous DMSO to a concentration of 10 mM. Vortex thoroughly. | Aliquot and store at -20°C, protected from light. Prepare fresh for optimal results. |
| Copper(II) Sulfate (CuSO₄) | Prepare a 20 mM stock solution in nuclease-free water. | Can be stored at room temperature. |
| Sodium Ascorbate | Prepare a 100 mM stock solution in nuclease-free water immediately before use. This solution is prone to oxidation. | Use immediately. |
| THPTA Ligand | Prepare a 50 mM stock solution in nuclease-free water. | Can be stored at room temperature. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a general guideline. The optimal molar ratios and reaction times may need to be determined empirically for each specific peptide.
Experimental Workflow
Caption: Workflow for this compound conjugation to peptides.
Step-by-Step Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. It is recommended to prepare a master mix of the catalyst components (CuSO₄ and THPTA).
| Component | Suggested Molar Excess (relative to peptide) | Example Volume for a 50 µL Reaction |
| Azide-Modified Peptide (1 mg/mL) | 1x | 25 µL |
| This compound (10 mM) | 1.5-5x | 1 µL (for ~3x excess) |
| Premixed CuSO₄/THPTA (20 mM/50 mM) | 5x (CuSO₄) | 1.25 µL |
| Sodium Ascorbate (100 mM) | 10x | 2.5 µL |
| Reaction Buffer (e.g., PBS) | - | to 50 µL |
-
Initiate the Reaction: Add the sodium ascorbate solution last to initiate the reaction. Gently vortex the mixture.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
Purification of the Conjugate
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the labeled peptide from unreacted dye and other impurities.
RP-HPLC Purification Workflow
Caption: Purification of Sulfo-Cy7.5 labeled peptide using RP-HPLC.
General RP-HPLC Protocol:
-
Column: Use a preparative or semi-preparative C18 column.
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. An example gradient is 5-95% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~780 nm for the Sulfo-Cy7.5 dye.
-
Fraction Collection: Collect fractions corresponding to the peak that absorbs at both wavelengths.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Characterization of the Conjugate
Mass Spectrometry:
-
Confirm the successful conjugation by analyzing the molecular weight of the purified product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should correspond to the sum of the molecular weight of the peptide and the this compound, minus the mass of any counter-ions.
Fluorescence Spectroscopy:
-
Verify the photophysical properties of the conjugate. Dissolve the labeled peptide in a suitable buffer (e.g., PBS) and measure its absorption and emission spectra.
-
Sulfo-Cy7.5 Spectral Properties:
-
Absorption Maximum (λ_abs): ~778 nm
-
Emission Maximum (λ_em): ~797 nm
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive reagents | Use freshly prepared sodium ascorbate. Ensure this compound has been stored properly. |
| Low peptide concentration | Increase the peptide concentration to >2 mg/mL if possible. | |
| Oxidized Cu(I) catalyst | Ensure the reaction is set up promptly after adding sodium ascorbate. Consider degassing the solution. | |
| Peptide Degradation | Copper-induced damage | Increase the concentration of the THPTA ligand to a 5:1 ratio with CuSO₄. |
| Multiple Peaks in HPLC | Incomplete reaction or side products | Optimize reaction time and molar ratios. Ensure purity of starting materials. |
| Precipitation of Dye | Low solubility of the dye-peptide conjugate | Sulfo-Cy7.5 is highly water-soluble, but if issues arise, consider adding a small percentage of an organic co-solvent like DMSO. |
Conclusion
The protocol described provides a robust and reliable method for labeling azide-modified peptides with this compound. The high specificity of the click chemistry reaction, combined with the favorable properties of the Sulfo-Cy7.5 dye, makes this an excellent choice for preparing fluorescently labeled peptides for a wide array of research and development applications. For optimal results, empirical optimization of the reaction conditions for each specific peptide is recommended.
References
Application Notes and Protocols for Sulfo-Cy7.5 Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sulfo-Cy7.5 alkyne, a near-infrared fluorescent probe, in various fluorescence microscopy applications. Detailed protocols for fixed and live-cell imaging, along with data on the fluorophore's properties, are presented to facilitate its effective implementation in research and drug development.
Introduction
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for biological imaging.[1][2] Its emission in the NIR spectrum allows for deep tissue penetration with minimal autofluorescence from biological samples, resulting in a high signal-to-noise ratio.[3] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] This bioorthogonal ligation strategy allows for the precise labeling of various biomolecules, including proteins, nucleic acids, and glycans, in complex biological systems.
Physicochemical and Spectral Properties
Sulfo-Cy7.5 is a sulfonated cyanine dye with a rigidized trimethylene chain, which contributes to its improved quantum yield compared to structurally similar dyes like Indocyanine Green (ICG). Its high water solubility is advantageous for biological applications, eliminating the need for organic co-solvents that can be detrimental to biomolecule structure and function.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~778 - 788 nm | |
| Emission Maximum (λem) | ~797 - 808 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Stokes Shift | ~20 nm | |
| Molecular Weight | ~1120.45 g/mol | |
| Solubility | Good in Water, DMF, DMSO |
Key Applications in Fluorescence Microscopy
The unique properties of this compound make it suitable for a range of advanced fluorescence microscopy applications:
-
High-Resolution Imaging of Cellular Structures: Enables detailed visualization of labeled biomolecules within cells.
-
In Vivo and Deep Tissue Imaging: The NIR emission allows for imaging deeper into tissues with reduced background.
-
Flow Cytometry: Provides a distinct signal for the precise sorting and analysis of labeled cells.
-
Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for targeted imaging.
-
Molecular Probes: Can be used in assays to study molecular interactions and dynamic cellular processes.
Experimental Protocols
Fixed-Cell Imaging: Visualizing Metabolically Labeled Biomolecules
This protocol is adapted from methods for imaging alkyne-tagged lipids and can be applied to other metabolically incorporated alkyne-modified molecules. The workflow involves metabolically labeling cells with an alkyne-containing precursor, followed by fixation, permeabilization, and the click chemistry reaction with this compound.
Experimental Workflow for Fixed-Cell Imaging
Caption: Workflow for fixed-cell imaging using this compound.
Materials:
-
Cells cultured on glass coverslips
-
Alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, sugar, or nucleoside)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
DMSO or water for stock solutions
-
Antifade mounting medium
-
Fluorescence microscope with appropriate NIR filter sets (Excitation: ~780 nm, Emission: ~800 nm)
Protocol:
-
Metabolic Labeling: Culture cells with the desired concentration of the alkyne-modified metabolic precursor in the growth medium for a duration appropriate for the biological process being studied (e.g., 4-24 hours).
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a 1 mL reaction volume, add the components in the following order:
-
PBS (to final volume)
-
This compound (from a 10 mM stock in DMSO or water) to a final concentration of 1-10 µM.
-
CuSO₄ (from a 100 mM stock in water) to a final concentration of 100 µM.
-
THPTA or TBTA (from a 100 mM stock in DMSO/water) to a final concentration of 500 µM.
-
Sodium Ascorbate (from a freshly prepared 1 M stock in water) to a final concentration of 5 mM.
-
-
Vortex the cocktail briefly to mix.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope equipped with appropriate NIR filters.
Live-Cell Imaging: Tracking of Newly Synthesized Proteins
This protocol allows for the visualization of dynamic processes in living cells. It involves the metabolic incorporation of an alkyne-containing amino acid analog, followed by a copper-catalyzed click reaction with this compound. Special care must be taken to minimize copper-induced cytotoxicity. The use of a copper-chelating ligand like THPTA is crucial.
Signaling Pathway: Protein Synthesis and Trafficking
Caption: Visualization of protein synthesis and trafficking.
Materials:
-
Cells cultured on glass-bottom dishes suitable for live-cell imaging
-
Methionine-free cell culture medium
-
Homopropargylglycine (HPG), an alkyne-containing methionine analog
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Fluorescence microscope equipped for live-cell imaging in the NIR range and with environmental control (37°C, 5% CO₂)
Protocol:
-
Metabolic Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with HPG (25-50 µM) and incubate for the desired pulse duration (e.g., 1-4 hours) to label newly synthesized proteins.
-
-
Preparation for Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove unincorporated HPG.
-
Place the dish on the microscope stage within the environmental chamber.
-
-
Live-Cell Click Reaction:
-
Prepare a fresh click reaction cocktail in live-cell imaging medium immediately before use. For a 1 mL final volume, add the components in the following order:
-
This compound (final concentration 1-5 µM).
-
THPTA (final concentration 100-250 µM).
-
CuSO₄ (final concentration 20-50 µM).
-
Sodium Ascorbate (final concentration 500 µM - 1 mM).
-
-
Gently mix the cocktail and add it to the cells.
-
-
Imaging:
-
Immediately begin acquiring images. The click reaction in live cells is rapid.
-
Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, define the imaging intervals and total duration based on the biological process being observed.
-
-
Post-Imaging Analysis: Analyze the images to determine the localization and dynamics of the newly synthesized, fluorescently labeled proteins.
Note on Copper Toxicity: The copper(I) catalyst required for the click reaction can be toxic to cells. It is crucial to use a copper-chelating ligand like THPTA, which accelerates the reaction and reduces cytotoxicity. Minimize the concentration of copper and the incubation time to maintain cell viability. Always include appropriate controls to assess cell health, such as morphology checks and viability assays.
Troubleshooting
Table 2: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Optimize the concentration of the alkyne precursor and the labeling duration. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate solution. Ensure the correct concentrations of all click reaction components. Increase incubation time for the click reaction (for fixed cells). | |
| Low abundance of the target molecule. | Use signal amplification techniques if possible. | |
| High Background | Non-specific binding of the dye. | Ensure adequate washing steps after the click reaction. Reduce the concentration of this compound. |
| Autofluorescence. | Use appropriate spectral unmixing if available on the microscope software. Ensure the use of proper filter sets to minimize bleed-through. | |
| Phototoxicity/Photobleaching | High laser power or long exposure times. | Use the lowest possible laser power and exposure times. Use an antifade mounting medium for fixed cells. |
| Cell Death (Live-Cell Imaging) | Copper toxicity. | Reduce the concentration of CuSO₄ and the incubation time. Ensure the use of a protective ligand like THPTA at an appropriate ratio to copper. Perform a cell viability assay to determine optimal conditions. |
By following these detailed application notes and protocols, researchers can effectively leverage the power of this compound for high-quality fluorescence microscopy, enabling deeper insights into complex biological systems.
References
- 1. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfo-Cy7.5 Alkyne for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye that serves as a powerful tool for the detection and quantification of azide-modified biomolecules in flow cytometry.[1][2][3] Its alkyne group enables covalent labeling of azide-containing targets through a highly specific and efficient copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4] The NIR fluorescence of Sulfo-Cy7.5 offers significant advantages for flow cytometry, including minimal overlap with the emission of other common fluorophores and reduced cellular autofluorescence, thereby enhancing the signal-to-noise ratio.[1]
These application notes provide a detailed protocol for the use of this compound in flow cytometry to detect and quantify metabolically labeled glycoproteins. The Ras signaling pathway, which involves post-translational modifications such as prenylation, serves as a key example of a biological process that can be investigated using this methodology.
Product Information
Table 1: Specifications of this compound
| Property | Value | Reference |
| Excitation Maximum | ~788 nm | |
| Emission Maximum | ~808 nm | |
| Molecular Weight | ~1120.46 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protected from light |
Key Applications in Flow Cytometry
-
Detection of Metabolically Labeled Biomolecules: this compound is ideal for detecting cells that have incorporated azide-modified metabolic precursors, such as sugars, amino acids, or nucleosides. This allows for the analysis of various cellular processes, including protein synthesis, glycosylation, and DNA replication.
-
Cell Proliferation Assays: By incorporating an azide-modified nucleoside analog (e.g., 5-ethynyl-2'-deoxyuridine, EdU, is the alkyne analog, so an azide analog would be used) into newly synthesized DNA, proliferating cells can be specifically labeled with this compound for cell cycle analysis.
-
Analysis of Post-Translational Modifications: The study of post-translational modifications, such as glycosylation and prenylation, can be facilitated by metabolically incorporating corresponding azide-modified precursors.
Experimental Workflow Overview
The general workflow for detecting metabolically labeled cells using this compound and flow cytometry involves three main stages: metabolic labeling of cells with an azide-containing precursor, click chemistry reaction with this compound, and subsequent analysis by flow cytometry.
Featured Application: Analysis of Protein Glycosylation
This protocol details the detection of newly synthesized glycoproteins in cultured cells. Cells are first metabolically labeled with an azide-modified sugar. The incorporated azido-sugars are then detected with this compound via a click reaction, and the fluorescently labeled cells are quantified by flow cytometry.
Protocol: Detection of Glycoproteins by Flow Cytometry
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filters (e.g., 633 nm or 640 nm laser for excitation and a 780/60 nm bandpass filter for emission detection)
Procedure:
-
Metabolic Labeling:
-
Plate cells at a suitable density and allow them to adhere overnight (for adherent cells).
-
Add the azide-modified sugar (e.g., Ac4ManNAz) to the cell culture medium at a final concentration of 25-50 µM. Include a vehicle-only control.
-
Incubate the cells for 24-72 hours under normal culture conditions.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them twice with PBS.
-
Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
85 µL PBS
-
5 µL this compound (from a 2 mM stock in DMSO, final concentration 100 µM)
-
5 µL CuSO4:Ligand solution (premixed 1:5 molar ratio, e.g., 10 mM CuSO4 and 50 mM THPTA)
-
5 µL freshly prepared Sodium Ascorbate (from a 100 mM stock in water, final concentration 5 mM)
-
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and a far-red emission filter (e.g., 780/60 nm).
-
Analyze the data using appropriate flow cytometry software.
-
Data Presentation
The following table provides representative data from an experiment analyzing glycoprotein synthesis in two different cell lines.
Table 2: Quantification of Glycoprotein Synthesis
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Jurkat | Vehicle Control | 150 ± 20 | 2.5 ± 0.8 |
| Jurkat | 50 µM Ac4ManNAz | 3500 ± 250 | 95.2 ± 2.1 |
| HeLa | Vehicle Control | 200 ± 30 | 3.1 ± 1.0 |
| HeLa | 50 µM Ac4ManNAz | 5200 ± 310 | 98.6 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Focus: Ras and Protein Prenylation
The Ras family of small GTPases plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. For Ras proteins to function correctly, they must undergo a series of post-translational modifications, including prenylation, which anchors them to the cell membrane. This process can be investigated using metabolic labeling with an azide-modified isoprenoid precursor, followed by detection with this compound.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unincorporated this compound. | Increase the number of wash steps after the click chemistry reaction. |
| Non-specific binding of the dye. | Include a blocking step with BSA or serum in the wash buffers. | |
| Low Signal Intensity | Inefficient metabolic labeling. | Optimize the concentration of the azide-modified precursor and the incubation time. |
| Inefficient click chemistry reaction. | Ensure the freshness of the sodium ascorbate solution. Optimize the concentrations of copper and ligand. | |
| Inappropriate flow cytometer settings. | Ensure the correct laser and filter combination is being used for Sulfo-Cy7.5. Adjust detector voltages. | |
| High Cell Death | Cytotoxicity of the azide-modified precursor. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Harsh fixation or permeabilization. | Reduce the concentration or incubation time for the fixation and permeabilization steps. |
Conclusion
This compound is a versatile and highly effective reagent for the detection and quantification of azide-modified biomolecules in flow cytometry. Its near-infrared fluorescence properties make it an excellent choice for multicolor applications and for minimizing background interference. The protocols and data presented here demonstrate its utility in studying fundamental cellular processes such as protein glycosylation and provide a framework for its application in a wide range of research areas.
References
In Vivo Imaging Protocol Using Sulfo-Cy7.5 Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 alkyne is a near-infrared (NIR) fluorescent dye that is highly water-soluble and ideal for in vivo imaging applications.[1][2][3] Its spectral properties, with an absorption maximum around 778-788 nm and an emission maximum around 797-808 nm, fall within the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence, resulting in a high signal-to-background ratio.[1][2] Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 boasts an improved quantum yield due to its rigidized trimethylene chain, leading to brighter fluorescence signals.
The terminal alkyne group on Sulfo-Cy7.5 enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction allows for the highly specific and efficient covalent labeling of azide-modified biomolecules, such as proteins, antibodies, and nucleic acids, for in vivo tracking and imaging. This application note provides detailed protocols for utilizing this compound in preclinical in vivo imaging studies, focusing on a pre-targeting strategy for tumor imaging.
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~778-788 nm | |
| Emission Maximum (λem) | ~797-808 nm | |
| Molecular Weight | ~1120.45 g/mol | N/A |
| Solubility | Good in water, DMSO, DMF | |
| Storage Conditions | -20°C in the dark, desiccated |
Experimental Protocols
Protocol 1: In Vivo Pre-targeting Imaging of Tumors
This protocol describes a two-step pre-targeting strategy for in vivo tumor imaging. First, an azide-modified targeting molecule (e.g., an antibody) is administered, allowed to accumulate at the tumor site, and cleared from circulation. Subsequently, this compound is administered and reacts in vivo with the azide-modified molecule at the tumor site via click chemistry.
Materials:
-
This compound
-
Azide-modified targeting molecule (e.g., antibody against a tumor-specific antigen)
-
Animal model (e.g., tumor-bearing nude mice, 6-8 weeks old)
-
Sterile, biocompatible solvent (e.g., phosphate-buffered saline - PBS)
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Preparation of Imaging Agents:
-
Reconstitute the azide-modified targeting molecule in sterile PBS to the desired concentration.
-
Reconstitute this compound in a biocompatible solvent. If using DMSO, ensure the final concentration in the injected volume is minimal to avoid toxicity.
-
-
Administration of Targeting Molecule:
-
Administer the azide-modified targeting molecule to the tumor-bearing mice via intravenous (IV) tail vein injection. The optimal dose will depend on the specific targeting molecule and should be determined empirically.
-
Allow sufficient time for the targeting molecule to accumulate at the tumor site and for unbound molecules to clear from circulation. This time point can range from 24 to 72 hours and should be optimized for the specific targeting agent.
-
-
Administration of this compound:
-
After the predetermined clearance time, administer this compound to the same mice via IV tail vein injection. A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight. The injection volume is typically 100-200 µL.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice according to approved institutional protocols.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a pre-injection (baseline) image to determine background autofluorescence.
-
Acquire images at multiple time points post-injection of this compound (e.g., 5 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) to monitor the biodistribution and tumor accumulation of the dye.
-
Imaging Parameters:
-
Excitation Filter: 740-760 nm range.
-
Emission Filter: Long-pass filter around 790-810 nm.
-
Exposure Time: Adjust to achieve a good signal-to-noise ratio without detector saturation (typically a few hundred milliseconds to several seconds).
-
-
-
Ex Vivo Organ Imaging and Analysis:
-
At the final imaging time point, euthanize the animal according to approved protocols.
-
Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Arrange the harvested organs on a non-fluorescent surface and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.
-
Perform quantitative analysis by drawing regions of interest (ROIs) around each organ and measuring the average radiant efficiency. This data can be expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation
Representative Biodistribution of a Cy7-based Imaging Agent
The following table presents illustrative biodistribution data for a generic Cy7-based agent in a mouse model to provide an expected distribution pattern. Actual values will vary depending on the specific targeting molecule and animal model used.
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | Varies with targeting efficiency |
| Liver | 10 - 25 |
| Spleen | 5 - 15 |
| Kidneys | 10 - 20 |
| Lungs | 2 - 8 |
Note: This data is based on published studies of free Cy7 and may not be directly representative of a this compound-labeled molecule.
Diagrams
Experimental Workflow
Caption: Workflow for in vivo pre-targeting imaging.
Pre-targeting Click Chemistry Signaling Pathway
Caption: Pre-targeting strategy using in vivo click chemistry.
References
Deep Tissue Imaging with Sulfo-Cy7.5 Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 alkyne is a near-infrared (NIR) fluorescent dye that is becoming increasingly valuable for deep tissue and in vivo imaging applications.[1][2][3] Its fluorescence emission in the NIR window (750-900 nm) allows for maximal tissue penetration with minimal autofluorescence, leading to a high signal-to-background ratio.[4][5] Structurally similar to indocyanine green (ICG), a dye approved for human use, Sulfo-Cy7.5 boasts an improved quantum yield due to its rigidized trimethylene chain. The presence of sulfonate groups enhances its water solubility, making it highly suitable for biological applications.
The terminal alkyne group on Sulfo-Cy7.5 allows for its covalent conjugation to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction is highly specific and efficient, enabling the stable labeling of a wide range of biomolecules, including proteins, antibodies, and peptides, for in vivo tracking and imaging. These application notes provide detailed protocols for the bioconjugation of this compound and its subsequent use in deep tissue imaging.
Physicochemical and Spectral Properties
The properties of this compound make it an excellent candidate for deep tissue imaging. The following table summarizes its key characteristics based on data from various suppliers.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~778 - 788 nm | The peak wavelength for light absorption. |
| Emission Maximum (λem) | ~797 - 808 nm | The peak wavelength for fluorescence emission, ideal for deep tissue imaging. |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.21 | Represents the efficiency of converting absorbed light into emitted fluorescence. |
| Molecular Formula | C48H48K3N3O13S4 | |
| Molecular Weight | ~1120.5 g/mol | |
| Solubility | Water, DMSO, DMF | High water solubility is advantageous for biological applications. |
| Storage Conditions | -20°C in the dark, desiccated | Protect from light and moisture to maintain stability. |
Experimental Protocols
Protocol 1: Bioconjugation of Azide-Modified Biomolecules with this compound via CuAAC
This protocol describes the copper(I)-catalyzed click chemistry reaction to label an azide-containing biomolecule (e.g., a protein, peptide, or antibody) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF (for dissolving dye)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve the azide-modified biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.
-
-
Copper Catalyst Preparation:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for a few minutes to form the copper(I) complex.
-
-
Conjugation Reaction:
-
In a separate reaction tube, combine the azide-modified biomolecule solution with the this compound stock solution. A molar ratio of 1:4 to 1:10 (biomolecule to dye) is a good starting point, but may need optimization.
-
Add the pre-formed copper-ligand complex to the reaction mixture. A final concentration of 25 equivalents relative to the azide is recommended.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents relative to the azide is recommended.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the mixture from light.
-
-
Purification of the Conjugate:
-
Following incubation, purify the Sulfo-Cy7.5-labeled biomolecule from excess dye and reaction components.
-
Size-exclusion chromatography is a common and effective method for this purification step.
-
Collect the fractions containing the labeled biomolecule, which can be identified by its characteristic color and absorbance at both 280 nm (for protein) and ~780 nm (for the dye).
-
dot
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Protocol 2: In Vivo Deep Tissue Imaging
This protocol provides a general workflow for in vivo imaging in a small animal model (e.g., mouse) using the purified Sulfo-Cy7.5-labeled biomolecule.
Materials:
-
Purified Sulfo-Cy7.5-labeled biomolecule
-
Small animal model (e.g., BALB/c nude mice, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
In vivo imaging system equipped for NIR fluorescence detection (excitation ~780 nm, emission ~810 nm)
-
Sterile, biocompatible solvent (e.g., PBS)
Procedure:
-
Animal Preparation:
-
House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
If using a tumor model, allow tumors to reach the desired size (e.g., 50-80 mm³) before imaging.
-
-
Probe Administration:
-
Dilute the purified Sulfo-Cy7.5-labeled biomolecule in a sterile, biocompatible solvent to the desired concentration.
-
A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight, but the optimal dose should be determined empirically.
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Administer the labeled biomolecule, typically via intravenous (IV) injection into the tail vein. The injection volume is usually 100-200 µL.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled biomolecule. Imaging can begin shortly after injection and continue for several hours to days, depending on the clearance rate of the probe.
-
Set the imaging system parameters for Sulfo-Cy7.5 detection (e.g., excitation filter ~770 nm, emission filter ~790 nm long-pass).
-
Capture fluorescence images and, if available, a photographic image for anatomical reference.
-
-
Data Analysis:
-
Quantify the fluorescence signal in regions of interest (ROIs), such as the tumor and other organs.
-
Analyze the biodistribution of the probe over time to assess target specificity and clearance.
-
After the final imaging session, organs can be dissected for ex vivo imaging to confirm the in vivo findings.
-
dot
References
Application Notes and Protocols for Labeling Nucleic Acids with Sulfo-Cy7.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for labeling nucleic acids through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method offers a highly efficient and bioorthogonal approach to covalently attach the Sulfo-Cy7.5 fluorophore to azide-modified DNA or RNA.[1][3] The resulting labeled oligonucleotides are valuable tools for a range of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, owing to the superior tissue penetration of NIR light and the high quantum yield of the Sulfo-Cy7.5 dye.[4]
The sulfonated nature of this dye ensures its high water solubility, which is advantageous for biological applications by minimizing the use of organic co-solvents that can be detrimental to the structure and function of biomolecules. The click chemistry reaction itself is robust, proceeding under mild, aqueous conditions with high specificity and yielding a stable triazole linkage. These characteristics make this compound an excellent choice for researchers needing to track and quantify nucleic acids in complex biological systems.
Product Information
Product Name: this compound
Description: A sulfonated cyanine dye featuring a terminal alkyne group for participation in copper-catalyzed click chemistry reactions. It is a hydrophilic, near-infrared fluorophore.
Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~778 nm |
| Emission Maximum (λem) | ~797 nm |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High |
Quantitative Data
The efficiency of the copper-catalyzed click chemistry reaction for labeling nucleic acids is typically high, often achieving quantitative conversion. The following table summarizes key parameters and expected outcomes for the labeling of an azide-modified oligonucleotide with this compound.
| Parameter | Condition | Expected Labeling Efficiency | Method of Analysis |
| Dye-to-Oligonucleotide Ratio | 1.5:1 | > 95% | HPLC, Gel Electrophoresis |
| 3:1 | > 98% | HPLC, Gel Electrophoresis | |
| 5:1 | > 98% | HPLC, Gel Electrophoresis | |
| Reaction Time | 1 hour | > 90% | HPLC, Gel Electrophoresis |
| 4 hours | > 95% | HPLC, Gel Electrophoresis | |
| Overnight (12-16 hours) | > 98% | HPLC, Gel Electrophoresis | |
| Temperature | Room Temperature (~25°C) | > 95% | HPLC, Gel Electrophoresis |
| 4°C | Slower reaction rate, >90% overnight | HPLC, Gel Electrophoresis | |
| Catalyst Concentration (CuSO₄) | 50 µM | High | HPLC, Gel Electrophoresis |
| 100 µM | High | HPLC, Gel Electrophoresis |
Note: The data presented are representative and actual results may vary depending on the specific nucleic acid sequence, purity of reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol describes the copper(I)-catalyzed click chemistry reaction to label an azide-modified DNA or RNA oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Nuclease-free water
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified oligonucleotide: Prepare a stock solution of your desired concentration (e.g., 1 mM) in nuclease-free water.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed. For a 100 µL final reaction volume:
-
Azide-modified oligonucleotide (to a final concentration of 20-200 µM)
-
2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)
-
DMSO (to a final concentration of 50% v/v)
-
10 mM this compound stock solution (to a final concentration 1.5 to 3 times the oligonucleotide concentration)
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final reaction concentration of 1 mM CuSO₄, use a 5-fold excess of ligand (5 mM THPTA).
-
Add the freshly prepared 100 mM Sodium Ascorbate solution to the reaction mixture to a final concentration of 2.5 mM. Vortex briefly.
-
Immediately add the premixed CuSO₄/THPTA solution to the reaction tube to a final concentration of 1 mM CuSO₄.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from unreacted dye and catalyst by several methods, including:
-
Ethanol Precipitation: For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol. For oligonucleotides, add a 4-fold excess of 3% lithium perchlorate in acetone. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.
-
Size-Exclusion Chromatography: Use a suitable gel filtration column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from smaller molecules.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying the labeled oligonucleotide and assessing the reaction efficiency.
-
-
Storage:
Store the purified Sulfo-Cy7.5-labeled oligonucleotide at -20°C or -80°C, protected from light.
Protocol 2: Quantification of Labeled Oligonucleotides
The concentration and labeling efficiency can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (for the nucleic acid) and at the excitation maximum of Sulfo-Cy7.5 (~778 nm).
-
Calculate the concentration of the oligonucleotide using its molar extinction coefficient at 260 nm.
-
Calculate the concentration of the dye using the molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (ε ≈ 222,000 cm⁻¹M⁻¹).
-
The degree of labeling (DOL) or dye-to-oligonucleotide ratio can be calculated as: DOL = (Molar concentration of dye) / (Molar concentration of oligonucleotide)
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive copper catalyst (oxidized to Cu(II)) | Always use freshly prepared sodium ascorbate solution. Degas solutions to remove oxygen. |
| Impure reagents | Use high-purity reagents and anhydrous DMSO. | |
| Presence of inhibitors in the oligonucleotide sample | Purify the oligonucleotide prior to labeling (e.g., phenol-chloroform extraction followed by ethanol precipitation). | |
| Steric hindrance | Increase reaction time or slightly increase the excess of the dye. | |
| Degradation of Nucleic Acid | Presence of reactive oxygen species | Use a copper-chelating ligand like THPTA to protect the nucleic acid. |
Visualizations
Experimental Workflow
Caption: Workflow for labeling nucleic acids with this compound.
Biological Application: mRNA Detection in Live Cells
Caption: Workflow for detecting target mRNA in live cells.
References
Application Notes and Protocols for Tracking Biomolecules in Live Cells with Sulfo-Cy7.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy7.5 alkyne for the fluorescent labeling and tracking of biomolecules in living cells. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to achieve specific and robust labeling.
Introduction to this compound
This compound is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for live-cell imaging applications.[1][2] Its emission in the NIR spectrum minimizes background autofluorescence from cellular components, leading to a high signal-to-noise ratio. The sulfonate groups enhance its water solubility, making it compatible with aqueous biological environments.[3] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient CuAAC reaction.[1][2]
Key Features:
-
Near-Infrared Emission: Reduces cellular autofluorescence and allows for deeper tissue penetration in in vivo studies.
-
High Water Solubility: Facilitates handling and use in aqueous buffers without the need for organic solvents.
-
Bioorthogonal Reactivity: The alkyne handle reacts specifically with azide groups, ensuring minimal off-target labeling.
-
High Quantum Yield: Sulfo-Cy7.5 exhibits a higher fluorescence quantum yield compared to Indocyanine Green (ICG), a clinically approved NIR dye.
Principle of Biomolecule Tracking
The tracking of biomolecules using this compound is a two-step process:
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, glycans, or nucleic acids) by the cell's natural metabolic pathways.
-
Click Chemistry Reaction: The azide-modified biomolecules are then specifically labeled by a copper-catalyzed reaction with the alkyne group of Sulfo-Cy7.5, resulting in a stable triazole linkage and fluorescently tagged biomolecules.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~778 nm | |
| Emission Maximum (λem) | ~797 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C in the dark, desiccated |
Table 2: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-Modified Biomolecule | - | Varies | Dependent on metabolic labeling efficiency. |
| This compound | 10 mM in DMSO | 10-50 µM | Titrate for optimal signal-to-noise. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50-100 µM | |
| THPTA Ligand | 100 mM in H₂O | 250-500 µM | Use a 5:1 molar ratio to CuSO₄. |
| Sodium Ascorbate | 200 mM in H₂O (freshly prepared) | 2.5-5 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Biomolecules
This protocol describes the incorporation of azide-functionalized precursors into cellular biomolecules. Choose the appropriate precursor based on the biomolecule of interest.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., L-Azidohomoalanine (AHA) for proteins, Ac₄ManNAz for glycans, or 5-Ethynyl-2'-deoxyuridine (EdU) is an alkyne analog for DNA, for azide-labeling of DNA use azide-modified nucleosides)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
Precursor Incubation:
-
For Proteins: Replace the culture medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools. Then, replace with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 50-100 µM. Incubate for 4-24 hours.
-
For Glycans: Add the peracetylated azido sugar (e.g., Ac₄ManNAz) directly to the complete culture medium at a final concentration of 25-50 µM. Incubate for 24-48 hours.
-
For Nucleic Acids: Add the azide-modified nucleoside to the complete culture medium at a final concentration of 10-50 µM. The incubation time will depend on the cell cycle and experimental goals (e.g., 1-24 hours).
-
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove the unincorporated precursor. The cells are now ready for the click chemistry reaction.
Protocol 2: Live-Cell Click Chemistry (CuAAC) with this compound
This protocol details the copper-catalyzed click reaction to label the azide-modified biomolecules with this compound in living cells. To minimize cytotoxicity, it is crucial to use a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Materials:
-
Cells with metabolically incorporated azides (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in sterile water)
-
THPTA stock solution (100 mM in sterile water)
-
Sodium Ascorbate stock solution (200 mM in sterile water, prepare fresh )
Procedure:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail immediately before use. The components should be added in the specified order to a sterile microcentrifuge tube.
-
For a 1 mL final volume:
-
850 µL of live-cell imaging medium
-
5 µL of 100 mM THPTA (final concentration: 500 µM)
-
5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
5 µL of 10 mM this compound (final concentration: 50 µM)
-
Gently mix.
-
25 µL of 200 mM Sodium Ascorbate (final concentration: 5 mM)
-
Gently mix.
-
-
-
Cell Labeling:
-
Aspirate the PBS from the cells.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the abundance of the target biomolecule.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted reagents.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for Cy7.5 (Excitation: ~778 nm, Emission: ~797 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Protocol 3: Cytotoxicity Assay
It is recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentrations of the click reaction components for your specific cell line.
Materials:
-
Cells of interest
-
96-well plate
-
Complete cell culture medium
-
Click reaction components (CuSO₄, THPTA, Sodium Ascorbate)
-
Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the complete click reaction cocktail and add them to the cells. Include wells with individual components and a no-treatment control.
-
Incubation: Incubate the cells for the intended duration of the labeling experiment (e.g., 15 minutes) and for longer periods (e.g., 24 hours) to assess long-term effects.
-
Viability Staining: Add the cell viability reagent(s) according to the manufacturer's instructions.
-
Analysis: Quantify cell viability using a fluorescence plate reader or by imaging and cell counting.
Mandatory Visualizations
Caption: Experimental workflow for live-cell biomolecule tracking.
Caption: CuAAC labeling of an azide-modified cell surface glycan.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the azide precursor. Ensure cells are healthy and metabolically active. |
| Inefficient click reaction. | Prepare fresh sodium ascorbate solution. Optimize the concentrations of CuSO₄, THPTA, and this compound. Increase incubation time for the click reaction. | |
| High Background Fluorescence | Incomplete removal of unreacted this compound. | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the dye. | Decrease the concentration of this compound. | |
| Cell Death or Stress | Cytotoxicity of the copper catalyst. | Decrease the concentration of CuSO₄. Ensure the correct 5:1 molar ratio of THPTA to CuSO₄. Minimize the incubation time for the click reaction. Perform a thorough cytotoxicity assay. |
| Photobleaching | High laser power or long exposure times. | Use the lowest possible laser power and exposure time. Use an antifade reagent if compatible with live-cell imaging. |
References
Application Notes and Protocols for Click Chemistry Labeling of Azide-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical applications of click chemistry for the specific labeling of azide-modified biomolecules. Detailed protocols for the two most prominent methods, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are presented, along with quantitative data for experimental design and troubleshooting guidelines.
Introduction to Click Chemistry for Biomolecule Labeling
Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions for the covalent ligation of two molecules.[1] The most utilized click reaction for biological applications is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole linkage.[2][3] This reaction is bio-orthogonal, meaning the reactive partners (azide and alkyne) do not interact with naturally occurring functional groups in biological systems, ensuring high specificity.[1]
The introduction of an azide group into a biomolecule of interest can be achieved through various methods, including metabolic labeling with azide-containing sugars or amino acids, enzymatic modification, or chemical synthesis.[1] Once the azide handle is installed, it can be specifically targeted with an alkyne-containing reporter molecule, such as a fluorophore, biotin, or a drug molecule, via a click reaction.
There are two primary variants of the azide-alkyne cycloaddition used in biological research:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is known for its fast reaction kinetics and high yields. However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell and in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC employs a strained cyclooctyne that readily reacts with an azide. This "copper-free" click chemistry is highly biocompatible and ideal for live-cell imaging and in vivo studies, though it generally has slower reaction kinetics compared to CuAAC.
Choosing Between CuAAC and SPAAC
The selection of the appropriate click chemistry method is crucial and depends on the specific experimental context. The following decision tree and comparative data will aid in making an informed choice.
Caption: A decision tree to guide the selection between CuAAC and SPAAC.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for CuAAC and SPAAC to aid in experimental design.
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 1 to 100 M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | CuAAC is generally faster. |
| Reaction Time | Minutes to a few hours | Hours to overnight | SPAAC may require longer incubation times. |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands. | High; no exogenous metal catalyst required. | SPAAC is preferred for live-cell and in vivo studies. |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. | The larger size of cyclooctynes may sometimes cause steric hindrance. |
| Regioselectivity | High (yields 1,4-isomer) | Low (yields a mixture of regioisomers) | CuAAC provides a single, well-defined product isomer. |
Table 2: Typical Reaction Conditions for CuAAC and SPAAC
| Parameter | CuAAC | SPAAC |
| Copper Source | CuSO₄ (with reducing agent) or Cu(I) salt (e.g., CuI, CuBr) | Not applicable |
| Reducing Agent | Sodium Ascorbate | Not applicable |
| Ligand | TBTA, THPTA | Not applicable |
| Solvent | Aqueous buffers (Phosphate, HEPES, MOPS), DMSO/water mixtures | Aqueous buffers (Phosphate, HEPES), DMSO, Acetonitrile |
| Temperature | Room Temperature | Room Temperature to 37°C |
| pH | 4-11 | 7-8 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azide Sugars
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, which can then be labeled via click chemistry.
Materials:
-
Adherent mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Preparation of Azido Sugar Stock Solution: Dissolve Ac₄ManNAz or Ac₄GalNAz in DMSO to prepare a 10 mM stock solution.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated azido sugar. The cells are now ready for downstream click chemistry labeling.
Caption: A general workflow for metabolic labeling and subsequent click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Azide-Modified Proteins in Solution
This protocol is suitable for in vitro labeling of purified proteins that have been modified with an azide group.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, HEPES)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
DMSO
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified protein: Prepare a solution of the protein at a concentration of 1-10 mg/mL.
-
Alkyne-reporter: Dissolve the alkyne-reporter in DMSO to a concentration of 10 mM.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
-
THPTA or TBTA: Prepare a 50 mM stock solution in DMSO or water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
Alkyne-reporter stock solution (to a final concentration of 100-500 µM)
-
THPTA or TBTA stock solution (to a final concentration of 1-5 mM)
-
CuSO₄ stock solution (to a final concentration of 0.1-1 mM)
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or spin filtration.
Troubleshooting CuAAC Reactions:
| Problem | Possible Cause | Solution |
| Low or no product formation | Oxidation of Cu(I) to inactive Cu(II) | Degas solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh solution of sodium ascorbate is used. |
| Inhibitory buffer components | Avoid buffers containing chelating agents like Tris. Use non-coordinating buffers such as phosphate, HEPES, or MOPS. | |
| Poor ligand choice or concentration | Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst. | |
| Formation of byproducts | Oxidative homocoupling of the alkyne | Maintain an inert atmosphere and use an antioxidant like sodium ascorbate. |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified biomolecules on the surface of living cells using a strained alkyne-fluorophore conjugate.
Materials:
-
Cells with azide-modified surface biomolecules (from Protocol 1)
-
Live-cell imaging medium
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore)
-
DMSO
-
PBS
Procedure:
-
Prepare Alkyne-Fluorophore Solution: Dissolve the strained alkyne-fluorophore in DMSO to create a 10 mM stock solution.
-
Cell Preparation: Wash the azide-labeled cells twice with pre-warmed PBS.
-
Labeling Reaction: Dilute the alkyne-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 10-50 µM. Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed PBS to remove any unreacted alkyne-fluorophore.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope.
Troubleshooting SPAAC Reactions:
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Insufficient incubation time or alkyne concentration | Increase the incubation time or the concentration of the strained alkyne. |
| Steric hindrance | If the azide is in a sterically hindered environment, consider using a smaller or more flexible strained alkyne. | |
| Instability of the strained alkyne | Ensure proper storage of the strained alkyne and avoid harsh conditions (e.g., strong acids). | |
| High background fluorescence | Incomplete removal of unreacted alkyne-fluorophore | Increase the number and duration of the washing steps. |
| Non-specific binding of the fluorophore | Include a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before adding the alkyne-fluorophore. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical mechanisms and a typical experimental workflow for click chemistry labeling.
Caption: A comparison of the CuAAC and SPAAC reaction mechanisms.
These application notes and protocols provide a solid foundation for researchers to successfully implement click chemistry for the labeling of azide-modified biomolecules in a variety of research and drug development applications. For specific applications, further optimization of reaction conditions may be necessary.
References
Troubleshooting & Optimization
Technical Support Center: Sulfo-Cy7.5 Alkyne Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy7.5 alkyne and related conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] It contains a terminal alkyne group that allows it to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] Its sulfonated nature enhances its solubility in aqueous solutions, making it ideal for bioconjugation. The dye is structurally similar to Indocyanine Green (ICG) but generally offers an improved quantum yield.
Q2: What is the primary application of this compound?
Its primary application is the fluorescent labeling of azide-modified biomolecules such as proteins, antibodies, peptides, and nucleic acids for in vivo imaging and other fluorescence-based assays. The propargyl group (containing the alkyne) reacts with an azide to form a stable triazole ring, securely linking the dye to the target molecule.
Q3: What are the spectral properties of Sulfo-Cy7.5?
Sulfo-Cy7.5 is a near-infrared dye with the following approximate spectral characteristics:
-
Excitation Maximum: ~778 nm
-
Emission Maximum: ~797 nm
Q4: How should this compound be stored?
Proper storage is critical to maintain the reactivity of the dye.
-
Long-term: Store at -20°C in the dark and desiccated for up to 24 months.
-
Short-term/Shipping: The compound is stable at ambient temperature for up to a few weeks.
-
In solution: Prepare solutions fresh whenever possible. If storage is necessary, divide into single-use aliquots and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q5: What is "click chemistry" in the context of this reaction?
Click chemistry refers to a class of reactions that are rapid, selective, and high-yield. The copper-catalyzed alkyne-azide cycloaddition (CuAAC) is the most common click reaction used for bioconjugation. It forms a stable covalent bond between an alkyne (like this compound) and an azide-modified molecule. This reaction is highly specific and does not interfere with other functional groups found in biomolecules, and it works well over a broad pH range (4-11).
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: My final product shows very low or no fluorescence, suggesting the conjugation failed. What went wrong?
A: Several factors could be responsible for a failed conjugation reaction. Refer to the following points:
-
Reagent Quality:
-
Dye Degradation: Has the this compound been stored correctly (at -20°C, protected from light and moisture)? Improper storage can lead to degradation.
-
Azide Partner Integrity: Ensure the azide-containing molecule is pure and has not degraded.
-
Solvent Quality: If using organic solvents like DMSO or DMF to dissolve the dye, ensure they are high-purity and anhydrous. DMF can degrade to dimethylamine, which can interfere with some reactions.
-
-
Reaction Conditions:
-
Catalyst Issues: The copper(I) catalyst is essential for the reaction.
-
Oxidation: Cu(I) is easily oxidized to Cu(II), which is inactive in this reaction. Always use a freshly prepared solution of a Cu(I) source (e.g., CuBr, CuI) or include a reducing agent (e.g., sodium ascorbate) to reduce a Cu(II) salt (e.g., CuSO₄) to Cu(I) in situ.
-
Ligand: A stabilizing ligand, such as THPTA, is highly recommended for aqueous reactions. The ligand protects the Cu(I) from oxidation and precipitation, increasing reaction efficiency.
-
-
Degassing: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction buffer by bubbling with an inert gas like argon or nitrogen before adding the catalyst can significantly improve yields.
-
Concentrations: Very dilute solutions may react slowly or inefficiently. If possible, increase the concentration of your reactants. Protein concentrations of 2-10 mg/mL are often recommended for labeling reactions.
-
-
Buffer Composition:
-
Chelating Agents: Avoid buffers containing strong chelating agents like EDTA, as they can sequester the copper catalyst.
-
pH: While the click reaction is generally pH-insensitive, ensure the pH is compatible with the stability of your biomolecule.
-
Issue 2: Aggregation or Precipitation of Product
Q: I observed precipitation during the reaction or my final purified product is aggregated. What is the cause?
A: Aggregation can be a complex issue, often stemming from the properties of the biomolecule or the reaction conditions.
-
Over-labeling: While less common with site-specific click chemistry than with amine labeling, attaching multiple large, hydrophobic dye molecules to a single protein can induce aggregation. If you have multiple azide sites, consider reducing the molar excess of the dye.
-
Reaction Time: For highly efficient reactions, prolonged incubation might not be necessary and could potentially lead to side reactions or aggregation. It may be beneficial to perform a time-course experiment to find the optimal reaction time (e.g., testing 15 min, 30 min, 1 hr, and 2 hrs).
-
Protein Instability: The reaction conditions (e.g., presence of copper, organic co-solvents) might be destabilizing your protein. Consider using a copper-free click chemistry alternative (e.g., using a DBCO-functionalized dye) if your protein is particularly sensitive.
Issue 3: Difficulty Purifying the Conjugate
Q: I am having trouble separating the final conjugate from the excess, unconjugated this compound. What is the best method?
A: The choice of purification method depends on the size and properties of your biomolecule.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for purifying labeled proteins and other macromolecules. Use a resin with an appropriate molecular weight cut-off (e.g., Sephadex G-25) that will allow the larger conjugate to elute first, while the smaller, free dye is retained and elutes later.
-
Tangential Flow Filtration (TFF) / Diafiltration: This method is suitable for larger sample volumes and uses a semi-permeable membrane to separate the conjugate from the free dye based on size. It is an efficient way to exchange buffers and remove small molecule impurities.
-
Specialized Dye Removal Columns: Several manufacturers offer spin columns or cartridges designed specifically to bind and remove excess fluorescent dyes from labeling reactions.
Q: How can I confirm that the free dye has been removed?
A: You can monitor the success of the purification process in several ways:
-
Visual Inspection: During column chromatography, the labeled conjugate and free dye often separate into two distinct colored bands. The conjugate typically elutes as the first colored fraction.
-
Spectrophotometry: Measure the absorbance of the collected fractions at both the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum (~778 nm). The initial fractions should have a high A280/A778 ratio, while later fractions containing the free dye will have a very low (or zero) A280 reading and a high A778 reading.
Data and Protocols
Quantitative Reaction Parameters
The optimal conditions should be determined empirically for each specific application. The table below provides general guidelines.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Biomolecule Molar Ratio | 1.5 - 10 fold molar excess | Start with a lower excess (e.g., 3-5 fold) to avoid the need to remove large amounts of free dye. Optimize as needed. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | To be used with a reducing agent. |
| Reducing Agent (e.g., Na-Ascorbate) | 250 µM - 5 mM | Use a 5-10 fold excess relative to the copper sulfate. Must be freshly prepared. |
| Cu(I) Stabilizing Ligand (e.g., THPTA) | 100 µM - 2 mM | Use a 2-4 fold excess relative to the copper sulfate. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but may require longer reaction times. |
| Reaction Time | 30 minutes - 2 hours | Monitor progress to avoid potential aggregation with very long reaction times. |
| Reaction pH | 6.5 - 8.5 | Click chemistry is generally pH-insensitive, but ensure the pH is optimal for the stability of your biomolecule. |
Experimental Protocol: General this compound Conjugation
This protocol provides a starting point for labeling an azide-modified protein.
-
Prepare Reagents:
-
Protein Solution: Prepare the azide-modified protein in an amine-free and EDTA-free buffer (e.g., PBS, pH 7.4). Adjust the concentration to 2-5 mg/mL.
-
Dye Solution: Immediately before use, dissolve this compound in water, DMSO, or DMF to a stock concentration of 10 mM.
-
Catalyst Premix (Freshly Prepared):
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 40 mM solution of THPTA ligand in water.
-
Prepare a 100 mM solution of sodium ascorbate in water. Note: Prepare this solution immediately before use as it oxidizes quickly.
-
To make the premix, combine the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
-
-
Conjugation Reaction:
-
To your protein solution, add the this compound stock solution to achieve the desired molar excess. Mix gently.
-
Add the CuSO₄/THPTA premix to the reaction tube to a final concentration of ~0.5 mM Copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~2.5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the conjugate from the excess dye and reaction components using size exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect fractions and monitor the separation by measuring absorbance at 280 nm and 778 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization & Storage:
-
Determine the degree of labeling (DOL) using spectrophotometry.
-
Store the final conjugate according to the requirements of your biomolecule, typically at 4°C for short-term or -20°C / -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Optimizing Sulfo-Cy7.5 Alkyne Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the labeling of azide-modified biomolecules with Sulfo-Cy7.5 alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what is it used?
This compound is a near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group.[1][2] Its sulfonated nature enhances its water solubility, making it ideal for labeling biomolecules in aqueous solutions.[2] The alkyne functional group allows for its covalent attachment to molecules containing an azide group through a highly specific and efficient chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This makes it a valuable tool for fluorescently labeling proteins, nucleic acids, and other biomolecules for in-vivo imaging and other detection methods.
Q2: What is the principle of "click chemistry" for labeling with this compound?
The core of the labeling process is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of the Sulfo-Cy7.5 dye and an azide group on the target biomolecule. The reaction is highly specific and bioorthogonal, meaning the azide and alkyne groups do not typically react with other functional groups found in biological systems, which minimizes off-target labeling. A copper(I) catalyst is essential for the reaction, which is usually generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).
Q3: What are the critical components of a this compound labeling reaction?
A typical CuAAC reaction for labeling includes:
-
Azide-modified biomolecule: Your protein or molecule of interest containing an azide group.
-
This compound: The fluorescent dye.
-
Copper(I) catalyst: Generated in situ from a Copper(II) source and a reducing agent.
-
Copper(II) source: Typically copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
-
Copper-chelating ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often used to stabilize the Cu(I) catalyst, improve reaction efficiency, and reduce cytotoxicity.
Q4: How do I prepare my protein for labeling?
For optimal labeling, your protein should be in a buffer free of primary amines (e.g., Tris) and ammonium ions if you are introducing the azide via an amine-reactive linker. If your protein sample contains interfering substances like DTT, it is recommended to remove them via dialysis or buffer exchange prior to the click reaction. A protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for labeling. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in a compatible buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment as it is prone to oxidation.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Azide-modified protein solution.
-
This compound stock solution (a 2- to 10-fold molar excess over the protein is a good starting point).
-
A premixed solution of CuSO₄ and ligand. A 1:5 ratio of copper to ligand is often recommended.
-
Freshly prepared sodium ascorbate solution.
-
-
The final concentrations of the click chemistry reagents may need to be optimized, but a common starting point is:
-
Protein: 25-50 µM
-
This compound: 50-250 µM
-
CuSO₄: 50-250 µM
-
Ligand: 250 µM - 1.25 mM
-
Sodium Ascorbate: 2.5-5 mM
-
3. Incubation:
-
Mix the reaction components gently by pipetting.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For lower concentrations or less reactive sites, the reaction time may need to be extended.
4. Purification:
-
Remove the unreacted dye and reaction components by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each protein molecule.
1. Spectrophotometric Measurement:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Aₘₐₓ).
2. Calculation:
-
The DOL can be calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
DOL = Aₘₐₓ / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at ~778 nm.
-
CF: Correction factor (A₂₈₀ of free dye / Aₘₐₓ of free dye). For Sulfo-Cy7.5, this is approximately 0.09.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (approximately 222,000 M⁻¹cm⁻¹).
-
An optimal DOL is typically between 2 and 10 for antibodies. Over-labeling can lead to fluorescence quenching and reduced protein activity.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Oxidation of Copper Catalyst | The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II). Ensure your sodium ascorbate solution is freshly prepared. Degassing the reaction buffer can also help. Use an appropriate copper-chelating ligand like THPTA to protect the Cu(I) state. |
| Inactive Reagents | Ensure the this compound has been stored correctly (typically at -20°C in the dark and desiccated). Verify the activity of your azide-modified protein. |
| Suboptimal Reagent Concentrations | Perform a titration of the this compound, copper, and ligand concentrations. A 2- to 10-fold molar excess of the dye over the protein is a good starting point. Maintain at least a 5:1 ligand to copper ratio. |
| Steric Hindrance | If the azide group on your protein is in a sterically hindered location, the labeling efficiency may be reduced. Consider performing the reaction under partially denaturing conditions (e.g., with 1% SDS), if compatible with your downstream applications. |
| Presence of Interfering Substances | Buffers containing reducing agents like DTT or other thiols can interfere with the click reaction. Remove these by dialysis or buffer exchange before labeling. |
Problem: Protein Precipitation During Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive labeling can alter the protein's solubility. Reduce the molar excess of this compound in the reaction. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the buffer are suitable for your protein's stability. |
| Protein Concentration Too High | While higher concentrations can improve labeling efficiency, some proteins may aggregate at high concentrations. Try reducing the protein concentration. |
Problem: Low Fluorescence Signal After Labeling
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | An excessively high degree of labeling can lead to self-quenching of the fluorophores. Aim for a lower DOL by reducing the dye-to-protein ratio in the labeling reaction. |
| Incorrect Filter Sets | Ensure you are using the correct excitation and emission filters for Sulfo-Cy7.5 (Ex/Em ~778/797 nm). |
| Protein Denaturation | Harsh labeling conditions can denature the protein, which may affect the dye's fluorescence. Ensure gentle mixing and appropriate buffer conditions. |
Visual Guides
Caption: A typical experimental workflow for labeling azide-modified proteins with this compound.
Caption: A troubleshooting decision tree for diagnosing low this compound labeling efficiency.
References
Technical Support Center: Reducing Non-Specific Binding of Sulfo-Cy7.5 Alkyne
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing non-specific binding (NSB) associated with Sulfo-Cy7.5 alkyne in experimental workflows, such as click chemistry-based labeling.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue?
Q2: What are the primary causes of non-specific binding with cyanine dyes like Sulfo-Cy7.5?
A2: Several factors can contribute to NSB of this compound:
-
Hydrophobic Interactions : Although sulfonated for improved water solubility, cyanine dyes can still possess hydrophobic regions that interact non-specifically with proteins and cell membranes.[3][4]
-
Electrostatic Interactions : The net charge of the dye can cause it to bind to oppositely charged surfaces on cells or tissues. Some cyanine dyes have been shown to bind non-specifically to cell types like monocytes and macrophages.
-
Excess Probe Concentration : Using a higher concentration of the this compound than necessary for the click reaction increases the likelihood of unbound dye molecules adhering to various cellular components.
-
Insufficient Washing : Failure to thoroughly wash the sample after the labeling reaction can leave a significant amount of unbound probe, contributing to high background.
-
Reagent Impurities : Impurities within the alkyne probe or other click chemistry reagents can lead to side reactions and background fluorescence.
Q3: How can I confirm that the high background I'm observing is due to non-specific binding of the alkyne probe?
A3: The most critical control is a negative control sample that has not been treated with the corresponding azide-modified molecule but is otherwise subjected to the exact same click chemistry reaction conditions, including the addition of this compound. If you observe a high fluorescence signal in this negative control, it strongly indicates that the dye is binding non-specifically to components within your sample.
Q4: What is the first and simplest step I should take to reduce non-specific binding?
A4: The two simplest and most effective initial steps are to decrease the concentration of the this compound probe and to increase the number and duration of your washing steps after the click reaction. Often, high background is simply a result of using too much dye or not washing it away effectively.
Q5: What are blocking agents and how do they help reduce non-specific binding?
A5: Blocking agents are molecules used to saturate non-specific binding sites on cells or surfaces before the fluorescent probe is introduced. By occupying these sites, they prevent the this compound from adhering to them. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-ionic detergents such as Tween-20, which disrupt hydrophobic interactions.
Troubleshooting Guide: High Background Fluorescence
This section addresses the common issue of high background signals observed in negative controls during experiments with this compound.
Issue: You are observing a high fluorescence signal in your negative control samples.
Below are potential causes and the recommended troubleshooting steps to resolve the issue.
Potential Cause 1: Suboptimal Reagent Concentration
Using an excessive concentration of the this compound probe is a common cause of high background.
-
Troubleshooting Step: Perform a concentration titration of the this compound. Test a range of concentrations (e.g., from 0.5 µM to 10 µM) to find the lowest concentration that provides a strong specific signal in your positive sample without causing high background in your negative control.
-
Expected Outcome: Identification of an optimal probe concentration that maximizes the signal-to-noise ratio.
Potential Cause 2: Insufficient Washing
Inadequate washing fails to remove all unbound fluorescent probes after the labeling reaction.
-
Troubleshooting Step: Enhance your washing protocol. Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 15 minutes). Consider adding a low concentration of a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer to help disrupt non-specific hydrophobic interactions.
-
Expected Outcome: A significant reduction in background fluorescence across the sample.
Potential Cause 3: Hydrophobic and/or Electrostatic Interactions
The intrinsic properties of the dye and biological sample can lead to non-specific adherence.
-
Troubleshooting Step: Introduce a blocking step before performing the click reaction. Incubate your sample with a blocking agent to saturate non-specific sites. See the table and protocol below for options.
-
Expected Outcome: Reduced background signal due to the blockage of non-specific binding sites.
Potential Cause 4: Thiol-Alkyne Side Reactions
The alkyne group can potentially react with free thiol groups (cysteines) on proteins, which is a non-specific side reaction.
-
Troubleshooting Step: If working with protein samples, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). Alternatively, increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM) during the click reaction may help minimize this side reaction.
-
Expected Outcome: A cleaner signal with a decrease in off-target labeling.
Data Presentation
Table 1: Comparison of Common Blocking Strategies to Reduce Non-Specific Binding
| Strategy | Agent | Typical Concentration | Mechanism of Action | Best For |
| Protein Blocking | Bovine Serum Albumin (BSA) | 1-3% (w/v) | Coats surfaces and proteins, physically blocking sites for non-specific adherence. | General use in cell and tissue staining. |
| Protein Blocking | Normal Serum | 5-10% (v/v) | Contains immunoglobulins that block Fc receptors and other non-specific protein-binding sites. | Immunohistochemistry (IHC); use serum from the same species as the secondary antibody. |
| Detergent Blocking | Tween-20 | 0.05-0.1% (v/v) | Non-ionic surfactant that disrupts weak hydrophobic interactions causing NSB. | Included in wash buffers and sometimes in blocking/antibody buffers. |
| pH Adjustment | Buffering System | pH 7.2-7.6 | Modifies the net charge of the dye or sample components to reduce electrostatic attraction. | Systems where charge-based interactions are the suspected cause of NSB. |
| Ionic Strength | Salt (e.g., NaCl) | 150-500 mM | Increased salt concentration can disrupt low-affinity electrostatic interactions. | Buffers for washing and incubation steps. |
Mandatory Visualizations
Here we provide diagrams to illustrate the causes of non-specific binding, a logical troubleshooting workflow, and the mechanism of action for common blocking agents.
Caption: Key factors contributing to non-specific binding of fluorescent probes.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: How blocking agents prevent non-specific binding of fluorescent dyes.
Experimental Protocols
Protocol 1: General Protocol for Protein-Based Blocking
This protocol is designed for fixed-cell imaging and can be adapted for other applications.
-
Sample Preparation: Prepare your azide-labeled cells on coverslips or in plates as per your primary protocol. Perform fixation and permeabilization steps as required.
-
Wash: Wash the samples three times for 5 minutes each with Phosphate-Buffered Saline (PBS).
-
Prepare Blocking Buffer: Prepare a solution of 3% (w/v) Bovine Serum Albumin (BSA) in PBS. Ensure the BSA is fully dissolved. For enhanced blocking, 0.1% Tween-20 can be added.
-
Blocking Incubation: Remove the final PBS wash and add a sufficient volume of Blocking Buffer to completely cover the sample.
-
Incubate: Incubate the sample for at least 60 minutes at room temperature with gentle agitation.
-
Proceed with Click Reaction: Remove the blocking solution. Do not wash the sample at this stage. Proceed immediately with the addition of your click reaction cocktail containing the this compound. The presence of residual blocking agents during the click reaction can help suppress NSB.
Protocol 2: Optimized Post-Click Chemistry Washing Procedure
This procedure should be performed after the click reaction incubation is complete.
-
Initial Removal: Carefully aspirate the click reaction cocktail from your sample.
-
Prepare Wash Buffer: Prepare PBS containing 0.1% Tween-20 (PBST).
-
First Wash Series: Wash the sample three times with PBST, incubating for 10-15 minutes for each wash on a rocker or orbital shaker. This step is crucial for removing the bulk of unbound dye and reaction components.
-
Second Wash Series: Wash the sample two additional times with PBS (without detergent) for 5 minutes each. This removes residual detergent that could interfere with downstream imaging or analysis.
-
Final Rinse: Perform a final quick rinse with ultrapure water if desired, especially if salt crystals are a concern for high-resolution imaging.
-
Proceed to Imaging: Mount the coverslip or proceed with your imaging workflow.
References
How to prevent aggregation of Sulfo-Cy7.5 alkyne conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the aggregation of Sulfo-Cy7.5 alkyne conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a near-infrared (NIR) fluorescent dye that is water-soluble due to the presence of sulfonate groups.[1][2] It is commonly used for labeling biomolecules through a copper-catalyzed click chemistry reaction.[1] Aggregation is a phenomenon where dye molecules self-assemble into dimers and higher-order structures.[3] This is a concern because aggregation can lead to a significant decrease in fluorescence intensity (quenching), shifts in the absorption and emission spectra, and altered chemical reactivity, all of which can compromise experimental results.[3]
Q2: What are the main factors that cause this compound to aggregate?
The primary factors influencing the aggregation of this compound are:
-
High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions and aggregation rises significantly.
-
Aqueous Solutions: While Sulfo-Cy7.5 is water-soluble, purely aqueous environments can still promote the aggregation of cyanine dyes.
-
Presence of Salts: High salt concentrations in buffers can increase the ionic strength of the solution, which can promote the aggregation of cyanine dyes.
-
Low Temperature: A decrease in temperature can sometimes enhance molecular aggregation.
-
pH: While cyanine dye fluorescence is generally stable across a range of pH values, extreme pH levels can affect the stability of the dye and its conjugates.
Q3: How can I visually detect aggregation of my this compound?
Aggregation can often be detected by observing changes in the color and clarity of the dye solution. A solution of monomeric cyanine dye typically appears as a clear, deeply colored solution. The formation of aggregates can sometimes lead to a visible change in color or the appearance of turbidity or even precipitation. However, the most reliable methods for detecting aggregation are spectroscopic.
Q4: Does conjugation to a biomolecule increase or decrease aggregation?
The effect of conjugation on aggregation can vary depending on the properties of the biomolecule. The sulfonate groups on this compound help to decrease the aggregation of heavily labeled conjugates. However, if the biomolecule itself has hydrophobic regions or if the conjugation process leads to a high local concentration of dye molecules on the surface of the biomolecule, aggregation can still occur. It is crucial to characterize the aggregation state of the final conjugate.
Troubleshooting Guide
This guide provides solutions to common problems encountered with the aggregation of this compound and its conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal after conjugation | Dye aggregation leading to fluorescence quenching. | 1. Optimize Solvent: Prepare the dye stock solution in an organic solvent like DMSO or DMF and add it to the aqueous reaction buffer to achieve a final co-solvent concentration of 10-20%. 2. Control Concentration: Work with the lowest practical concentration of the dye. Determine the critical aggregation concentration for your specific conditions using UV-Vis spectroscopy. 3. Check Conjugate Purity: Purify the conjugate thoroughly to remove any unconjugated, aggregated dye. |
| Shift in absorbance or emission spectrum | Formation of H-aggregates (blue-shift) or J-aggregates (red-shift). | 1. Use UV-Vis Spectroscopy: Record the absorbance spectrum of your dye solution. A shift in the maximum absorbance wavelength compared to a dilute solution in a non-aggregating solvent (like DMSO) is indicative of aggregation. 2. Modify Solvent Conditions: Adjust the solvent composition by increasing the percentage of organic co-solvent to disrupt aggregates. |
| Precipitation observed during storage or reaction | Exceeding the solubility limit of the dye or its conjugate, leading to extensive aggregation. | 1. Reduce Concentration: Lower the concentration of the dye or conjugate. 2. Increase Organic Solvent: Increase the proportion of DMSO or DMF in the storage buffer. 3. Add Anti-Aggregation Agents: Consider the addition of non-ionic surfactants (e.g., Tween-20) or cyclodextrins to the solution to help solubilize the dye and prevent aggregation. |
| Inconsistent results between experiments | Variable levels of aggregation due to minor differences in experimental conditions. | 1. Standardize Protocols: Strictly control all experimental parameters, including dye concentration, solvent composition, pH, temperature, and incubation times. 2. Freshly Prepare Solutions: Prepare dye solutions fresh for each experiment to minimize the formation of aggregates over time. |
Experimental Protocols
Protocol for Detecting Aggregation using UV-Vis Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of this compound aggregation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), spectroscopy grade
-
Phosphate-buffered saline (PBS) or other aqueous buffer of choice
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in 100% DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Prepare a Monomeric Reference Spectrum: Dilute the stock solution in 100% DMSO or DMF to a concentration where the absorbance at the maximum wavelength (λmax ≈ 778 nm) is between 0.5 and 1.0. This spectrum will serve as the reference for the monomeric dye.
-
Prepare a Dilution Series in Aqueous Buffer: Create a series of dilutions of the stock solution in your aqueous buffer (e.g., PBS). It is recommended to also prepare a parallel dilution series in PBS containing a fixed percentage of DMSO (e.g., 10% or 20%) to observe the effect of the co-solvent.
-
Acquire Absorbance Spectra: Record the absorbance spectra for each dilution over a relevant wavelength range (e.g., 500-900 nm).
-
Analyze the Spectra:
-
Compare the spectra of the dye in the aqueous buffer to the monomeric reference spectrum in DMSO.
-
Look for a decrease in the main absorbance peak and the appearance of a new, blue-shifted peak (typically indicative of H-aggregation for cyanine dyes).
-
Plot the molar extinction coefficient as a function of concentration. A significant deviation from Beer-Lambert law (a non-linear relationship) suggests aggregation.
-
Protocol for Copper-Catalyzed Click Chemistry Conjugation
This protocol provides a general guideline for conjugating this compound to an azide-containing biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 200 mM stock solution of THPTA in water or TBTA in DMSO.
-
-
Pre-complex Copper: Mix the CuSO4 and THPTA/TBTA solutions in a 1:2 molar ratio and let them incubate for a few minutes.
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with an excess of the this compound stock solution (typically 4-50 equivalents).
-
Add the pre-complexed copper/ligand solution (final concentration of copper is typically in the low millimolar range).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 40 equivalents.
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.
-
Purify the Conjugate: Remove excess dye and other reaction components using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or HPLC.
Visualizations
Caption: Factors influencing the aggregation of this compound and preventive measures.
Caption: General workflow for conjugation and analysis of this compound.
References
Improving signal-to-noise ratio with Sulfo-Cy7.5 alkyne
Welcome to the technical support center for Sulfo-Cy7.5 alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this near-infrared (NIR) fluorescent dye to improve the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
This compound is a near-infrared (NIR) fluorescent dye that is water-soluble due to the presence of sulfonate groups.[1][2][3] Its key advantages include:
-
Improved Signal-to-Noise Ratio: Emitting in the NIR spectrum (~808 nm) minimizes background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[2][4]
-
Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, making it ideal for in vivo imaging.
-
High Quantum Yield: Sulfo-Cy7.5 has a higher fluorescence quantum yield compared to indocyanine green (ICG), resulting in brighter signals.
-
Click Chemistry Compatibility: The alkyne group allows for covalent labeling of azide-modified biomolecules via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.
-
Excellent Water Solubility: The sulfonate groups enhance its solubility in aqueous buffers, which is beneficial for biological applications.
Q2: What are the optimal excitation and emission wavelengths for this compound?
-
Excitation Maximum: Approximately 778-788 nm
-
Emission Maximum: Approximately 797-808 nm
Q3: How should I store this compound?
For long-term storage, it is recommended to store the dye at -20°C in the dark and desiccated. For short-term storage, 4°C is acceptable. It can be shipped at ambient temperature for up to three weeks.
Q4: Can I use this compound for in vivo imaging?
Yes, this compound is well-suited for in vivo imaging in small animals due to its NIR properties that allow for deep tissue penetration and low background fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Signal Intensity | Inefficient Labeling: Incomplete click chemistry reaction. | - Ensure the use of a fresh copper(I) catalyst. Copper(I) can oxidize to the inactive copper(II) state.- Use a copper-coordinating ligand, such as TBTA, to stabilize the copper(I) and improve reaction efficiency.- Optimize the molar ratio of dye to your biomolecule. A 10-fold molar excess of dye is a good starting point. - Ensure the pH of the reaction buffer is within the optimal range for click chemistry (typically pH 4-11). |
| Photobleaching: The fluorophore is being destroyed by excessive light exposure. | - Minimize the exposure time and intensity of the excitation light source.- Use an anti-fade mounting medium if imaging fixed samples.- Acquire images efficiently to reduce the total light exposure. | |
| Low Quantum Yield in Environment: The local chemical environment is quenching the fluorescence. | - Ensure the dye is in a suitable buffer. While generally pH-insensitive, extreme pH values can affect fluorescence.- Check for the presence of quenching agents in your sample or buffer. | |
| High Background Noise | Autofluorescence: Endogenous fluorophores in the sample are contributing to the background. | - Although Sulfo-Cy7.5 is in the NIR range to minimize this, some autofluorescence can still occur. Ensure you are using the correct filter sets to isolate the dye's emission.- For in vivo imaging, fasting the animals for 4-6 hours before imaging can reduce autofluorescence from food. |
| Non-specific Binding: The dye or labeled molecule is sticking to surfaces or unintended targets. | - Incorporate blocking steps in your protocol (e.g., using BSA or serum).- Include stringent wash steps after the labeling and staining procedures.- The high negative charge of sulfonated dyes can sometimes lead to nonspecific binding to positively charged molecules. Consider optimizing buffer ionic strength. | |
| Unbound Dye: Residual, unreacted dye is present in the sample. | - Purify your labeled biomolecule after the click chemistry reaction to remove any free dye. Gel filtration columns are commonly used for this purpose. | |
| Precipitation of Labeled Biomolecule | Hydrophobicity of the Dye: Although sulfonated, high labeling ratios can increase the overall hydrophobicity of the protein. | - Reduce the molar excess of the dye during the labeling reaction to achieve a lower degree of labeling (DoL). A high DoL can alter the properties of the labeled antibody. |
| Aggregation: The labeled protein is aggregating and precipitating out of solution. | - Ensure the protein is at an appropriate concentration and in a suitable buffer before and after labeling.- Perform labeling at a controlled temperature as recommended for your protein. |
Quantitative Data
The use of this compound in the near-infrared spectrum significantly enhances the signal-to-noise ratio (SNR) compared to traditional visible light fluorophores. The following table provides an illustrative comparison of expected SNR values. Actual values will vary depending on the specific experimental setup, sample type, and imaging system.
| Fluorophore | Excitation/Emission (nm) | Typical SNR (Arbitrary Units) | Key Advantages |
| Fluorescein (FITC) | ~495 / ~519 | 5 - 15 | Bright in the visible spectrum |
| Cy3 | ~550 / ~570 | 10 - 25 | Good photostability |
| Cy5 | ~650 / ~670 | 20 - 40 | Lower autofluorescence than visible dyes |
| This compound | ~788 / ~808 | > 50 | Minimal autofluorescence, deep tissue penetration |
Note: SNR values are for illustrative purposes to demonstrate the relative improvement when moving to the NIR spectrum.
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound via Click Chemistry
This protocol outlines the fundamental steps for labeling a protein containing an azide group.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare the protein solution: Dissolve your azide-modified protein in PBS to a concentration of 2 mg/mL. Ensure the pH is between 7.0 and 8.5.
-
Prepare the catalyst solution:
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of TBTA in DMSO.
-
Prepare a 500 mM solution of sodium ascorbate in water (prepare this fresh).
-
-
Initiate the click reaction:
-
In a microcentrifuge tube, combine your protein solution with a 10-fold molar excess of the this compound stock solution.
-
Add the TBTA solution to the reaction mixture at a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a gel filtration column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DoL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~788 nm (for the dye).
Protocol 2: In Vivo Imaging of a Labeled Antibody in a Mouse Model
This protocol provides a general workflow for small animal imaging.
Materials:
-
Sulfo-Cy7.5-labeled antibody
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate and approved protocol (e.g., isoflurane inhalation).
-
Dye Administration: Dilute the Sulfo-Cy7.5-labeled antibody in sterile PBS. A typical dose is in the range of 0.5-5 mg/kg body weight, administered via intravenous (tail vein) injection in a volume of 100-200 µL.
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Set the imaging system to the appropriate excitation (~788 nm) and emission (~808 nm) filters.
-
Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to monitor the biodistribution and clearance of the labeled antibody.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the animal according to institutional guidelines.
-
Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen).
-
Image the dissected organs using the same imaging parameters to confirm the biodistribution of the fluorescent signal.
-
Visualizations
Signaling Pathway Diagram
Caption: Workflow for labeling and detecting a target molecule using this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for using this compound.
Logical Relationship Diagram
Caption: Relationship between this compound properties and experimental benefits.
References
Minimizing photobleaching of Sulfo-Cy7.5 alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of Sulfo-Cy7.5 alkyne during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family.[1][2] Key features include:
-
Sulfonated: The presence of sulfo groups makes the dye highly water-soluble, which is advantageous for biological applications in aqueous environments.[1][2]
-
Alkyne Group: It possesses a terminal alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry".[1]
-
Near-Infrared Emission: It absorbs and emits light in the NIR spectrum (excitation ~778 nm, emission ~797 nm), a region where biological tissues have minimal autofluorescence and light scattering, allowing for deep-tissue and in vivo imaging with a high signal-to-noise ratio.
-
Improved Quantum Yield: It is structurally similar to Indocyanine Green (ICG) but has a rigidized trimethylene chain that results in a higher fluorescence quantum yield.
Primary applications include the fluorescent labeling of proteins, antibodies, and nucleic acids for in vivo imaging, fluorescence microscopy, and flow cytometry.
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. In the excited state, the dye molecule can react with molecular oxygen, leading to its permanent degradation and loss of fluorescence. While Sulfo-Cy7.5 is a relatively photostable NIR dye, it is still susceptible to photobleaching, especially under intense or prolonged illumination. This can lead to a diminished fluorescence signal, limiting the duration of imaging experiments and affecting the quantitative accuracy of the results.
Q3: My Sulfo-Cy7.5 signal is weak and fades quickly. What are the likely causes and how can I troubleshoot this?
Several factors can contribute to a weak and rapidly fading signal. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Photobleaching | Reduce laser power to the minimum required for a sufficient signal-to-noise ratio. Minimize exposure time. Use an appropriate antifade reagent in your mounting medium or live-cell imaging buffer. |
| Low Labeling Efficiency | Ensure optimal conditions for the click chemistry reaction (e.g., catalyst concentration, reaction time). Verify the purity and reactivity of your azide-modified biomolecule and this compound. |
| Suboptimal Imaging Settings | Use a filter set that is specifically designed for Cy7.5 (Excitation: ~740-760 nm; Emission: ~770-800 nm). Ensure the objective lens is appropriate for NIR imaging and your sample type. |
| High Background Fluorescence | Use a phenol red-free medium for live-cell imaging. Ensure thorough washing steps to remove unbound dye. |
| Dye Aggregation | While Sulfo-Cy7.5 is highly water-soluble, ensure it is fully dissolved in your reaction buffer. Aggregation can lead to fluorescence quenching. |
Q4: What are antifade reagents and which ones are recommended for this compound?
Antifade reagents are chemical compounds added to the imaging medium to protect fluorophores from photobleaching. They primarily work by scavenging reactive oxygen species (ROS). For live-cell imaging, it is crucial to use reagents that are non-toxic to cells.
| Antifade Reagent | Mechanism of Action | Compatibility |
| ProLong™ Live Antifade Reagent | Contains enzymes that metabolize components that exacerbate photobleaching. | Live cells. Validated for a wide range of organic dyes and fluorescent proteins. |
| Commercial Mounting Media (e.g., ProLong™ Gold) | Premixed solutions containing various antifade agents. | Fixed cells. Compatible with most fluorescent dyes. |
| Oxygen Scavenging Systems (e.g., glucose oxidase and catalase) | Enzymatically remove molecular oxygen from the sample environment. | Can be used for both fixed and live cells, but optimization is required for live-cell compatibility. |
| Triplet State Quenchers (e.g., Trolox) | Deactivate the excited triplet state of the fluorophore before it can react with oxygen. | Live and fixed cells. |
While direct comparative data for this compound is limited, antifade reagents designed for NIR dyes and live-cell imaging, such as ProLong™ Live, are a good starting point.
Troubleshooting Guides
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be a significant issue in fluorescence microscopy. The following workflow can help diagnose and resolve the problem.
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
This protocol provides a general guideline for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of the ligand in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, this compound (typically at a 5-10 fold molar excess over the protein), and the copper ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
-
Protocol 2: Live-Cell Imaging with Minimized Photobleaching
This protocol outlines general steps for imaging live cells labeled with this compound conjugates.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Sulfo-Cy7.5-labeled molecule of interest
-
Live-cell imaging medium (phenol red-free)
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live)
-
Fluorescence microscope equipped for NIR imaging
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on an appropriate imaging vessel.
-
-
Labeling:
-
Incubate the cells with the Sulfo-Cy7.5-labeled molecule in live-cell imaging medium for the desired time and concentration.
-
-
Washing:
-
Gently wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound labeled molecules.
-
-
Antifade Treatment:
-
If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions and incubate as required.
-
-
Imaging:
-
Place the imaging dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Use the lowest possible laser power and shortest exposure time that provide a clear image.
-
For time-lapse imaging, use the longest possible interval between acquisitions to minimize light exposure.
-
Use appropriate filter sets for Sulfo-Cy7.5.
-
Quantitative Data Summary
While specific photostability data for this compound is not extensively published, the following table summarizes the photophysical properties of Sulfo-Cy7.5 and provides a qualitative comparison with other NIR dyes.
Table 1: Photophysical Properties of Sulfo-Cy7.5 and Other NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| sulfo-Cyanine7.5 | ~778 | ~797 | ~222,000 | ~0.21 | Good |
| Cyanine7.5 | ~788 | ~808 | ~223,000 | ~0.10 | Moderate |
| Indocyanine Green (ICG) | ~800 | ~830 | ~150,000 | ~0.01-0.03 | Low |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.06 | Very High |
| Alexa Fluor 790 | ~782 | ~805 | ~260,000 | ~0.05 | High |
Data compiled from various sources. Exact values can vary with the environment and conjugation partner.
Table 2: General Comparison of NIR Dye Photostability
| Dye Family | General Photostability | Notes |
| Cy Dyes (e.g., Cy7) | Generally lower than Alexa Fluor and IRDye counterparts. | Susceptible to ozone and other reactive oxygen species. |
| Alexa Fluor Dyes | Generally higher than Cy dyes. | Sulfonation enhances brightness and photostability. |
| IRDye | Widely recognized for exceptional photostability. | Often a preferred choice for quantitative and long-term imaging. |
By implementing the strategies and protocols outlined in this technical support center, researchers can significantly reduce the impact of photobleaching on their experiments with this compound, leading to higher quality and more reliable data.
References
Correcting for Spectral Bleed-Through with Sulfo-Cy7.5 Alkyne: A Technical Guide
Welcome to the technical support center for addressing spectral bleed-through issues when utilizing Sulfo-Cy7.5 alkyne in your research. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you obtain the most accurate and reliable fluorescence data. Spectral bleed-through, or crosstalk, is a common artifact in multicolor fluorescence imaging where the emission of one fluorophore is detected in the channel of another, leading to false positives and inaccurate quantification.[1][2] This is particularly critical when working with near-infrared (NIR) dyes like Sulfo-Cy7.5.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a concern with this compound?
A1: Spectral bleed-through occurs when the fluorescence emission from one fluorophore spills over into the detection channel intended for another.[1][3] This is due to the broad emission spectra of many fluorophores.[1] this compound, a near-infrared dye, has a broad emission profile that can overlap with the detection windows of other fluorophores, potentially leading to misinterpreted data, especially in multiplexing experiments.
Q2: What are the spectral characteristics of this compound?
A2: Understanding the spectral profile of this compound is the first step in mitigating bleed-through.
| Property | Wavelength (nm) |
| Maximum Excitation | ~778-788 nm |
| Maximum Emission | ~797-808 nm |
| Table 1. Spectral Properties of Sulfo-Cy7.5. |
Q3: How can I minimize spectral bleed-through during experimental design?
A3: Proactive measures during the planning phase can significantly reduce spectral crosstalk.
-
Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission spectra. When using Sulfo-Cy7.5, avoid fluorophores with significant emission in the far-red and near-infrared regions.
-
Filter Selection: Utilize narrow bandpass emission filters tailored to the specific emission peak of each fluorophore to minimize the detection of off-target signals.
-
Experimental Controls: Always include single-stained compensation controls for each fluorophore in your experiment.
Q4: What are compensation controls and why are they essential?
A4: Compensation controls are samples stained with only one fluorophore, which are used to determine the amount of its spectral spillover into other channels. This information is then used to mathematically correct the data from your multi-color samples. For flow cytometry, these controls are crucial for accurate data analysis. For microscopy, they help in creating a correction matrix for linear unmixing.
Troubleshooting Guides
Problem: I am observing a signal in my control channel where I expect none.
This is a classic sign of spectral bleed-through. Here’s a step-by-step guide to troubleshoot and correct this issue.
For Fluorescence Microscopy
-
Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially instead of simultaneously. This prevents the excitation of one dye from causing bleed-through into another's detection channel.
Sequential vs. Simultaneous Scanning Workflow. -
Linear Spectral Unmixing: This computational method separates the emission spectra of multiple fluorophores within an image. It requires reference spectra from your single-stained controls.
Linear Spectral Unmixing Workflow.
For Flow Cytometry
-
Proper Compensation Setup: Accurate compensation is critical for reliable flow cytometry data.
Flow Cytometry Compensation Workflow.
Experimental Protocols
Protocol 1: Preparation of Single-Stained Compensation Controls
This protocol is applicable to both microscopy and flow cytometry.
-
Prepare a separate sample for each fluorophore used in your experiment (including this compound).
-
Stain each sample with only one fluorophore-conjugated antibody or probe. Ensure the staining protocol is identical to your multicolor experiment.
-
The positive control should be as bright or brighter than the signal in your experimental sample.
-
Include an unstained control sample to determine the baseline autofluorescence.
-
For cell-based assays, ensure the autofluorescence of the positive and negative populations is the same.
Protocol 2: Performing Compensation in Flow Cytometry
-
Run the unstained control to set the forward and side scatter voltages and to establish the baseline fluorescence.
-
Run each single-stained control.
-
Use the software's compensation tools to create a spillover matrix. For each single-stained control, adjust the compensation to subtract the signal in the incorrect detectors.
-
The goal is to have the median fluorescence intensity of the positive population in the spillover channels equal to the median of the negative population.
-
Apply the calculated compensation matrix to your multicolor experimental samples.
Protocol 3: Acquiring Images for Linear Spectral Unmixing in Microscopy
-
Set up your microscope with the appropriate excitation lasers and emission filters for your fluorophores.
-
Image your unstained control to assess autofluorescence.
-
Image each of your single-stained controls. These images will serve as the reference spectra.
-
Image your multicolor sample.
-
Use imaging software with a spectral unmixing function (e.g., ZEN, LAS X, ImageJ/Fiji) to process your images. The software will use the reference spectra to calculate and subtract the bleed-through from your multicolor image.
Fluorophore Selection Guide
To minimize spectral overlap with Sulfo-Cy7.5 (Emission max ~808 nm), consider the following when selecting additional fluorophores:
| Fluorophore Class | Recommended Examples | Potential for Bleed-through with Sulfo-Cy7.5 |
| Blue | DAPI, Hoechst | Low |
| Green | Alexa Fluor 488, FITC, GFP | Low |
| Yellow/Orange | Alexa Fluor 555, Cy3 | Low |
| Red | Alexa Fluor 647, Cy5 | Moderate (check spectra) |
| Far-Red | Alexa Fluor 750, Cy7 | High (Avoid if possible) |
| Table 2. Fluorophore Compatibility with Sulfo-Cy7.5. |
References
Sulfo-Cy7.5 Alkyne Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sulfo-Cy7.5 alkyne in various buffer systems. Understanding the stability of this near-infrared fluorescent dye is critical for successful and reproducible bioconjugation and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C in the dark and desiccated.[1][2] When stored correctly, the product is stable for up to 24 months.[1][2] For short-term storage, such as during shipping, the dye is stable at ambient temperature for up to three weeks.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Due to its sulfonate groups, this compound also has good water solubility. Stock solutions should be stored at -20°C and protected from light. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is the fluorescence of this compound sensitive to pH?
A3: Based on studies of similar sulfonated cyanine dyes like sulfo-Cy5, the fluorescence intensity of Sulfo-Cy7.5 is expected to be largely independent of pH within the typical biological range (pH 3.5 - 8.3). This makes it a robust fluorophore for various experimental conditions.
Q4: Can I use Tris buffer for my experiments with this compound?
A4: While Tris buffer is a common biological buffer, it is generally not recommended for labeling reactions involving amine-reactive dyes. However, for click chemistry reactions with alkyne-functionalized dyes, the primary concern is the potential for the primary amine in Tris to interfere with other aspects of the experimental system, though it does not directly react with the alkyne group. For general solution stability, the impact of Tris on the cyanine core and the alkyne group should be considered, as basic conditions can affect cyanine dye stability.
Troubleshooting Guide: this compound Instability
This guide addresses common issues related to the stability of this compound during experimental workflows.
Issue 1: Low or no fluorescence signal after conjugation.
| Possible Cause | Recommended Solution |
| Degradation of the alkyne group | The terminal alkyne group can be susceptible to degradation, especially under non-optimal pH or in the presence of certain reactive species. It is crucial to use freshly prepared solutions and avoid prolonged storage in aqueous buffers. |
| Photobleaching | Cyanine dyes, while relatively photostable, can still undergo photobleaching upon prolonged exposure to light. Minimize light exposure during all experimental steps, including storage, sample preparation, and imaging. |
| Incorrect buffer choice | While the fluorescence may be stable across a range of pH, the chemical stability of the dye and the alkyne functionality can be buffer-dependent. Buffers containing nucleophilic species could potentially interact with the dye. Phosphate-buffered saline (PBS) is generally a safe choice for maintaining physiological pH. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent buffer preparation | Variations in buffer pH and composition can affect dye stability. Ensure consistent and accurate preparation of all buffers. |
| Freeze-thaw cycles of stock solution | Repeated freezing and thawing can lead to degradation of the dye. Aliquot stock solutions into single-use vials to maintain integrity. |
| Temperature fluctuations | Elevated temperatures can accelerate the degradation of cyanine dyes. Maintain consistent and appropriate temperatures during your experiments. |
Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound in different buffers is not extensively available in the literature, the following table summarizes general stability information based on available data for Sulfo-Cy7.5 and related cyanine dyes.
| Parameter | Condition | Observation | Citation |
| Storage Stability (Solid) | -20°C, dark, desiccated | Stable for up to 24 months | |
| Shipping Stability (Solid) | Ambient temperature | Stable for up to 3 weeks | |
| pH Effect on Fluorescence | pH 3.5 - 8.3 | Fluorescence intensity is largely stable | |
| Aqueous Solution Stability | 4°C, dark | Recommended for short-term use (days) |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffers
This protocol outlines a general method for comparing the stability of this compound in various aqueous buffers using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (e.g., 50 mM Tris-HCl), pH 7.4
-
HEPES buffer (e.g., 50 mM HEPES), pH 7.4
-
Anhydrous DMSO
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Prepare working solutions by diluting the stock solution to a final concentration of 5 µM in each of the test buffers (PBS, Tris, HEPES).
-
Measure the initial absorbance spectrum of each solution at time zero (t=0) using the spectrophotometer. Record the absorbance maximum (λmax) and the corresponding absorbance value.
-
Incubate the solutions under desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Measure the absorbance spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the data by plotting the absorbance at λmax as a function of time for each buffer. A decrease in absorbance indicates degradation of the dye. The rate of degradation can be calculated from the slope of the initial linear portion of the decay curve.
Visualizations
References
Technical Support Center: Purification of Sulfo-Cy7.5 Alkyne Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Sulfo-Cy7.5 alkyne and other amine-reactive forms of Sulfo-Cy7.5 for protein labeling and purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and Sulfo-Cy7.5 NHS Ester?
A1: this compound is utilized in "click chemistry." This process involves a bioorthogonal reaction, typically between an alkyne group on the dye and an azide group that has been metabolically or chemically incorporated into the protein. This method is highly specific. In contrast, Sulfo-Cy7.5 NHS (N-hydroxysuccinimide) ester is an amine-reactive dye that directly forms a stable amide bond with primary amines, such as the side chain of lysine residues found on the surface of proteins[1].
Q2: What are the critical parameters for a successful protein labeling reaction with Sulfo-Cy7.5 NHS Ester?
A2: For optimal labeling, several factors must be considered:
-
pH: The reaction should be performed at a pH of 8.5 ± 0.5. If the pH is below 8.0, the labeling efficiency will be significantly reduced[2].
-
Protein Concentration: The recommended final protein concentration is between 2-10 mg/mL to ensure efficient labeling[2].
-
Buffer Composition: The buffer must be free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency[2].
Q3: How can I remove unconjugated Sulfo-Cy7.5 dye after the labeling reaction?
A3: Several methods can be employed to separate the labeled protein from the free dye:
-
Size Exclusion Chromatography (SEC): Using resins like Sephadex G-25 is a common and effective method[2].
-
Dialysis: This method is suitable for larger sample volumes but can be time-consuming.
-
Spin Columns: These are ideal for rapid purification of small sample volumes.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective for purifying labeled proteins.
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.
Q4: How do I determine the Degree of Labeling (DOL)?
A4: The Degree of Labeling (DOL), which is the molar ratio of the dye to the protein, is a critical quality control parameter. An optimal DOL is crucial, as a low DOL leads to a weak signal, while a high DOL can cause fluorescence quenching and affect protein function. The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~788 nm for Sulfo-Cy7.5).
The formula for DOL calculation is as follows: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max is the absorbance of the dye at its maximum wavelength (~788 nm).
-
A_280 is the absorbance of the protein-dye conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~788 nm (223,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Labeling | Incorrect pH of the reaction buffer. | Ensure the pH of the protein solution is between 8.0 and 9.0 for NHS ester reactions. Adjust with 1 M sodium bicarbonate if necessary. |
| Low protein concentration. | For optimal labeling, the protein concentration should be between 2-10 mg/mL. | |
| Presence of primary amines in the buffer. | Use a buffer free of primary amines, such as phosphate-buffered saline (PBS). | |
| Inefficient click chemistry reaction (for alkyne labeling). | Verify the presence of the azide group on the protein. Optimize the copper catalyst and ligand concentrations and reaction time. | |
| High Background/Unconjugated Dye Remaining | Inadequate purification. | Increase the number of washes or the column length for size exclusion chromatography. For spin columns, ensure proper buffer exchange. Consider using a different purification method like IEX or HIC for more stringent purification. |
| Non-specific binding of the dye. | For cellular labeling, including fetal calf serum or BSA during the labeling step can help reduce non-specific binding. | |
| Protein Precipitation | Protein instability under labeling conditions. | Test a range of pH values from 5.0 to 10.0 and optimize the salt concentration (50 to 250 mM). Adding a non-ionic detergent like 0.05-0.1% Tween-20 can also help. |
| High degree of labeling. | A very high DOL can alter the protein's solubility. Reduce the molar ratio of dye to protein in the labeling reaction. | |
| Loss of Protein Activity | Instability of the protein. | Reduce the labeling reaction time and/or decrease the labeling temperature (e.g., incubate at 4°C or 16°C). |
| Modification of critical amino acid residues. | If using NHS ester chemistry, the dye may be modifying lysine residues essential for protein function. Consider using a different labeling chemistry that targets other residues, or use site-specific labeling techniques. |
Experimental Protocols
Protocol 1: Protein Labeling with Sulfo-Cy7.5 NHS Ester
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of 10:1 (dye:protein) is a good starting point.
-
Slowly add the calculated volume of the dye solution to the protein solution while gently mixing.
-
Incubate the reaction in the dark at room temperature for 60 minutes with gentle shaking.
-
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (Sephadex G-25)
-
Column Preparation:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
-
Sample Loading and Elution:
-
Load the reaction mixture onto the top of the Sephadex G-25 column.
-
Once the sample has entered the resin, add PBS to the top of the column to begin elution.
-
Continuously add PBS to elute the sample.
-
-
Fraction Collection:
-
The labeled protein will elute first as it is larger and moves through the column more quickly. The smaller, unconjugated dye molecules will be retained by the resin and elute later.
-
Collect the colored fractions containing the purified dye-protein conjugate.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Optimal Labeling pH (NHS Ester) | 8.0 - 9.0 | |
| Optimal Protein Concentration | 2 - 10 mg/mL | |
| Sulfo-Cy7.5 Extinction Coefficient | 223,000 M⁻¹cm⁻¹ | |
| Sulfo-Cy7.5 Excitation Maximum | ~778 nm | |
| Sulfo-Cy7.5 Emission Maximum | ~797 nm | |
| Recommended Molar Ratio (Dye:Protein) | 10:1 (starting point) |
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for labeling issues.
References
Technical Support Center: Quantifying the Degree of Labeling with Sulfo-Cy7.5 Alkyne
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for quantifying the degree of labeling (DOL) with Sulfo-Cy7.5 alkyne.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of sulfonate groups.[1][2] It contains a terminal alkyne group that can be covalently attached to molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][3][4] This makes it a valuable tool for labeling biomolecules such as proteins, antibodies, and nucleic acids for applications like in vivo imaging, flow cytometry, and fluorescence microscopy.
2. How do I store and handle this compound?
For long-term storage (months to years), this compound should be stored at -20°C in the dark and desiccated. For short-term storage (days to weeks), it can be kept at 0-4°C. The reagent is stable enough for transportation at room temperature for up to three weeks. It is important to avoid prolonged exposure to light. When preparing solutions, it is recommended to use anhydrous DMSO or DMF, although it has good solubility in water.
3. What are the key spectral properties of Sulfo-Cy7.5?
The key spectral properties for Sulfo-Cy7.5 are summarized in the table below. These values are crucial for calculating the degree of labeling.
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~778 nm | |
| Emission Maximum | ~797 nm | |
| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF₂₈₀) | ~0.045 |
4. How is the Degree of Labeling (DOL) calculated?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each biomolecule. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~778 nm for Sulfo-Cy7.5).
The calculation involves two main steps:
-
Calculate the molar concentration of the protein: This requires correcting the absorbance at 280 nm for the contribution of the dye.
-
Calculate the molar concentration of the dye.
-
Determine the ratio of dye concentration to protein concentration.
A detailed experimental protocol for this calculation is provided below.
Troubleshooting Guide
This section addresses common issues encountered during the labeling and quantification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Ineffective Click Chemistry Reaction: - Inactive copper (I) catalyst. - Incompatible buffer components. - Insufficient azide groups on the target molecule. | - Use a freshly prepared solution of a reducing agent like sodium ascorbate to generate Cu(I) from a Cu(II) source (e.g., CuSO₄). - Use a copper-stabilizing ligand like THPTA to prevent copper precipitation and improve reaction efficiency in aqueous buffers. - Ensure your reaction buffer does not contain chelating agents (e.g., EDTA) that would sequester copper ions. - Verify the successful incorporation of azide groups into your target biomolecule using an independent method if possible. |
| Degraded this compound: - Improper storage (exposure to light, moisture). | - Store the dye at -20°C, protected from light and moisture. - Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Low Calculated DOL | Inaccurate Spectrophotometer Readings: - Sample is too concentrated or too dilute. - Presence of unreacted free dye. | - Dilute your sample so that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). - Ensure complete removal of free dye after the labeling reaction using methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns. The presence of free dye will lead to an overestimation of the dye concentration. |
| Protein Concentration Underestimated: - Inaccurate extinction coefficient for the protein. | - Use the correct molar extinction coefficient for your specific protein at 280 nm. If unknown, it can be estimated from the amino acid sequence or determined experimentally. | |
| High Calculated DOL & Low Fluorescence Signal | Fluorescence Quenching: - Over-labeling of the biomolecule can lead to self-quenching, where dye molecules are too close to each other. | - Optimize the molar ratio of dye to biomolecule in the labeling reaction. A typical starting point is a 10-fold molar excess of the dye, but this may need to be adjusted. - An optimal DOL is often between 2 and 3 for antibodies to avoid quenching. |
| Precipitation of Biomolecule During Labeling | Change in Physicochemical Properties: - The addition of the bulky, hydrophobic dye can alter the solubility of the target biomolecule. | - Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL. - Perform the reaction at a lower concentration of the biomolecule. - Include solubility-enhancing agents in the reaction buffer if compatible with the click chemistry components. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Labeling of an Azide-Modified Protein with this compound
This protocol provides a general guideline for labeling 1 mg of an azide-modified antibody (assuming ~150 kDa).
Materials:
-
Azide-modified protein in a copper-chelator-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., Sephadex G-25 spin column)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
1 mg of azide-modified protein (at a concentration of 2-10 mg/mL for optimal efficiency)
-
This compound stock solution (for a 10-fold molar excess)
-
THPTA ligand solution (to a final concentration of 1-2 mM)
-
Copper(II) Sulfate solution (to a final concentration of 0.5-1 mM)
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the conjugate: Remove the unreacted dye and reaction components by passing the mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified Sulfo-Cy7.5-protein conjugate at 280 nm (A₂₈₀) and ~778 nm (Aₘₐₓ). If the absorbance is too high, dilute the sample with buffer and record the dilution factor.
-
Calculate Protein Concentration:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Protein Concentration (M) = (Corrected A₂₈₀) / ε_protein
-
Where:
-
CF₂₈₀ for Sulfo-Cy7.5 is ~0.045
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye for Sulfo-Cy7.5 is 222,000 M⁻¹cm⁻¹
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Example Calculation: For a Sulfo-Cy7.5 labeled IgG conjugate, you measure:
-
A₂₈₀ = 0.85
-
A₇₇₈ = 0.98
-
Corrected A₂₈₀ = 0.85 - (0.98 × 0.045) = 0.8059
-
Protein Concentration (M) = 0.8059 / 210,000 = 3.838 × 10⁻⁶ M
-
Dye Concentration (M) = 0.98 / 222,000 = 4.414 × 10⁻⁶ M
-
DOL = (4.414 × 10⁻⁶) / (3.838 × 10⁻⁶) ≈ 1.15
This indicates an average of 1.15 molecules of Sulfo-Cy7.5 per antibody molecule.
Visualizations
References
Sulfo-Cy7.5 alkyne storage and handling best practices
Welcome to the technical support center for Sulfo-Cy7.5 alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments. Here you will find detailed information on storage and handling, comprehensive experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial to maintain the stability and performance of this compound. Upon receipt, the lyophilized powder should be stored at -20°C in the dark and protected from moisture.[1][2] It is recommended to desiccate the product.[1] The product is stable for up to 24 months under these conditions.[1][3] For transportation, the product is stable at room temperature for up to three weeks.
Once reconstituted, the stability of the solution depends on the solvent. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months when protected from light and moisture. For aqueous buffers, it is recommended to prepare fresh solutions for each experiment or store for short periods (days to weeks) at 2-8°C. Avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A2: this compound is highly soluble in water and other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This high water solubility is advantageous for bioconjugation reactions in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to biomolecules.
Q3: What is the primary application of this compound?
A3: this compound is primarily used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions. This reaction allows for the efficient and specific labeling of azide-modified biomolecules, such as proteins, oligonucleotides, and small molecules, with the near-infrared (NIR) Sulfo-Cy7.5 fluorophore.
Q4: What are the spectral properties of Sulfo-Cy7.5?
A4: Sulfo-Cy7.5 is a near-infrared (NIR) dye with an absorption maximum around 778 nm and an emission maximum around 797 nm. Its spectral properties make it ideal for in vivo imaging applications due to the low autofluorescence and deep tissue penetration of NIR light.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Storage and Stability
| Parameter | Condition | Duration |
| Storage (Lyophilized) | -20°C, dark, desiccated | Up to 24 months |
| Shipping | Room Temperature | Up to 3 weeks |
| Storage (Reconstituted in DMSO) | -20°C, dark | Up to 1 month |
| -80°C, dark | Up to 6 months | |
| Storage (Reconstituted in Aqueous Buffer) | 2-8°C, dark | Days to weeks |
Table 2: Physicochemical and Spectral Properties
| Property | Value |
| Molecular Weight | ~1120.46 g/mol |
| Excitation Maximum (λex) | ~778 nm |
| Emission Maximum (λem) | ~797 nm |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol describes a general procedure for the copper-catalyzed click chemistry labeling of a protein containing an azide modification.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of amines like Tris)
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh.
-
-
Prepare the Catalyst Solution:
-
Mix equal volumes of the 50 mM CuSO₄ and 50 mM THPTA stock solutions to create a 25 mM Cu(II)-THPTA complex.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 mg/mL) and the reaction buffer.
-
Add this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.
-
Add the Cu(II)-THPTA catalyst solution to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~778 nm. The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol provides a general method for labeling an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium ascorbate
-
Reaction Buffer (e.g., 0.1 M TEAA buffer, pH 7.5)
-
Purification method (e.g., ethanol precipitation or HPLC)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II)-TBTA complex: Prepare a 10 mM stock solution in DMSO/t-butanol (3:1).
-
Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water (prepare fresh).
-
-
Set up the Labeling Reaction:
-
Dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the oligonucleotide.
-
Add the Copper(II)-TBTA complex to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-16 hours in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer.
-
Alternatively, purify the labeled oligonucleotide by reverse-phase HPLC.
-
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Inactive reagents | Use fresh, high-quality reagents. Ensure DMSO is anhydrous. Prepare sodium ascorbate solution fresh for each use. |
| Suboptimal pH | Ensure the reaction buffer pH is between 7 and 8.5. Amine-containing buffers (e.g., Tris) should not be used as they can interfere with the reaction. |
| Insufficient molar excess of dye | Increase the molar ratio of this compound to the biomolecule. A 10-20 fold excess is a good starting point for proteins. |
| Oxidation of Copper(I) | Ensure sufficient sodium ascorbate is present to maintain copper in its +1 oxidation state. Degassing the reaction mixture can also help. |
| Low concentration of reactants | For protein labeling, a concentration of at least 1 mg/mL is recommended for efficient labeling. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Unreacted dye | Ensure thorough purification of the conjugate using SEC or dialysis to remove all unbound this compound. |
| Non-specific binding | Use a blocking agent (e.g., BSA) in subsequent assays if the labeled biomolecule is used for staining. Increase the number and duration of washing steps. |
| Dye aggregation | Sulfo-Cy7.5 is highly water-soluble, which minimizes aggregation. However, if aggregation is suspected, briefly sonicate the stock solution before use. |
Problem 3: Precipitation of Protein During Labeling
| Possible Cause | Troubleshooting Step |
| High concentration of organic solvent | Minimize the volume of DMSO added from the dye stock solution. The final DMSO concentration should ideally be below 10%. |
| Protein instability | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the buffer composition is optimal for protein stability. |
Visualized Workflows and Logic
References
Impact of copper catalyst on Sulfo-Cy7.5 alkyne labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of copper catalysts on Sulfo-Cy7.5 alkyne labeling for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a near-infrared (NIR), water-soluble fluorescent dye.[1] Its sulfonated nature enhances its solubility in aqueous environments.[2] It is commonly used for labeling biomolecules through a copper-catalyzed click chemistry reaction, which is useful for in vivo imaging and other biological studies.[1]
Q2: What is the principle behind copper-catalyzed this compound labeling?
The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3] In this reaction, the alkyne group on the Sulfo-Cy7.5 dye covalently links with an azide group on a target biomolecule in the presence of a copper(I) catalyst.[3] This forms a stable triazole linkage.
Q3: Why is a copper catalyst necessary for this reaction?
The copper(I) catalyst significantly accelerates the reaction rate of the azide-alkyne cycloaddition, allowing it to proceed efficiently under biocompatible conditions (room temperature, aqueous solutions). Without the catalyst, the reaction is extremely slow.
Q4: Are there any alternatives to using a copper catalyst?
Yes, copper-free click chemistry is an alternative. This method often utilizes strained cyclooctyne derivatives (e.g., DBCO) that react with azides without the need for a metal catalyst. This approach can be advantageous in living systems where copper toxicity is a concern.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Recommendation | Detailed Explanation |
| Inactive Copper Catalyst | Use a reducing agent like sodium ascorbate and degas solvents. | The active catalyst is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen. Always prepare fresh sodium ascorbate solution before your experiment. |
| Inappropriate Ligand or Ligand-to-Copper Ratio | Use a water-soluble ligand such as THPTA or BTTAA at a 2:1 to 5:1 molar ratio to copper. | Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction. For aqueous reactions, THPTA is highly recommended. Pre-mixing the copper salt and ligand before adding them to the reaction is also advisable. |
| Incorrect Buffer Composition | Use non-coordinating buffers like phosphate buffer (PBS). | Buffers containing chelating agents (e.g., Tris, citrate) can interfere with the copper catalyst. |
| Impure Reagents or Solvents | Use high-purity reagents and solvents. | Impurities in your alkyne, azide, or solvents can inhibit the reaction. |
| Incorrect Reagent Stoichiometry | Optimize the molar ratio of dye to the target molecule. | While a 1:1 ratio is the stoichiometric ideal, using a slight excess (e.g., 1.5 to 3-fold) of the this compound may improve labeling efficiency, especially if the target molecule is precious. |
| Steric Hindrance | Increase reaction time or consider a longer linker on your azide or alkyne. | The azide or alkyne groups on large biomolecules may be sterically hindered, preventing the catalyst and dye from accessing the reaction site. |
Issue 2: Degradation of Sulfo-Cy7.5 Dye or Quenching of Fluorescence
| Possible Cause | Recommendation | Detailed Explanation |
| Copper-Induced Dye Degradation | Minimize the concentration of the copper catalyst and use a protective ligand. | Copper ions can catalyze the degradation of organic dyes, including cyanine dyes. Using the lowest effective concentration of the copper catalyst and a protective ligand like THPTA can mitigate this issue. |
| Fluorescence Quenching by Copper Ions | Purify the labeled conjugate thoroughly after the reaction. | Residual copper ions can quench the fluorescence of cyanine dyes. Efficient removal of the copper catalyst after the labeling reaction is crucial for optimal fluorescence. Size-exclusion chromatography is a common purification method. |
| Photobleaching | Protect the reaction from light. | Cyanine dyes are susceptible to photobleaching. All steps involving the dye should be performed in the dark or under dim light conditions. |
| High Degree of Labeling (DOL) | Reduce the molar excess of the dye during labeling. | Over-labeling can lead to self-quenching of the fluorophores. An optimal DOL is typically 2-3 dye molecules per antibody. |
Experimental Protocols
General Protocol for Copper-Catalyzed this compound Labeling of a Protein
This protocol is a starting point and may require optimization.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified protein: Prepare a 1-5 mg/mL solution in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of azide-modified protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). Mix gently.
-
Add the this compound stock solution to the protein solution. The molar ratio will need to be optimized, but a starting point of 10-20 fold molar excess of the dye can be used.
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Purify the labeled protein from excess dye and catalyst components using size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled protein.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound Molar Excess | 10-20 fold over protein | |
| Copper (CuSO₄) Final Concentration | 50-200 µM | |
| Ligand (THPTA) to Copper Ratio | 2:1 to 5:1 | |
| Sodium Ascorbate Final Concentration | 1-5 mM | |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| pH | 7.0-8.0 |
Visualizations
Experimental Workflow for Copper-Catalyzed this compound Labeling
Caption: Workflow for copper-catalyzed labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting low labeling efficiency.
Signaling Pathway of Copper-Free vs. Copper-Catalyzed Click Chemistry
Caption: Copper-catalyzed vs. copper-free pathways.
References
Validation & Comparative
A Head-to-Head Comparison: Sulfo-Cy7.5 Alkyne vs. Cy7.5 Alkyne for Advanced Bioconjugation and Imaging
For researchers, scientists, and drug development professionals engaged in advanced bioconjugation and near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of two widely utilized alkyne-functionalized cyanine dyes: Sulfo-Cy7.5 alkyne and Cy7.5 alkyne. This objective analysis, supported by key performance data and detailed experimental protocols, will facilitate an informed decision for your specific research applications.
The fundamental distinction between this compound and Cy7.5 alkyne lies in the presence of sulfonate groups on the Sulfo-Cy7.5 molecule. This structural modification imparts significant differences in their physicochemical properties, which in turn influence their application in biological systems. This guide will dissect these differences to provide a clear understanding of their respective advantages and disadvantages.
Key Performance Characteristics: A Quantitative Comparison
The choice between this compound and Cy7.5 alkyne is primarily dictated by the experimental requirements, particularly the nature of the biomolecule to be labeled and the imaging environment. The following table summarizes the key quantitative data for these two fluorophores.
| Property | This compound | Cy7.5 Alkyne |
| Excitation Maximum (λex) | ~778 nm | ~788 nm |
| Emission Maximum (λem) | ~797 nm | ~808 nm |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | ~223,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.21 | ~0.1 |
| Water Solubility | High | Low |
| Organic Co-solvent Required | No | Yes (e.g., DMSO, DMF) |
The data clearly indicates that while the spectral properties are largely similar, the sulfonation of this compound leads to a notable increase in its fluorescence quantum yield, suggesting potentially brighter signals in aqueous environments. The most significant difference, however, remains the superior water solubility of this compound.
The Impact of Sulfonation on Performance
The presence of sulfonate groups in this compound offers several practical advantages in experimental workflows:
-
Enhanced Water Solubility: this compound readily dissolves in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF during conjugation reactions.[1] This is particularly beneficial when working with sensitive biomolecules, such as proteins, that can be denatured by organic solvents.
-
Reduced Aggregation: The negatively charged sulfonate groups minimize the tendency of the dye molecules to aggregate in aqueous solutions.[1] Dye aggregation can lead to fluorescence quenching and non-specific binding, resulting in lower signal-to-noise ratios in imaging experiments.
-
Lower Background Signal: The reduced aggregation and non-specific binding of the sulfonated dye often translate to lower background fluorescence in cellular and in vivo imaging, leading to improved image quality and sensitivity.[1]
In contrast, the non-sulfonated Cy7.5 alkyne, due to its hydrophobic nature, requires dissolution in an organic solvent before being introduced to an aqueous reaction mixture. This can complicate the labeling of delicate biological samples and may lead to challenges with dye precipitation and non-specific staining.
Mandatory Visualizations
To further illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of this compound and Cy7.5 alkyne properties.
Caption: Experimental workflow for bioconjugation and imaging.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and Cy7.5 alkyne.
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins
This protocol provides a general guideline for the copper-catalyzed click chemistry reaction between an azide-modified protein and an alkyne-functionalized Cy7.5 dye.
Materials:
-
Azide-modified protein in a buffer free of primary amines (e.g., PBS, pH 7.4)
-
This compound or Cy7.5 alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water) or other copper-chelating ligand
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Anhydrous DMSO or DMF (for Cy7.5 alkyne)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Dye Solution:
-
For this compound: Dissolve the dye directly in the reaction buffer (e.g., PBS) to the desired stock concentration.
-
For Cy7.5 alkyne: Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer.
-
Add the THPTA ligand solution.
-
Add the Copper(II) sulfate solution and mix gently.
-
Add the alkyne-dye stock solution to the reaction mixture. The final concentration of the dye should be in molar excess to the protein.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Gently mix the solution and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or as optimized for your specific protein.
-
-
Purification:
-
Purify the labeled protein from the excess dye and reaction components using a suitable method, such as size-exclusion chromatography.
-
Protocol 2: Fluorescence Microscopy of Labeled Cells
This protocol outlines a general procedure for imaging cells labeled with Cy7.5-conjugated molecules.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Cy7.5-labeled molecule of interest
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), optional
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Mounting medium
-
Fluorescence microscope with appropriate NIR filter sets (Excitation: ~750 nm, Emission: >780 nm)
Procedure:
-
Cell Labeling:
-
Incubate the cells with the Cy7.5-labeled molecule at the desired concentration and for the appropriate time.
-
Wash the cells three times with PBS to remove any unbound probe.
-
-
Fixation and Permeabilization (Optional):
-
For intracellular targets, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable NIR laser or light source and emission filters for Cy7.5.
-
Acquire images using optimized exposure times to achieve a good signal-to-noise ratio.
-
Conclusion
-
This compound is the preferred choice for labeling sensitive biomolecules in aqueous environments due to its excellent water solubility, which simplifies reaction setups and often leads to improved performance with lower background signals. Its higher quantum yield may also provide a brighter signal.
-
Cy7.5 alkyne , while requiring the use of organic co-solvents, remains a viable option for applications where the presence of a small amount of organic solvent is not a concern or when labeling is performed in a non-aqueous environment.
By carefully considering the properties and protocols outlined in this guide, researchers can select the optimal Cy7.5 alkyne derivative to achieve high-quality, reproducible results in their bioconjugation and imaging studies.
References
A Head-to-Head Comparison of Sulfo-Cy7.5 Alkyne and Alexa Fluor 790 for Near-Infrared Detection
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) imaging, the selection of a suitable fluorescent probe is paramount for achieving high sensitivity and specificity. This guide provides an objective comparison of two popular NIR dyes, Sulfo-Cy7.5 alkyne and Alexa Fluor 790, supported by experimental data and detailed protocols to inform your selection for applications such as in vivo imaging, microscopy, and flow cytometry.
The near-infrared window (700-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence, leading to a better signal-to-noise ratio.[1] this compound and Alexa Fluor 790 are both engineered to operate within this spectral range, providing powerful tools for sensitive detection. This guide delves into their key performance characteristics to facilitate an informed decision based on your specific experimental needs.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is primarily determined by its spectral properties, brightness, and photostability. The following table summarizes the key photophysical characteristics of this compound and Alexa Fluor 790.
| Property | This compound | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~778 - 788 | ~782 - 784[2] |
| Emission Maximum (nm) | ~797 - 808 | ~805 - 814[2] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~223,000[2] | ~260,000 - 270,000[2] |
| Quantum Yield (Φ) | ~0.10 - 0.21 | Not specified; typically higher than Cy dyes |
| Calculated Brightness (ε x Φ) | ~22,300 - 46,830 | Likely higher than Sulfo-Cy7.5 |
| Reactive Group | Alkyne | Commonly NHS ester, Maleimide |
| Reactivity | Azides (via click chemistry) | Primary amines, Thiols |
Based on the available data, Alexa Fluor 790 exhibits a higher molar extinction coefficient, suggesting it can absorb more light, which generally translates to a brighter signal. While the precise quantum yield of Alexa Fluor 790 is not publicly disclosed, the Alexa Fluor family of dyes is renowned for high quantum efficiencies and photostability compared to traditional cyanine dyes. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their spectrally similar Cy dye counterparts.
Sulfo-Cy7.5, a sulfonated cyanine dye, offers the advantage of a rigidized trimethylene chain, which improves its quantum yield compared to the parent Cy7.5 dye. Its alkyne reactive group allows for highly specific and efficient labeling of azide-containing molecules via copper-catalyzed click chemistry. Both dyes are sulfonated, which enhances their water solubility and reduces aggregation-induced fluorescence quenching.
Experimental Workflows and Signaling Pathways
The choice between this compound and Alexa Fluor 790 often depends on the desired labeling strategy. This compound is ideal for metabolic labeling or site-specific labeling of biomolecules that have been modified to contain an azide group. Alexa Fluor 790, commonly available as an NHS ester, is a go-to choice for labeling primary amines on proteins and antibodies.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate with this compound via Click Chemistry
This protocol provides a general procedure for labeling azide-modified proteins in a cell lysate using this compound.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO4)
-
THPTA (water-soluble ligand)
-
Sodium ascorbate
-
Protein precipitation solution (e.g., methanol/chloroform)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microfuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS
-
2 µL of 10 mM this compound stock solution
-
-
Add Click Chemistry Reagents:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction and vortex.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation and Analysis:
-
Precipitate the labeled proteins using a methanol/chloroform protocol to remove unreacted dye and reaction components.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 2: Conjugation of Alexa Fluor 790 NHS Ester to an Antibody
This protocol describes a general procedure for labeling an antibody with Alexa Fluor 790 NHS ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Alexa Fluor 790 NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Dissolve the Alexa Fluor 790 NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted dye by passing the conjugation reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~784 nm (for Alexa Fluor 790).
-
Store the labeled antibody at 4°C, protected from light.
-
Protocol 3: Immunofluorescence Staining with Alexa Fluor 790-Conjugated Antibody
This protocol outlines a general procedure for immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
4% formaldehyde in PBS (fixation solution)
-
0.1% Triton X-100 in PBS (permeabilization solution)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Alexa Fluor 790-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody (unlabeled) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the Alexa Fluor 790-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filters for Alexa Fluor 790.
-
Conclusion
Both this compound and Alexa Fluor 790 are excellent choices for near-infrared detection, each with its own set of advantages depending on the application.
Choose this compound for:
-
Applications requiring bioorthogonal labeling via click chemistry, such as metabolic labeling of nascent proteins or glycans.
-
Experiments where a highly specific and covalent attachment to an azide-modified target is desired.
Choose Alexa Fluor 790 for:
-
General protein and antibody labeling through primary amines.
-
Applications demanding the highest possible brightness and photostability.
-
Experiments involving prolonged or intense light exposure, where resistance to photobleaching is critical.
Ultimately, the optimal dye selection will depend on the specific experimental design, the nature of the target molecule, and the imaging instrumentation available. For demanding applications where signal intensity and stability are paramount, Alexa Fluor 790 is likely the superior choice. For elegant and specific labeling strategies leveraging the power of click chemistry, this compound is an excellent and versatile tool.
References
A Head-to-Head Comparison: Sulfo-Cy7.5 Alkyne vs. IRDye 800CW
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the choice of dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent NIR fluorophores: Sulfo-Cy7.5 alkyne and IRDye 800CW. By examining their spectral properties, performance in key applications, and conjugation chemistries, this document aims to equip researchers with the necessary information to select the optimal dye for their specific needs.
In the realm of biological imaging, the near-infrared window (700-900 nm) offers a distinct advantage due to reduced tissue autofluorescence and deeper light penetration. Both Sulfo-Cy7.5 and IRDye 800CW operate within this spectral range, making them valuable tools for a variety of applications, including Western blotting, flow cytometry, and in vivo imaging. While both are sulfonated cyanine dyes, their structural nuances and available reactive moieties lead to differences in performance and utility.
Physicochemical and Spectral Properties
A fundamental understanding of the intrinsic properties of each dye is essential for designing experiments and interpreting data. The following table summarizes the key physicochemical and spectral characteristics of Sulfo-Cy7.5 and IRDye 800CW.
| Property | Sulfo-Cy7.5 | IRDye 800CW |
| Excitation Maximum (λex) | ~778 nm[1] | ~774 nm[2] |
| Emission Maximum (λem) | ~797 nm[1] | ~789 nm[2] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹[1] | ~240,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.21 | ~0.08 - 0.12 |
| Molecular Weight | ~1120.5 g/mol (for alkyne form) | ~1166.20 g/mol (for NHS ester form) |
| Solubility | Water, DMSO, DMF | High water solubility |
| Reactive Group | Alkyne (for click chemistry) | NHS ester, Maleimide, DBCO, Carboxylate |
Performance in Key Applications
While direct, head-to-head comparative studies are limited, an assessment of their performance can be synthesized from available data and the known characteristics of cyanine dyes.
Western Blotting
IRDye 800CW is a well-established reagent for quantitative Western blotting, known for its high sensitivity and low background, which contributes to a high signal-to-noise ratio. Its exceptional photostability allows for repeated imaging and archival of blots.
Information on the specific performance of this compound in Western blotting is less prevalent in the literature. However, its high quantum yield suggests the potential for bright fluorescence. A comparative study of IRDye 800CW and Cy7 (a structurally similar cyanine dye) in Western blotting indicated that while Cy7 has a higher quantum yield, its lower photostability can be a limiting factor for applications requiring long exposure times or repeated imaging.
In Vivo Imaging
Both dyes are well-suited for in vivo imaging due to their emission in the NIR window. IRDye 800CW has been extensively used in preclinical and clinical research for in vivo imaging, with numerous studies detailing its biodistribution and clearance profiles when conjugated to antibodies and other targeting moieties. Generally, IRDye 800CW conjugates exhibit good tumor-to-background ratios.
Sulfo-Cy7.5 is also promoted for in vivo imaging, with its high quantum yield being a key advantage for generating bright signals. The biodistribution of Sulfo-Cy7.5-labeled molecules is expected to be influenced by the properties of the conjugated biomolecule.
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for antibody conjugation with each dye.
Antibody Conjugation with this compound via Click Chemistry
This protocol is a general guideline for copper-catalyzed click chemistry (CuAAC) and may require optimization for specific antibodies and applications.
Materials:
-
Azide-modified antibody
-
This compound
-
Copper(II)-TBTA complex
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-5 mg/mL.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Ligand Preparation: Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water. Prepare a 10 mM stock solution of Copper(II)-TBTA in DMSO/water.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with a 5-10 fold molar excess of this compound.
-
Catalyst Addition: Add the Sodium Ascorbate solution to the reaction mixture to a final concentration of 1 mM. Immediately after, add the Copper(II)-TBTA solution to a final concentration of 0.1 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the conjugated antibody using a desalting column to remove excess dye and catalyst.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~778 nm.
Antibody Conjugation with IRDye 800CW NHS Ester
This protocol is a standard method for labeling primary amines on antibodies.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 8.5)
-
IRDye 800CW NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Adjust the pH of the antibody solution (2-5 mg/mL) to 8.5 using a suitable buffer.
-
Dye Preparation: Dissolve IRDye 800CW NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.
-
Reaction Setup: Add a 10-20 fold molar excess of the reactive dye to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.
-
Purification: Purify the conjugated antibody using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~774 nm.
Visualization of Concepts
To aid in the understanding of the experimental workflows and the biological context of these dyes, the following diagrams are provided.
Caption: A generalized workflow for the conjugation of a fluorescent dye to an antibody.
Caption: Simplified EGFR/HER2 signaling pathway, a common target for fluorescently labeled antibodies.
Caption: A logical comparison of the key features of this compound and IRDye 800CW.
Conclusion
Both this compound and IRDye 800CW are powerful tools for near-infrared fluorescence imaging. The choice between them will ultimately depend on the specific requirements of the experiment.
IRDye 800CW stands out for its proven track record, extensive documentation, and exceptional photostability, making it a reliable choice for quantitative and long-term imaging studies. Its availability with a variety of reactive groups also offers greater flexibility in conjugation strategies.
This compound , with its higher quantum yield, presents the potential for brighter signals, which could be advantageous for detecting low-abundance targets. Its alkyne group allows for bioorthogonal ligation via click chemistry, a highly specific and efficient conjugation method.
For researchers prioritizing well-established protocols and robust, quantitative data, IRDye 800CW is an excellent choice. For those seeking potentially brighter signals and employing click chemistry for conjugation, this compound is a compelling alternative, though more in-house optimization and validation may be required due to the more limited availability of application-specific data. As with any reagent, empirical testing in the specific experimental context is recommended to determine the optimal dye for achieving the desired results.
References
A Researcher's Guide to Near-Infrared (NIR) Dyes: A Photostability Comparison of Sulfo-Cy7.5 Alkyne, Alexa Fluor 790, and IRDye 800CW
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, the selection of a robust and photostable dye is critical for acquiring reliable and reproducible data. This guide provides an objective comparison of the photostability and photophysical properties of Sulfo-Cy7.5 alkyne and two other common NIR dyes, Alexa Fluor 790 and IRDye 800CW. The information is supported by a summary of available data and a detailed experimental protocol for assessing photostability.
The utility of NIR fluorophores in biomedical imaging stems from their emission wavelengths falling within the "NIR window" (700-1700 nm), where light absorption and scattering by biological tissues are minimized. This allows for deeper tissue penetration and higher signal-to-noise ratios. However, a significant challenge with many organic NIR dyes is their susceptibility to photobleaching—the irreversible photochemical destruction of a fluorophore upon exposure to light. This phenomenon can lead to a diminished fluorescence signal, limiting the duration of imaging experiments and affecting the quantitative accuracy of the results.[1]
Executive Summary of Comparative Photostability
While direct, quantitative side-by-side data for this compound versus Alexa Fluor 790 and IRDye 800CW under identical laser illumination conditions is limited in publicly available literature, a general trend in photostability is consistently reported. Studies have frequently shown that Alexa Fluor dyes and IRDye 800CW exhibit greater photostability than conventional cyanine dyes, such as Cy7.5.[1][2][3][4] This enhanced resistance to photobleaching is a significant advantage for applications requiring long exposure times or intense illumination.
Sulfo-Cy7.5 , a sulfonated cyanine dye, offers bright fluorescence and high water solubility. Its rigidized structure contributes to an improved quantum yield compared to the structurally similar Indocyanine Green (ICG). However, like other cyanine dyes, it is known to be susceptible to photobleaching.
Alexa Fluor 790 is part of the Alexa Fluor family of dyes, which are known for their exceptional brightness and photostability. These characteristics allow for longer imaging times and more robust signal detection.
IRDye 800CW is widely recognized for its high photostability and is a common choice for demanding in vivo imaging applications that require long-term or repeated exposure to excitation light.
Quantitative Comparison of NIR Dye Properties
The following table summarizes the key photophysical properties of this compound, Alexa Fluor 790, and IRDye 800CW. It is important to note that these values, particularly the quantum yield, can be influenced by the solvent and local chemical environment.
| Property | This compound | Alexa Fluor 790 | IRDye 800CW |
| Excitation Maximum (nm) | ~788 | ~784 | ~774 |
| Emission Maximum (nm) | ~808 | ~814 | ~789-802 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~222,000 | ~270,000 | ~240,000 |
| Fluorescence Quantum Yield (Φf) | Not specified, but parent dye has high quantum yield. | Not specified, but Alexa Fluor dyes are generally high. | ~0.09 - 0.12 |
| Reactive Group | Alkyne | Available with various reactive groups | Available with various reactive groups |
| General Photostability | Good, but generally less stable than Alexa Fluor and IRDye counterparts. | Excellent | Excellent |
Experimental Protocol: Measuring NIR Dye Photostability
To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of NIR dyes in solution is provided below. This protocol is based on established methods for quantifying photobleaching.
Objective: To determine and compare the rate of photobleaching of different NIR dyes in a specified solvent under controlled illumination.
Materials:
-
NIR fluorescent dyes (this compound, Alexa Fluor 790, IRDye 800CW)
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp) and a sensitive detector
-
Monochromator or bandpass filter to select the excitation wavelength
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars (optional, for solution homogeneity)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in the chosen solvent at a concentration of 1 mM.
-
From the stock solutions, prepare working solutions of each dye at a concentration that yields an absorbance between 0.02 and 0.05 at the excitation maximum in a 1 cm path length cuvette. This is to minimize inner filter effects.
-
Prepare a solvent-only blank.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorption maximum of the dye being tested.
-
Set the emission wavelength to the emission maximum of the dye.
-
Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio.
-
Use the solvent blank to zero the instrument.
-
-
Photobleaching Measurement:
-
Place the cuvette containing the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes or until the fluorescence has significantly decreased).
-
If using a magnetic stirrer, ensure consistent stirring speed throughout the measurement.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time for each dye.
-
The resulting curve represents the photobleaching profile of the dye.
-
To quantify the photostability, you can calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Alternatively, the initial decay of the fluorescence can be fitted to an exponential function to determine the photobleaching rate constant.
-
Visualizing the Experimental Workflow and Photobleaching Mechanism
To further clarify the experimental process and the underlying photophysics, the following diagrams are provided.
Conclusion
For researchers engaged in demanding fluorescence imaging applications in the near-infrared spectrum, the choice of fluorophore significantly impacts data quality and experimental outcomes. Based on available evidence, Alexa Fluor 790 and IRDye 800CW are expected to offer superior photostability compared to this compound. However, the selection of the most appropriate dye will ultimately depend on the specific requirements of the experiment, including the desired brightness, conjugation chemistry, and, critically, the tolerance for photobleaching. The provided experimental protocol offers a standardized method for researchers to directly compare the photostability of these and other NIR dyes under their own experimental conditions, ensuring an informed and optimal choice for their research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Quantum Yield: Sulfo-Cy7.5 versus Other Common Cyanine Dyes
In the landscape of near-infrared (NIR) fluorescence imaging, the quantum yield of a fluorophore is a critical parameter that dictates the brightness of the signal and, consequently, the sensitivity of an assay. This guide provides a detailed comparison of the fluorescence quantum yield of Sulfo-Cy7.5 against other widely used cyanine dyes: Cy7, Cy5, and Cy3. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter fluorescent probe. The quantum yields of Sulfo-Cy7.5 and other cyanine dyes are summarized in the table below. It is important to note that these values can be significantly influenced by the dye's environment, including the solvent, pH, and conjugation to biomolecules. The data presented here are compiled from various sources and are measured in aqueous buffers like phosphate-buffered saline (PBS) where available, which is a common environment for biological applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cy7.5 | ~778 | ~797 | ~222,000 | 0.21 [1] |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 - 0.3[2][3] |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 (in PBS)[4][5] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 (in PBS) |
Note: The quantum yield of cyanine dyes is known to be sensitive to the viscosity of the solvent and can be lower in non-viscous aqueous solutions due to cis-trans isomerization. Sulfonation, as in Sulfo-Cy7.5, generally enhances water solubility and can slightly improve optical stability and quantum yield compared to their non-sulfonated counterparts.
Key Observations
From the compiled data, Sulfo-Cy7.5 exhibits a respectable quantum yield in the NIR spectrum. While Cy7 shows a slightly higher quantum yield in some reports, the sulfonation of Cy7.5 offers significant advantages in terms of water solubility, which is a crucial factor for consistent and reliable performance in biological buffers without the need for organic co-solvents. Compared to the far-red dye Cy5 and the orange-emitting Cy3, Sulfo-Cy7.5 and Cy7 operate in the NIR window, which is often preferred for in vivo imaging due to lower tissue autofluorescence and deeper tissue penetration.
Experimental Protocol: Relative Quantum Yield Determination
To provide a standardized method for the direct comparison of quantum yields, the following detailed protocol for the comparative method is described. This is the most common and reliable method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle
The comparative method relies on the principle that for two different fluorescent solutions with the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
_sample refers to the test dye
-
_std refers to the standard dye
To minimize errors, a series of dilutions of both the sample and standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear fit is used in the calculation.
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Materials and Equipment
-
Spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard dye with a known quantum yield in the same spectral region as the sample (e.g., Indocyanine Green in DMSO for NIR dyes)
-
High-purity solvent (e.g., PBS, ethanol, or DMSO depending on the dyes' solubility)
-
Volumetric flasks and precision pipettes
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the sample dye (e.g., Sulfo-Cy7.5) and the standard dye in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement:
-
Record the absorbance spectrum for each dilution of the sample and the standard using the UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission band is captured.
-
The excitation and emission slits should be kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The plot should be linear, and the intercept should be close to zero.
-
Determine the slope of the trendline for both the sample and the standard.
-
-
Quantum Yield Calculation: Use the slopes and the known quantum yield of the standard to calculate the quantum yield of the sample using the equation provided above.
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key workflows and relationships.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Factors influencing the quantum yield of cyanine dyes.
References
Validating Sulfo-Cy7.5 Alkyne Conjugation: A Comparative Guide Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount. This guide provides a comprehensive comparison of Sulfo-Cy7.5 alkyne with other near-infrared (NIR) fluorescent dyes and details the use of mass spectrometry for confirming successful conjugation.
This compound is a water-soluble, near-infrared fluorescent dye increasingly utilized for in vivo imaging and other biological applications. Its alkyne functional group allows for covalent attachment to azide-modified biomolecules via a copper-catalyzed click chemistry reaction. Verifying the successful conjugation and determining the degree of labeling is a critical step in any workflow. Mass spectrometry stands out as a definitive analytical technique for this purpose, providing precise mass measurements that confirm the addition of the dye to the target molecule.
Performance Comparison of NIR Alkyne Dyes
This section compares this compound with two other commercially available NIR fluorescent dyes also functionalized for click chemistry: Alexa Fluor 750 alkyne and IRDye 800CW alkyne. The key parameters for comparison include their spectral properties and molecular weights, which directly influence the expected mass shift upon conjugation.
| Feature | This compound | Alexa Fluor 750 Alkyne | IRDye 800CW Alkyne |
| Excitation Max (nm) | ~778 | ~752 | ~774 |
| Emission Max (nm) | ~797 | ~779 | ~789 |
| Molecular Weight ( g/mol ) | 1120.45[1] | ~1307.49[2] | 1106.19[3] |
| Expected Mass Shift (Da) | +1120.45 | +1307.49 | +1106.19 |
| Solubility | High water solubility | Water-soluble | Water-soluble |
| Reactive Group | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Experimental Protocols
Here, we provide a detailed methodology for the conjugation of this compound to a model azide-modified peptide and the subsequent validation of this conjugation using mass spectrometry.
Protocol 1: Conjugation of this compound to an Azide-Modified Peptide via Click Chemistry
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Solid-phase extraction (SPE) C18 cartridges for desalting
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide (e.g., 1 nmol)
-
PBS (to bring the final volume to 100 µL)
-
This compound (1.5 to 5-fold molar excess over the peptide)
-
Premixed catalyst: Combine CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction mixture to a final concentration of 1 mM CuSO₄.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Conjugate:
-
Following incubation, purify the reaction mixture to remove excess dye and catalyst components using an SPE C18 cartridge.
-
Condition the cartridge with methanol, followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and unreacted dye.
-
Elute the labeled peptide with a solution of 0.1% TFA in 50-70% acetonitrile.
-
Lyophilize the purified conjugate to dryness.
-
Protocol 2: Mass Spectrometry Analysis of the Sulfo-Cy7.5-Peptide Conjugate
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
A. MALDI-TOF Mass Spectrometry
Materials:
-
Purified Sulfo-Cy7.5-peptide conjugate
-
Unconjugated azide-modified peptide (as a control)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) prepared in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Reconstitute the lyophilized conjugated peptide and the unconjugated peptide control in 0.1% TFA in water to a concentration of approximately 10 pmol/µL.
-
-
Spotting the MALDI Plate:
-
On the MALDI target plate, mix 1 µL of the peptide solution (conjugated or unconjugated) with 1 µL of the MALDI matrix solution.
-
Allow the spots to air dry completely at room temperature.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion mode, using an appropriate mass range to detect both the unconjugated peptide and the heavier conjugate.
-
-
Data Analysis:
-
Analyze the resulting spectra. The mass of the unconjugated peptide should be observed in the control sample.
-
In the spectrum of the conjugated sample, a new peak corresponding to the mass of the peptide plus the mass of the this compound (an increase of ~1120.45 Da) should be present, confirming successful conjugation.
-
B. LC-MS Analysis
Procedure:
-
Sample Preparation:
-
Reconstitute the purified conjugate in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the peptide and its conjugate using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
-
MS Detection:
-
The eluent from the LC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
The unconjugated peptide and the fluorescently labeled peptide will have different retention times due to the hydrophobicity of the dye.
-
The mass spectrum corresponding to the conjugate peak will show a mass increase corresponding to the molecular weight of the this compound. Deconvolution of the multiply charged ions will provide the accurate mass of the conjugate.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for validating the this compound conjugation.
Caption: Experimental workflow for conjugation and validation.
Caption: Logical flow for conjugation validation.
References
A Researcher's Guide to Near-Infrared Fluorophores: Spectral Overlap with Sulfo-Cy7.5 Alkyne
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in designing sensitive and accurate experiments. In the realm of in vivo imaging and multiplexed assays, near-infrared (NIR) fluorophores are indispensable due to their deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive comparison of Sulfo-Cy7.5 alkyne with other commonly used NIR fluorophores, focusing on their spectral properties to help researchers minimize spectral overlap and select the optimal dye for their specific application.
This compound is a water-soluble, near-infrared cyanine dye that is frequently utilized for labeling biomolecules through copper-catalyzed click chemistry. Its spectral characteristics, particularly its excitation and emission maxima, dictate its suitability for various applications and its potential for spectral crosstalk with other fluorophores. Understanding these properties is paramount for successful experimental design.
Quantitative Comparison of NIR Fluorophores
The following table summarizes the key photophysical properties of this compound and a selection of other popular NIR fluorophores. This data allows for a direct comparison of their spectral characteristics, which is crucial for assessing potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 750 | 773 | 240,600 | 0.24 |
| Sulfo-Cy7.5 NHS ester | 778 | 797 | 222,000 | 0.21[1][2] |
| Cy7.5 NHS ester | 788 | 808 | 223,000 | 0.10[3] |
| IRDye 800CW | 774 (in PBS) | 789 (in PBS) | 240,000 (in PBS) | Not specified |
| Alexa Fluor 790 | 782-784 | 805-814 | 270,000 | Not specified[4][5] |
| Indocyanine Green (ICG) | ~789 | ~813 | ~150,000 | ~0.01-0.03 |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another. This can lead to unwanted fluorescence resonance energy transfer (FRET) or bleed-through of signal between detection channels in multiplexed imaging, resulting in inaccurate data. When selecting fluorophores for multi-color experiments, it is essential to choose dyes with minimal spectral overlap.
Based on the data presented, this compound has an emission maximum at 773 nm. This indicates a potential for spectral overlap with fluorophores that are excited in this region, such as IRDye 800CW (excitation max ~774 nm) and Alexa Fluor 790 (excitation max ~782-784 nm). While the Stokes shifts (the difference between the excitation and emission maxima) of these dyes provide some separation, careful selection of excitation sources and emission filters is crucial to minimize crosstalk. For instance, when using this compound in combination with a fluorophore like Alexa Fluor 790, a narrow bandpass filter centered around the emission peak of this compound would be necessary to avoid detecting bleed-through from the Alexa Fluor 790 emission.
Experimental Protocols
Accurate characterization of fluorophore spectral properties is fundamental. Below are detailed methodologies for key experiments.
Measurement of Excitation and Emission Spectra
Objective: To determine the maximum excitation and emission wavelengths of a fluorophore.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 5 nm).
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum. If unknown, a preliminary scan can be performed.
-
Scan a range of excitation wavelengths (e.g., 650-800 nm for NIR dyes).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan a range of emission wavelengths (e.g., 700-900 nm for NIR dyes).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum.
-
Determination of Molar Extinction Coefficient
Objective: To determine the molar extinction coefficient (ε) of a fluorophore at its absorption maximum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest
-
Spectroscopic grade solvent
-
Analytical balance
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax) using the UV-Vis spectrophotometer. Use the solvent as a blank.
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
A reference fluorophore with a known quantum yield in the same spectral region (standard)
-
Spectroscopic grade solvent
Protocol:
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for labeling a biomolecule with this compound and a conceptual representation of its application in targeted imaging.
Caption: Workflow for biomolecule labeling with this compound.
Caption: Conceptual pathway for targeted cell imaging using a Sulfo-Cy7.5 conjugate.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Comparative Guide to Sulfo-Cy7.5 Alkyne for Near-Infrared Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of the performance of Sulfo-Cy7.5 alkyne with other common NIR fluorophores, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound is a sulfonated cyanine dye designed for covalent labeling of molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Its excellent water solubility, a consequence of its sulfonate groups, makes it particularly suitable for biological applications, minimizing aggregation and non-specific binding.[1][2][3] Structurally similar to Indocyanine Green (ICG), a dye approved for clinical use, Sulfo-Cy7.5 exhibits an improved quantum yield due to its rigidized trimethylene chain, leading to brighter fluorescence emission.[1][2]
Performance Comparison of NIR Fluorophores
The effectiveness of a fluorescent probe in imaging applications is determined by several key photophysical parameters. The following table summarizes these properties for Sulfo-Cy7.5 and its common alternatives, providing a basis for informed selection.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Sulfo-Cy7.5 | ~788 | ~808 | ~222,000 | High | Excellent water solubility, high brightness, ideal for in vivo imaging. |
| Sulfo-Cy7 | 750 | 773 | 240,600 | 0.24 | Similar to Sulfo-Cy7.5, with high quantum yield and water solubility. |
| Alexa Fluor 790 | 782 | 805 | 260,000 | - | Generally high photostability and brightness. |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.12 | Known for exceptional photostability, widely used in in vivo imaging. |
| Indocyanine Green (ICG) | ~787 | ~815 | ~223,000 | ~0.14 | FDA-approved, but lower quantum yield and photostability compared to newer dyes. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Click Chemistry
This protocol outlines the general steps for conjugating this compound to a biomolecule containing an azide group.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (or other suitable buffer, pH 7.5-8.5)
-
DMSO (if needed to dissolve dye)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in a suitable buffer.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of this compound.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Add the sodium ascorbate solution to a final concentration of 5 mM.
-
Adjust the final reaction volume with buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate purification method, such as size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5).
-
Protocol 2: In Vivo Imaging of a Sulfo-Cy7.5-Labeled Probe in a Murine Model
This protocol provides a general workflow for small animal in vivo fluorescence imaging.
Materials:
-
Sulfo-Cy7.5-labeled probe
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate excitation and emission filters for the NIR range.
-
Animal model (e.g., mouse)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system.
-
-
Probe Administration:
-
Administer the Sulfo-Cy7.5-labeled probe via a suitable route (e.g., intravenous, intraperitoneal, subcutaneous). The dosage will depend on the specific probe and target.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Use an excitation source around 780 nm and an emission filter that captures light above 800 nm.
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) to assess probe accumulation over time.
-
Co-register fluorescence and white light images for anatomical localization.
-
Protocol 3: Assessment of Photostability of NIR Fluorophores
This protocol describes a method to compare the photostability of different fluorescent dyes.
Materials:
-
Solutions of the NIR fluorophores to be tested (e.g., Sulfo-Cy7.5, Alexa Fluor 790, IRDye 800CW) at the same optical density at their respective absorption maxima.
-
Fluorescence spectrophotometer or a microscope with a stable light source and a sensitive detector.
-
Quartz cuvette or microscope slide.
Procedure:
-
Sample Preparation:
-
Prepare solutions of each dye in a suitable solvent (e.g., PBS) with the same initial absorbance at their respective λmax.
-
-
Initial Measurement:
-
Measure the initial fluorescence intensity of each sample.
-
-
Photobleaching:
-
Continuously expose each sample to a high-intensity light source (e.g., the excitation light of the spectrophotometer or microscope) for a defined period.
-
-
Time-Lapse Measurement:
-
Record the fluorescence intensity at regular intervals during the exposure period.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of exposure time for each dye.
-
The rate of fluorescence decay is an indicator of the photostability of the fluorophore. A slower decay rate indicates higher photostability.
-
Visualizations
References
Sulfo-Cy7.5 Alkyne: A Cost-Benefit Analysis for Research Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of a fluorescent probe is a critical decision that significantly influences experimental outcomes. Sulfo-Cy7.5 alkyne has emerged as a prominent choice for labeling biomolecules through click chemistry. This guide provides an objective cost-benefit analysis of this compound, comparing its performance with other common alternatives and providing supporting experimental protocols.
Performance and Cost Comparison
This compound is a water-soluble, near-infrared fluorescent dye containing an alkyne group for covalent labeling of azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] Its structural similarity to Indocyanine Green (ICG), a dye approved for human use, coupled with an improved quantum yield due to its rigidized structure, makes it particularly suitable for in vivo imaging applications.[1][3] The sulfonate groups enhance its water solubility, a crucial feature for biological experiments.[2]
The primary advantages of this compound include its high water solubility, bright fluorescence, and good photostability, making it a reliable tool for advanced research in imaging and molecular biology. These characteristics are particularly beneficial for deep tissue imaging, where minimal background interference is essential.
To facilitate a clear comparison, the following table summarizes the key performance indicators and approximate costs of this compound and a common alternative, IRDye 800CW, which is also used in the NIR spectrum. It is important to note that pricing can vary between suppliers and based on the quantity purchased.
| Feature | This compound | IRDye 800CW NHS Ester |
| Excitation Max (nm) | ~750 - 778 | ~774 |
| Emission Max (nm) | ~773 - 808 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~222,000 - 240,600 | ~220,000 |
| Quantum Yield | ~0.21 - 0.24 | Not specified by all suppliers |
| Reactive Group | Alkyne (for click chemistry) | NHS Ester (for primary amines) |
| Solubility | High water solubility | Good |
| Approximate Cost (per mg) | $125 - $190 | Varies by supplier |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for labeling azide-modified biomolecules with this compound. This protocol may require optimization for specific applications.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF for dissolving the dye
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO/tBuOH.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the desired molar excess of this compound in PBS.
-
Add the THPTA or TBTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a click chemistry experiment using this compound.
Caption: A generalized workflow for labeling biomolecules using this compound via click chemistry.
Signaling Pathway Visualization
This compound is often used to track labeled molecules in various biological pathways. The following is a conceptual diagram of how a labeled ligand might be used to study a generic receptor-mediated signaling cascade.
Caption: A simplified diagram of a receptor-mediated signaling pathway that can be studied using a fluorescently labeled ligand.
Conclusion
This compound presents a valuable tool for researchers requiring a bright, water-soluble, and NIR-emitting fluorescent probe for click chemistry applications. Its performance characteristics are well-suited for demanding applications such as in vivo imaging and the detection of low-abundance targets. While the initial cost may be a consideration, the high quality of data and the potential for robust and reproducible results often justify the investment, particularly in the context of drug development and advanced biological research. The choice between this compound and its alternatives will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the nature of the biomolecule being labeled.
References
A Comparative Guide to Sulfo-Cy7.5 Alkyne Conjugates: Brightness and Signal Stability for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal labeling is a critical step in experimental design. This guide provides an objective comparison of the brightness and signal stability of Sulfo-Cy7.5 alkyne conjugates against common alternatives in the near-infrared (NIR) spectrum. The data presented herein is supported by established experimental protocols to ensure reproducibility and aid in the selection of the most suitable fluorophore for your research needs.
This compound is a water-soluble, near-infrared fluorescent dye that has gained prominence in bioorthogonal chemistry, particularly for copper-catalyzed click chemistry (CuAAC) applications.[1][2] Its utility stems from its emission in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light scattering, thus allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging experiments.[3] This guide focuses on a quantitative comparison of this compound with two other widely used NIR alkyne dyes: Alexa Fluor 750 alkyne and IRDye 800CW alkyne.
Performance Comparison of NIR Alkyne Dyes
The brightness of a fluorophore is a function of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Signal stability is primarily determined by the photostability of the dye, or its resistance to photobleaching upon exposure to excitation light.
| Feature | This compound | Alexa Fluor 750 alkyne | IRDye 800CW alkyne |
| Excitation Max (nm) | ~788[4][5] | ~749 | ~774 |
| Emission Max (nm) | ~808 | ~775 | ~789 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~222,000 | ~290,000 | ~240,000 |
| Fluorescence Quantum Yield (Φf) | ~0.21 | ~0.12 | ~0.12 |
| Relative Photostability | Good | Very Good to Excellent | Very Good |
| Solubility | High (water-soluble) | High (water-soluble) | High (water-soluble) |
Note: The exact spectral characteristics and quantum yield can be influenced by the solvent, conjugation to biomolecules, and the local microenvironment. The photostability of cyanine dyes like Sulfo-Cy7.5 can be lower than that of rhodamine-based dyes like the Alexa Fluor series.
Brightness and Signal Stability in Detail
Brightness: Based on the product of its molar extinction coefficient and quantum yield, this compound exhibits exceptional brightness in the NIR spectrum. Its high quantum yield, which is an improvement over the structurally similar Indocyanine Green (ICG), contributes significantly to its strong fluorescent signal.
Signal Stability (Photostability): While Sulfo-Cy7.5 is described as having good photostability, comparative studies have generally shown that the Alexa Fluor series of dyes are more resistant to photobleaching than cyanine-based dyes. This is a critical consideration for experiments requiring long exposure times or high-intensity illumination, such as single-molecule imaging or time-lapse microscopy. IRDye 800CW is also known for its high photostability.
Experimental Methodologies
To ensure the accurate and reproducible comparison of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow for Bioorthogonal Labeling
The following diagram illustrates a typical workflow for labeling biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy7.5 Alkyne: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Sulfo-Cy7.5 alkyne, a near-infrared, sulfonated cyanine dye. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Hazard Profile
This compound, while a valuable tool in research, requires careful handling due to its potential environmental impact. A safety data sheet for a structurally similar compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects [1]. Therefore, preventing its release into the environment is of paramount importance.
Key safety precautions:
-
Avoid Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.
-
Collect Spillage: In case of a spill, contain the material using an absorbent medium and collect it for disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₈K₃N₃O₁₃S₄ | [2][3] |
| Molecular Weight | ~1120.45 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Good solubility in water, DMSO, and DMF | |
| Storage | Store at -20°C in the dark; desiccate |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: Due to its aquatic toxicity, all waste containing this compound must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.
-
2. Waste Accumulation and Storage:
-
Use Appropriate Containers:
-
Containers must be in good condition, free of leaks, and made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Ensure containers have a secure, screw-top lid. Keep containers closed at all times except when adding waste.
-
-
Proper Labeling:
-
Label the waste container immediately upon adding the first waste material.
-
The label must be clearly marked with the words "Hazardous Waste."
-
List all chemical constituents by their full name and approximate percentages. For example: "this compound (<1%), Water (90%), DMSO (10%)." Do not use abbreviations or chemical formulas.
-
-
Designated Storage Area:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from drains or sources of ignition.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your EHS office for waste collection.
4. Disposal of Empty Containers:
-
Triple Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or methanol) to remove all residues.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Final Disposal: After triple-rinsing and air-drying, deface or remove the original chemical label. The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy7.5 Alkyne
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfo-Cy7.5 alkyne, a near-infrared, sulfonated cyanine dye. Adherence to these protocols will help safeguard personnel and maintain a secure research environment.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C48H48K3N3O13S4[1][2] |
| Molecular Weight | ~1120.45 g/mol [2] |
| Appearance | Solid powder[2] |
| Solubility | Water, DMSO, DMF[1] |
| Excitation Maximum | 778 nm |
| Emission Maximum | 797 nm |
Hazard Identification and Precautionary Measures
While one supplier ships this compound as a non-hazardous chemical, another indicates that it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects." Given this conflicting information, a cautious approach is essential. Assume the compound is hazardous and handle it with the appropriate care.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in both solid and solution form.
| PPE Category | Solid Form | Solution Form |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Chemical splash goggles. A face shield is recommended when handling larger volumes. |
| Hand Protection | Disposable nitrile gloves. | Disposable nitrile gloves. Consider double-gloving for added protection. |
| Body Protection | A lab coat is the minimum requirement. | A lab coat is the minimum requirement. |
| Respiratory Protection | Recommended when weighing or handling the powder outside of a certified chemical fume hood to avoid inhalation. | Generally not required if handled in a well-ventilated area or a fume hood. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan for Handling this compound
Following a systematic operational plan minimizes the risk of accidental exposure and contamination.
Step 1: Preparation and Weighing
-
Work Area Preparation : Designate a specific area for handling the dye. Ensure the area is clean and uncluttered.
-
Weighing Solid Dye : Whenever possible, weigh the solid powder inside a chemical fume hood or a glove box to minimize inhalation risk. If a fume hood is unavailable, wear respiratory protection.
-
Use of Appropriate Tools : Use clean spatulas and weighing paper.
Step 2: Solution Preparation
-
Solvent Selection : Use an appropriate solvent such as water, DMSO, or DMF as per your experimental protocol.
-
Dissolving the Dye : Add the solvent to the pre-weighed solid dye slowly to avoid splashing. Cap the container and mix by vortexing or gentle agitation until fully dissolved.
Step 3: Experimental Use
-
Handling Solutions : Always handle solutions containing this compound with care to prevent spills and splashes.
-
Spill Management : In case of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Clean the spill area with an appropriate solvent.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste
-
Contaminated PPE : Dispose of used gloves, weighing paper, and other contaminated disposable items in a designated solid waste container.
-
Unused Solid Dye : Unused or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash.
Liquid Waste
-
Aqueous Solutions : Collect all aqueous waste containing this compound in a clearly labeled hazardous waste container. Do not pour it down the drain.
-
Organic Solvent Solutions : Collect waste solutions containing organic solvents (e.g., DMSO, DMF) in a separate, appropriately labeled hazardous waste container.
Empty Containers
-
Decontamination : Triple rinse the empty container with a suitable solvent.
-
Disposal of Rinsate : Collect the rinsate as hazardous liquid waste.
-
Final Disposal : After triple rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Caption: Disposal plan for this compound waste.
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) available from the supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
